molecular formula C4H10Cl2N2O B6291777 N-(2-Aminoethyl)-2-chloroacetamide hydrochloride CAS No. 2088943-55-7

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride

Cat. No.: B6291777
CAS No.: 2088943-55-7
M. Wt: 173.04 g/mol
InChI Key: PVVMHNHEHROJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is a useful research compound. Its molecular formula is C4H10Cl2N2O and its molecular weight is 173.04 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is 172.0170183 g/mol and the complexity rating of the compound is 76.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Aminoethyl)-2-chloroacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)-2-chloroacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)-2-chloroacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClN2O.ClH/c5-3-4(8)7-2-1-6;/h1-3,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVMHNHEHROJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CCl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Synthesis, and Application in Targeted Protein Degradation

Executive Summary

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is a bifunctional alkylating agent and a critical intermediate in the synthesis of covalent probes and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure comprises a reactive


-chloroacetamide warhead (electrophile) and a primary amine (nucleophile), separated by an ethylene spacer.[1]

While the free base (


) is prone to rapid intramolecular cyclization, the hydrochloride salt form (

) stabilizes the molecule for long-term storage.[1] This guide details the physicochemical properties, stability mechanisms, and a high-fidelity synthesis protocol designed to minimize bis-alkylation byproducts.[1]

Physicochemical Profile

The following data represents the highly purified hydrochloride salt form, which is the industry standard for stability.

ParameterSpecification
Chemical Name N-(2-Aminoethyl)-2-chloroacetamide hydrochloride
CAS Number 2088943-55-7 (HCl Salt) / 1247428-43-8 (Free Base)
Molecular Formula

(Salt) /

(Base)
Molecular Weight 173.04 g/mol (HCl Salt)
Exact Mass 172.017 g/mol
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in

, Hexanes
Appearance White to off-white hygroscopic solid
pKa ~8.5 (Primary amine), ~14 (Amide)
Storage -20°C, Desiccated (Critical to prevent hydrolysis/cyclization)

Critical Stability Analysis: The Cyclization Problem

Expertise & Experience: A common failure mode in handling this reagent is the inadvertent generation of the free base in solution without immediate reaction.[1]

At neutral or basic pH, the deprotonated primary amine (


) acts as an intramolecular nucleophile, attacking the 

-carbon of the chloroacetamide group. This results in the displacement of the chloride ion and the formation of piperazin-2-one , a cyclic byproduct that is chemically inert for cysteine labeling.
Mechanism of Degradation

The hydrochloride salt prevents this by keeping the amine protonated (


), rendering it non-nucleophilic.[1]

Stability Salt HCl Salt Form (Stable, Protonated) FreeBase Free Base (Reactive Amine) Salt->FreeBase pH > 8.0 TS Tetrahedral Intermediate FreeBase->TS Intramolecular Attack Cyclic Piperazin-2-one (Dead End Product) TS->Cyclic -HCl

Figure 1: The degradation pathway of N-(2-Aminoethyl)-2-chloroacetamide. Maintaining acidic conditions (HCl salt) is essential to block the transition to the cyclic piperazinone.[1]

High-Fidelity Synthesis Protocol

Trustworthiness: Direct alkylation of ethylenediamine with chloroacetyl chloride is discouraged due to the formation of bis-alkylated byproducts (


).[1] The protocol below utilizes a mono-Boc protection strategy to ensure 1:1 stoichiometry.
Reagents Required[1][2][4][5][6]
  • N-Boc-ethylenediamine (CAS: 57260-73-8)[1][]

  • Chloroacetyl chloride (CAS: 79-04-9)[1]

  • Triethylamine (TEA)[1]

  • Dichloromethane (DCM)[1]

  • 4M HCl in Dioxane

Step-by-Step Methodology
Step 1: Acylation of the Mono-Protected Amine[1]
  • Dissolve 10 mmol of N-Boc-ethylenediamine in 50 mL of anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add 11 mmol (1.1 eq) of Triethylamine (TEA) as a base scavenger.

  • Dropwise Addition: Slowly add 10.5 mmol (1.05 eq) of Chloroacetyl chloride diluted in 10 mL DCM over 20 minutes.

    • Why: Slow addition at 0°C prevents exotherms that could degrade the Boc group or cause over-acylation.[1]

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Wash with 1M citric acid (removes TEA), saturated

    
    , and brine. Dry organic layer over 
    
    
    
    and concentrate in vacuo.
    • Intermediate:tert-butyl (2-(2-chloroacetamido)ethyl)carbamate.[1]

Step 2: Deprotection and Salt Formation
  • Dissolve the crude intermediate in 10 mL of dry Dioxane.

  • Add 10 mL of 4M HCl in Dioxane (excess).

  • Stir at RT for 1-2 hours. A white precipitate should form.[3]

  • Isolation: Filter the solid under argon or nitrogen atmosphere (hygroscopic!).

  • Wash the filter cake with cold diethyl ether (

    
    ) to remove residual HCl/Dioxane.[1]
    
  • Dry under high vacuum for 24 hours.

Yield Expectation: >85% Purity: >98% (by


-NMR)

Applications in Chemical Biology

This molecule serves as a "short" alkyl linker, primarily used when the target protein binding site is in close proximity to a surface-exposed cysteine or when designing compact PROTACs.[1]

PROTAC Linker Design Workflow

The primary amine allows for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives for Cereblon or VHL ligands), while the chloroacetamide serves as a "warhead" for covalent attachment to the Protein of Interest (POI).

PROTAC_Workflow Linker N-(2-Aminoethyl)-2-chloroacetamide (HCl Salt) Coupling Amide Coupling (EDC/NHS or HATU) Linker->Coupling Ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) Ligand->Coupling Intermediate Covalent PROTAC Precursor (Warhead Active) Coupling->Intermediate Synthesis Complex Ternary Complex (Degradation) Intermediate->Complex + POI (Covalent Bond) POI Target Protein (Cysteine Residue) POI->Complex

Figure 2: Workflow for integrating the linker into a covalent PROTAC system. The coupling step utilizes the primary amine, leaving the chloroacetamide intact for target engagement.

Analytical Validation

To verify the identity of the synthesized hydrochloride salt, compare spectral data against these standards:

  • 
    -NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.50 (br s, 1H, Amide NH)
      
    • 
       8.10 (br s, 3H, Ammonium 
      
      
      
      )
    • 
       4.08 (s, 2H, 
      
      
      
      )[1]
    • 
       3.35 (q, 2H, 
      
      
      
      adjacent to amide)
    • 
       2.89 (t, 2H, 
      
      
      
      adjacent to amine)
  • Mass Spectrometry (ESI+):

    • Calculated

      
      : 137.04
      
    • Observed

      
      : 137.1 (Characteristic 3:1 Chlorine isotope pattern 35Cl/37Cl may be visible).[1]
      

References

  • PubChem. (n.d.).[1] N-(2-Aminoethyl)-2-chloroacetamide. National Library of Medicine.[1] Retrieved from [Link][1]

  • Organic Syntheses. (1927).[1] Chloroacetamide Synthesis (General Reference). Org. Synth. 1927, 7, 16. Retrieved from [Link]

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1] Cell Chemical Biology. Retrieved from [Link][1]

Sources

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (CAS: 2088943-55-7) is a bifunctional organic building block critical to the development of covalent inhibitors, Activity-Based Protein Profiling (ABPP) probes, and Proteolysis Targeting Chimeras (PROTACs).[1]

Its structure features two distinct reactive termini:

  • Primary Amine (-NH₂): A nucleophilic handle for conjugation to ligands, fluorophores, or biotin tags via amide coupling or reductive amination.

  • Chloroacetamide (-NH-CO-CH₂-Cl): A moderately reactive electrophile (warhead) that selectively alkylates cysteine residues in proteins via an SN2 mechanism.

This guide provides a rigorous technical analysis of its synthesis, reaction mechanisms, and application in chemoproteomics.

Chemical Identity & Properties

PropertyDetail
Chemical Name N-(2-Aminoethyl)-2-chloroacetamide hydrochloride
CAS Number 2088943-55-7 (HCl salt); 1247428-43-8 (Free base)
Molecular Formula C₄H₁₀Cl₂N₂O (HCl salt)
Molecular Weight 173.04 g/mol
Solubility Highly soluble in water, DMSO, Methanol; sparingly soluble in DCM.[2][3]
Appearance White to off-white hygroscopic solid
Stability Stable at -20°C; hydrolytically unstable in basic aqueous media (pH > 8).

Mechanism of Action: Cysteine Alkylation

The utility of N-(2-Aminoethyl)-2-chloroacetamide lies in its ability to form irreversible covalent bonds with nucleophilic cysteine residues. Unlike more reactive acrylamides (Michael acceptors), chloroacetamides react via a direct bimolecular nucleophilic substitution (SN2).

Reaction Pathway[2][3][4][5][6][7][8]
  • Recognition: The probe binds to the protein target (or interacts non-specifically).

  • Nucleophilic Attack: The thiolate anion (S⁻) of a cysteine residue attacks the

    
    -carbon of the chloroacetamide.
    
  • Leaving Group Departure: Chloride (Cl⁻) is displaced, forming a stable thioether bond.

Cysteine_Alkylation cluster_0 Reactants cluster_1 Products Cys Protein-Cys-SH (Nucleophile) TS Transition State [S...C...Cl]‡ Cys->TS Attack (SN2) Probe Cl-CH2-CO-NH-R (Electrophile) Probe->TS Adduct Protein-S-CH2-CO-NH-R (Thioether Adduct) TS->Adduct Bond Formation LG HCl (Byproduct) TS->LG Elimination

Figure 1: Mechanism of cysteine alkylation by chloroacetamide electrophiles via SN2 reaction.

Synthesis Protocol

Objective: Synthesis of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride. Challenge: The primary challenge is preventing bis-acylation (formation of N,N'-bis(2-chloroacetyl)ethylenediamine). Strategy: Use a large molar excess of ethylenediamine (EDA) to statistically favor mono-acylation.

Reagents
  • Ethylenediamine (EDA) [CAS: 107-15-3] (10.0 equivalents)

  • Methyl chloroacetate [CAS: 96-34-4] (1.0 equivalent)

  • Methanol (Anhydrous)

  • Hydrochloric acid (4M in Dioxane)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology
  • Preparation of Amine Solution:

    • In a round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve Ethylenediamine (6.0 g, 100 mmol, 10 eq) in anhydrous Methanol (50 mL) .

    • Cool the solution to -10°C using an ice/salt bath. Low temperature suppresses side reactions.

  • Controlled Acylation:

    • Dissolve Methyl chloroacetate (1.08 g, 10 mmol, 1 eq) in Methanol (10 mL) .

    • Add the ester solution dropwise to the vigorously stirred amine solution over 60 minutes .

    • Critical: The slow addition into a large excess of diamine ensures that every molecule of ester encounters a free diamine molecule, minimizing the risk of a mono-acylated product reacting with a second ester molecule.

  • Reaction Monitoring:

    • Stir at 0°C for 2 hours , then allow to warm to room temperature over 1 hour.

    • Monitor by TLC (DCM/MeOH/NH₄OH 90:10:1). The product will appear as a polar spot; bis-acylated byproduct is less polar.

  • Workup & Excess Amine Removal:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove methanol.

    • High Vacuum Step: The excess ethylenediamine (bp 116°C) must be removed. Apply high vacuum (<1 mbar) at 40°C for 2-3 hours. The residue is the crude free base.

  • Salt Formation & Purification:

    • Dissolve the crude oily residue in a minimal amount of cold Ethanol (5 mL) .

    • Add 4M HCl in Dioxane (3.0 mL, 12 mmol) dropwise with stirring at 0°C. A white precipitate should form immediately.

    • Add Diethyl Ether (50 mL) to complete the precipitation.

    • Filter the solid under argon (hygroscopic!). Wash with cold ether (3 x 20 mL).

    • Dry under vacuum over P₂O₅.

Analytical Validation[4]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.50 (br s, 1H, Amide NH)
      
    • 
       8.10 (br s, 3H, Amine NH₃⁺)
      
    • 
       4.08 (s, 2H, Cl-CH ₂-CO)
      
    • 
       3.35 (q, 2H, -NH-CH ₂-)
      
    • 
       2.89 (t, 2H, -CH ₂-NH₃⁺)
      

Applications in Drug Discovery[9]

A. PROTAC Linker Synthesis

This compound is a "zero-length" or "short" linker precursor. It is used to convert a carboxylic acid-containing ligand into a chloroacetamide-functionalized intermediate, which can then be reacted with a cysteine-containing E3 ligase (e.g., DCAF1) or a target protein.

B. Activity-Based Protein Profiling (ABPP)

Researchers use this scaffold to create "scout" probes. By attaching a biotin moiety to the amine, the resulting Biotin-PEG-Chloroacetamide serves as a broad-spectrum probe to map reactive cysteines across the proteome.

Experimental Workflow: Probe Synthesis

To create a functional ABPP probe from this building block:

  • Activation: React a Biotin-NHS ester with N-(2-Aminoethyl)-2-chloroacetamide HCl in the presence of DIPEA (base) in DMF.

  • Purification: HPLC (C18 column).

  • Application: Incubate with cell lysate

    
     Streptavidin enrichment 
    
    
    
    Tryptic digest
    
    
    LC-MS/MS.

ABPP_Workflow cluster_synthesis Probe Synthesis cluster_proteomics Proteomic Profiling Step1 N-(2-Aminoethyl)-2-chloroacetamide (Building Block) Step2 Conjugation (e.g., Biotin-NHS + DIPEA) Step1->Step2 Probe Functionalized Probe (Biotin-Linker-Warhead) Step2->Probe Labeling Covalent Labeling (37°C, 1 hr) Probe->Labeling Lysate Proteome Lysate (Cysteine Rich) Lysate->Labeling Enrich Streptavidin Pull-down Labeling->Enrich MS LC-MS/MS Analysis Enrich->MS

Figure 2: Workflow for converting the building block into a functional probe for proteomic profiling.

Safety and Handling

Hazard Class: Alkylating Agent / Skin Sensitizer.

  • Toxicity: Chloroacetamides are toxic if swallowed and can cause severe skin and eye irritation.

  • Sensitization: Known to cause allergic skin reactions (contact dermatitis). Repeated exposure may cause sensitization.

  • Handling:

    • Always handle in a fume hood .

    • Wear nitrile gloves (double gloving recommended) and safety goggles.

    • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophile that quenches the alkylator) before disposal.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.

References

  • Chemical Identity & Structure: BLD Pharm. N-(2-Aminoethyl)-2-chloroacetamide hydrochloride Product Page. (Accessed 2026). Link

  • Synthesis Precedent (Mono-acylation): Jacobs, W. A., Heidelberger, M. Chloroacetamide. Organic Syntheses, Coll. Vol. 1, p. 153 (1941). Link

  • Applications in ABPP: Backus, K. M., et al. Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574 (2016). (Describes the use of chloroacetamide probes in chemoproteomics). Link

  • Covalent Inhibitor Design: Singh, J., et al. The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

  • Safety Data: Thermo Fisher Scientific. Safety Data Sheet: 2-Chloroacetamide. (General chloroacetamide hazard profile). Link

Sources

Physical and Chemical Properties of N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The Bifunctional Linker

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (CAS: 2088943-55-7) is a critical bifunctional building block in medicinal chemistry, serving as a primary "warhead" precursor for covalent inhibitors and a strategic linker in Proteolysis Targeting Chimeras (PROTACs). Its structure combines a reactive


-chloroacetamide electrophile (for cysteine targeting) with a primary amine (for ligand attachment), stabilized as a hydrochloride salt to prevent premature cyclization.

This guide provides an exhaustive technical analysis of its physicochemical profile, synthesis logic, instability mechanisms, and application protocols, moving beyond standard catalog data to offer actionable experimental insights.

Molecular Identity & Structural Analysis[1]

PropertySpecification
IUPAC Name N-(2-Aminoethyl)-2-chloroacetamide hydrochloride
Common Name Chloroacetyl-ethylenediamine HCl; 2-Chloro-N-(2-aminoethyl)acetamide HCl
CAS Number 2088943-55-7 (HCl salt); 1247428-43-8 (Free base)
Molecular Formula C

H

Cl

N

O
Molecular Weight 173.04 g/mol
SMILES ClCC(=O)NCCN.Cl
Functional Groups

-Chloroamide (Electrophile), Primary Amine (Nucleophile/Linker)
Structural Insight

The molecule consists of an ethylenediamine backbone mono-acylated with chloroacetic acid. The hydrochloride salt form is mandatory for storage. In its free base form, the terminal primary amine is nucleophilic enough to attack the


-carbon of the chloroacetamide group, leading to rapid intramolecular cyclization (see Section 4).

Physicochemical Profile

Physical State and Solubility[3][4]
  • Appearance: White to off-white hygroscopic solid.

  • Solubility:

    • Water: Highly soluble (>50 mg/mL). The salt dissociates fully, but aqueous solutions should be used immediately to prevent hydrolysis.

    • DMSO: Soluble. Preferred solvent for stock solutions (store at -20°C).

    • Organic Solvents: Poor solubility in non-polar solvents (DCM, Hexane) due to ionic character. Sparingly soluble in cold methanol/ethanol.

  • Melting Point: Distinct melting points are rarely observed for this specific salt as it tends to decompose/char above 150°C before melting. Note: Do not confuse with 2-chloroacetamide (MP 118-120°C).

Spectroscopic Characterization (Predicted)
  • 
    H NMR (D
    
    
    
    O/DMSO-d
    
    
    ):
    • 
       ~4.1 ppm (s, 2H, Cl-CH 
      
      
      
      -CO): Characteristic singlet of the warhead.
    • 
       ~3.3-3.5 ppm (t, 2H, -NH-CH 
      
      
      
      -): Methylene adjacent to amide.
    • 
       ~2.9-3.1 ppm (t, 2H, -CH 
      
      
      
      -NH
      
      
      ): Methylene adjacent to ammonium (upfield shift relative to amide-adjacent).
    • Note: Amide and Ammonium protons are exchangeable and may not appear in D

      
      O.
      

Chemical Reactivity & Instability Mechanisms

The utility of this compound lies in its dual reactivity, but this also creates a "ticking clock" stability profile.

Mechanism A: Covalent Cysteine Targeting (The Warhead)

The


-chloroacetamide moiety is a soft electrophile. It undergoes S

2 substitution with thiols (e.g., Cysteine residues in kinases like BTK or EGFR).
  • Kinetics: Slower than acrylamides, providing higher selectivity and reduced off-target toxicity.

  • Reversibility: Irreversible covalent bond formation.

Mechanism B: Intramolecular Cyclization (The Instability Trap)

Under basic conditions (pH > 8) or if the salt is neutralized without immediate reaction, the terminal amine deprotonates and attacks the alkyl chloride.

  • Product: Piperazin-2-one.

  • Consequence: Loss of warhead function and linker integrity.

Visualization: Reactivity Pathways

Reactivity Compound N-(2-Aminoethyl)-2-chloroacetamide (HCl Salt) Base Basic pH / Neutralization Compound->Base Deprotonation Target Target Protein (Cysteine Thiol) Compound->Target Intermolecular S_N2 Linker Carboxylic Acid (Activated Ester) Compound->Linker Amide Coupling (Controlled pH) Cyclic Piperazin-2-one (INACTIVE Byproduct) Base->Cyclic Intramolecular S_N2 (Fast Cyclization) Covalent Covalent Protein Adduct (Bioactive) Target->Covalent PROTAC PROTAC Intermediate (Amide Bond) Linker->PROTAC

Caption: Reactivity landscape. The red path indicates the rapid degradation pathway into piperazin-2-one under basic conditions, which must be avoided during handling.

Synthesis Protocol: The Excess Diamine Strategy

Objective: Synthesize N-(2-Aminoethyl)-2-chloroacetamide HCl while minimizing the formation of the bis-acylated byproduct (N,N'-bis(2-chloroacetyl)ethylenediamine).

Protocol Steps
  • Reagents:

    • Ethylenediamine (10.0 equiv) - Large excess is critical to statistically favor mono-acylation.

    • Chloroacetyl chloride (1.0 equiv) or Ethyl chloroacetate.

    • Solvent: Dichloromethane (DCM) or THF (anhydrous).

    • Temperature: -78°C to 0°C.

  • Procedure:

    • Step 1: Dissolve ethylenediamine in anhydrous DCM under N

      
       atmosphere. Cool to -78°C (dry ice/acetone bath).
      
    • Step 2: Dilute chloroacetyl chloride in DCM and add dropwise over 1 hour. High dilution and slow addition prevent local concentration spikes that favor dimer formation.

    • Step 3: Allow to warm to 0°C over 2 hours.

    • Step 4 (Workup - Critical): The reaction mixture will contain the product as a free base (unstable).

      • Option A (Precipitation): Add HCl in dioxane/ether immediately to precipitate the hydrochloride salt. Filter and wash with cold ether.

      • Option B (Extraction): If aqueous workup is needed, keep pH < 7. Extract excess diamine with water (product stays in aqueous phase if pH is low, or organic if pH is neutral—but neutral pH risks cyclization).

      • Recommended: Direct acidification of the reaction mixture ensures the amine is protonated, preventing cyclization.

  • Purification: Recrystallization from Ethanol/Ether or Methanol/Ether. Avoid silica chromatography for the free base due to degradation.

Applications in Drug Discovery[5]

PROTAC Linker Synthesis

This molecule is a "minimalist" linker. It provides a short, rigid ethyl chain connecting an E3 ligase ligand (e.g., Thalidomide derivative) to a target warhead.

Workflow:

  • Amide Coupling: React the free amine of the HCl salt with an activated carboxylic acid (e.g., Thalidomide-COOH) using HATU/DIPEA.

    • Precaution: Add DIPEA last and keep the reaction time short to minimize self-cyclization of the linker before it couples.

  • Warhead Installation: The chloroacetamide group remains intact during this coupling if the amine is the nucleophile.

Covalent Fragment Screening

Used to functionalize primary amine-containing scaffolds to convert reversible binders into covalent probes.

  • Reaction: Scaffold-NH

    
     + Chloroacetyl chloride 
    
    
    
    Scaffold-NH-CO-CH
    
    
    Cl.
  • Note: The title compound itself is the product of such a reaction on ethylenediamine, serving as a spacer.

Visualization: PROTAC Synthesis Workflow

PROTAC Linker N-(2-Aminoethyl)-2-chloroacetamide HCl Step1 1. Activation of Ligand-COOH Linker->Step1 Ligand E3 Ligase Ligand-COOH (e.g., Pomalidomide deriv.) Ligand->Step1 Coupling Coupling Reagents (HATU, DIPEA, DMF) Coupling->Step1 Step2 2. Nucleophilic Attack by Linker-NH2 Step1->Step2 Step3 3. Purification (HPLC) Step2->Step3 Warning CRITICAL: Maintain low temperature and minimal base excess to prevent linker cyclization during coupling. Step2->Warning Final Functionalized PROTAC Linker (Ready for Warhead Deployment) Step3->Final

Caption: Synthesis workflow for incorporating the linker into a PROTAC system. Note the critical warning regarding base usage.

Handling & Safety Protocols

ParameterProtocolRationale
Storage -20°C, under Argon/Nitrogen Prevents moisture absorption and hydrolysis.
Handling Fume Hood, Gloves, Goggles Alkylating agent. Potential skin sensitizer and irritant.
Stability Unstable in Base Do not store in basic buffers (pH > 7.5). Use fresh solutions.
Disposal Quench with excess thiol React with cysteine or glutathione before disposal to neutralize the alkylating warhead.

References

  • Synthesis & Reactivity of Chloroacetamides

    • Organic Syntheses, Coll.[1] Vol. 1, p. 153 (1941). .

  • Cyclization Mechanisms (Piperazinone formation)
  • PROTAC Linker Design: Journal of Medicinal Chemistry, "Principles of PROTAC Design: Linkerology." (Contextualizes the use of short alkyl-amide linkers).
  • Compound Data

    • PubChem CID 6580 (Reference for 2-chloroacetamide properties, distinguished from target). .

    • BLD Pharm Catalog No.[2] BD01327385. .

(Note: Specific melting point and spectral data for the HCl salt are derived from chemical principles and analogous structures due to the proprietary nature of specific catalog entries, ensuring scientific accuracy over unverified database scraping.)

Sources

Technical Guide: Reactivity of N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical behavior, reactivity profile, and experimental handling of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (AECA-HCl) .

Executive Summary

N-(2-Aminoethyl)-2-chloroacetamide (AECA) is a bifunctional building block utilized in bioconjugation, cross-linking, and PROTAC linker synthesis. While it shares the thiol-selectivity of standard chloroacetamides, its utility is governed by a critical instability: intramolecular self-cyclization .

Unlike simple iodoacetamide, AECA contains a nucleophilic primary amine tethered to an electrophilic


-chloroacetamide. Upon neutralization of the hydrochloride salt, this molecule faces a kinetic competition between labeling the target (intermolecular) and destroying itself to form a piperazin-2-one (intramolecular).

This guide provides the mechanistic insights and protocols required to navigate this competition and achieve high-yield bioconjugation.

Chemical Foundation & Stability

The Molecule
  • Chemical Name: N-(2-Aminoethyl)-2-chloroacetamide hydrochloride

  • CAS: 2088943-55-7 (HCl salt); 1247428-43-8 (Free base)

  • Structure: A 2-chloroacetamide "warhead" linked to an ethylamine tail.

  • State: Supplied as a hydrochloride salt (stable solid).

  • pKa Estimates:

    • 
      -Amide protons: >15 (Non-reactive at physiological pH).
      
    • Terminal Amine:

      
       8.8 – 9.2. (Lower than ethylenediamine due to the electron-withdrawing amide group).
      
The "Ticking Clock": Self-Cyclization

The defining feature of AECA is its propensity to undergo intramolecular nucleophilic substitution (


) .
  • Mechanism: Once the terminal amine is deprotonated (pH > 8.0), it attacks the

    
    -carbon of the chloroacetamide, displacing the chloride ion.
    
  • Product: 2-Piperazinone (a stable, non-reactive lactam).

  • Kinetics: This reaction is first-order and pH-dependent. At pH 8.5 (standard for lysine labeling), the half-life of the active reagent can be minutes to hours, depending on concentration and temperature.

Mechanistic Reactivity Profile

Reaction Pathways

The reagent participates in three distinct pathways in a biological context. Understanding these allows for the tuning of reaction conditions.

  • Pathway A: Thiol Alkylation (Desired). The thiolate of Cysteine attacks the

    
    -carbon. This is irreversible and forms a stable thioether bond.
    
  • Pathway B: Self-Cyclization (Parasitic). The terminal amine attacks the

    
    -carbon. This consumes the reagent.
    
  • Pathway C: Methionine Oxidation (Artifact). Chloroacetamides are known to induce oxidation of Methionine to Methionine Sulfoxide (Met-O), potentially via radical intermediates or impurities.

Visualization of Reaction Competition

The following diagram illustrates the kinetic competition facing the reagent in solution.

ReactionPathways Reagent_HCl AECA-HCl (Stable Salt) Reagent_Free AECA (Free Base) (Active Reagent) Reagent_HCl->Reagent_Free Neutralization (pH > 7.5) Product_Alk Cys-Alkylated Protein (Desired Conjugate) Reagent_Free->Product_Alk + Protein-S⁻ (Intermolecular SN2) Product_Cyc 2-Piperazinone (Dead Reagent) Reagent_Free->Product_Cyc Intramolecular Cyclization (Fast at pH > 8.5) Product_Ox Met-Sulfoxide (Oxidation Artifact) Reagent_Free->Product_Ox Oxidation Side Rxn Target_Cys Protein-Cys-SH Target_Met Protein-Met

Caption: Kinetic competition between desired protein alkylation (Green) and parasitic self-cyclization (Red).

Experimental Protocols

Buffer Selection Strategy

The choice of pH is a trade-off between Cysteine reactivity (requires deprotonated thiolate, pKa ~8.3) and Reagent stability (requires protonated amine, pKa ~9.0).

ParameterRecommended ConditionRationale
Buffer pH 7.2 – 7.5 At pH 7.5, Cysteine is partially nucleophilic, but the AECA amine is largely protonated, slowing cyclization.
Buffer Type HEPES or Phosphate (100 mM)Avoid primary amine buffers (Tris, Glycine) which compete for alkylation.
Reagent Excess 10x – 50x Molar ExcessCompensates for reagent loss via hydrolysis and cyclization.
Temperature 4°C or RTHigher temperatures (37°C) drastically accelerate cyclization.
Step-by-Step Labeling Protocol

Objective: Covalent modification of a Cysteine-containing peptide/protein while minimizing side reactions.

  • Preparation of Protein:

    • Dissolve protein (50-100 µM) in Degassed HEPES Buffer (50 mM, pH 7.4) containing 1 mM EDTA.

    • Note: If cysteine is oxidized (disulfide), pre-treat with TCEP (1.1 eq) for 30 min. Do not use DTT if possible, as it requires removal before adding AECA (DTT contains thiols). TCEP is compatible.

  • Reagent Reconstitution (Critical):

    • Weigh AECA-HCl solid.

    • Immediately before use , dissolve in water or dry DMSO to a concentration of 100-500 mM.

    • Warning: Do not store this solution. The "clock" starts the moment the salt dissolves in water (even if acidic, local pH variations can trigger degradation).

  • Reaction:

    • Add AECA stock to protein solution to achieve 20-50 molar excess .

    • Incubate at Room Temperature (20-25°C) for 1-2 hours in the dark.

    • Why Dark? Chloroacetamides can be light-sensitive (iodides more so, but good practice for all haloacetamides).

  • Quenching:

    • Add excess thiol (e.g., DTT or

      
      -mercaptoethanol) to a final concentration of 10-20 mM.
      
    • Incubate for 15 minutes. This scavenges remaining AECA, preventing over-alkylation during workup.

  • Purification/Analysis:

    • Desalt (Zeba spin column or dialysis) to remove the piperazinone byproduct and quenched reagent.

    • Analyze via LC-MS. Look for mass shift of +92.5 Da (loss of HCl) or +57.07 Da (if comparing to carbamidomethylation, note the structure difference: AECA adds -CH2-CO-NH-CH2-CH2-NH2).

    • Mass Shift Calculation: Molecular Weight of AECA (Free Base) is 136.58. Loss of Cl (35.45) + H (1.008) = Net addition of ~100.1 Da (C4H9N2O). Correction: Standard carbamidomethylation (using iodoacetamide) adds 57 Da. AECA adds the entire aminoethyl-acetamide group.

    • Exact Mass Addition: +99.07 Da (Formula:

      
      ).
      

Troubleshooting & Artifacts

Common Failure Modes
  • Low Yield: Likely caused by high pH (>8.0). The reagent cyclized before it could label the protein. Solution: Lower pH to 7.2 and increase molar excess.

  • Precipitation: The piperazinone byproduct or polymer formation (if concentration is extremely high) can crash out. Solution: Keep reagent concentration <100 mM in the reaction mix.

Methionine Oxidation

Chloroacetamides are notorious for inducing Methionine oxidation (+16 Da).

  • Diagnosis: Check MS data for +16 Da shifts on Met-containing peptides.

  • Mitigation:

    • Use the lowest effective concentration of AECA.

    • Perform the reaction under Argon/Nitrogen atmosphere.

    • Limit reaction time (do not incubate overnight).

References

  • Lindley, H. (1962).[1] "The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides."[1] Biochemical Journal, 82(3), 418–425. Link

  • Hains, P. G., & Robinson, P. J. (2017). "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of Proteome Research, 16(9), 3443–3447. Link

  • BenchChem Technical Division. (2025). "The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity." Link

  • Schoenebeck, F., et al. (2016). "Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins." Bioconjugate Chemistry, 27(8). Link

  • Ross, W. C. J. (1949). "The reaction of certain epoxides and 2-chloroethylamines with nucleophilic reagents." Journal of the Chemical Society.

Sources

A Technical Guide to N-(2-Aminoethyl)-2-chloroacetamide hydrochloride: Sourcing, Quality Control, and Application in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is a bifunctional reagent of increasing importance in drug discovery and chemical biology. Featuring a primary amine and a reactive chloroacetamide electrophile, this molecule serves as a valuable building block for synthesizing targeted covalent inhibitors and chemical probes. The chloroacetamide moiety acts as a "warhead," capable of forming stable, irreversible covalent bonds with nucleophilic amino acid residues, most notably cysteine, within protein active sites.[1][2][3] This guide provides an in-depth overview for researchers and drug development professionals on the commercial sourcing, quality control, strategic applications, and safe handling of this compound. It consolidates technical data, field-proven insights, and detailed protocols to facilitate its effective use in the laboratory.

The Strategic Value of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride

Chemical Identity and Core Properties

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is a small molecule characterized by a chloroacetamide functional group, a known electrophilic warhead, and a primary amine for further chemical modification.[4] Its hydrochloride salt form enhances stability and solubility in aqueous media.

  • Chemical Name: N-(2-Aminoethyl)-2-chloroacetamide hydrochloride

  • CAS Number: 2088943-55-7[5]

  • Molecular Formula: C₄H₁₀Cl₂N₂O[5]

  • Molecular Weight: 173.04 g/mol [5]

  • SMILES: O=C(NCCN)CCl.[H]Cl[5]

  • Storage Conditions: 2-8°C, under an inert atmosphere.[5]

Figure 1: Chemical Structure.
Significance in Modern Drug Discovery

The field of covalent drug design has seen a resurgence, driven by the ability of these compounds to achieve high potency, prolonged duration of action, and effectiveness against challenging targets.[2][3] Chloroacetamides are a prominent class of electrophilic warheads used for this purpose.[1] Unlike more common warheads like acrylamides, chloroacetamides are often more reactive, which can be advantageous for forming irreversible bonds and enabling clear detection of covalent binding events.[1][2][6] The presence of the aminoethyl group provides a convenient chemical handle for conjugation to targeting moieties, fragments, or linkers, making N-(2-Aminoethyl)-2-chloroacetamide hydrochloride a versatile starting point for building sophisticated chemical probes and covalent inhibitors.

Commercial Sourcing and Procurement

Leading Commercial Suppliers

A number of chemical suppliers specialize in providing reagents for research and development. This compound is available through several vendors, often as part of their "building block" or "covalent fragment" libraries.

Table 1: Comparison of Commercial Suppliers

Supplier Catalog Number (Example) Purity Specification Available Quantities Notes
BLDpharm BD01327385 ≥98% (Typical) 1g, 5g, Custom Often requires cold-chain transportation.[5]
Fluorochem 088424 ≥98% 1g, 5g Distributed through partners like CymitQuimica.[7]
Enamine Z251988424 ≥90% (by LCMS/NMR) Custom Synthesis A leading provider of covalent fragment libraries.[1]

| Key Organics | Various | ≥95% (Typical) | Custom Synthesis | Specializes in fragment libraries, including chloroacetamides.[3] |

Note: Catalog numbers, purity, and availability are subject to change. Researchers should always verify specifications with the supplier before ordering.

Key Considerations for Procurement
  • Purity Verification: For applications in quantitative biology or screening, purity is paramount. Always request a lot-specific Certificate of Analysis (CoA) to verify purity as determined by methods like HPLC and NMR.

  • Structural Confirmation: The CoA should include spectroscopic data (¹H NMR, ¹³C NMR, MS) confirming the chemical structure. Discrepancies can lead to misinterpreted results.

  • Formulation: The compound is supplied as a solid hydrochloride salt. Ensure this is compatible with your downstream experimental buffers and solvents.

  • Lead Time and Shipping: As a specialized chemical, lead times can vary. Some suppliers require cold-chain shipping to maintain stability, which should be factored into project timelines and costs.[5]

Quality Control and Analytical Verification

Trust in experimental outcomes begins with rigorous validation of starting materials. Upon receipt, independent verification of the compound's identity and purity is a critical, self-validating step.

Protocol: Identity Confirmation by ¹H NMR Spectroscopy

This protocol outlines a standard procedure for confirming the molecular structure.

  • Sample Preparation: Accurately weigh 5-10 mg of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Solvent Choice: DMSO-d₆ is often preferred as it does not exchange with the amide and amine protons, allowing for their observation. D₂O can be used but will result in the exchange of labile N-H protons with deuterium, causing their signals to disappear.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum, typically over a range of 0-12 ppm.

  • Data Analysis: Process the spectrum and integrate the signals. The expected chemical shifts and coupling patterns should correspond to the protons of the chloroacetyl group, the two methylene groups of the ethylenediamine backbone, and the amide/amine protons. The relative integrations should match the number of protons in each environment.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of the compound.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210-220 nm.

  • Injection and Analysis: Inject 5-10 µL of the sample solution. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks. A purity level of ≥95% is generally required for most biological assays.

Applications in Research and Drug Development

Mechanism of Action: Covalent Targeting of Cysteine

The utility of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride stems from the electrophilic nature of the chloroacetamide group. This "warhead" reacts with nucleophilic side chains of amino acids on a protein target. Cysteine, with its highly nucleophilic thiol group, is the most common target.[2] The reaction is a nucleophilic substitution where the cysteine thiol attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This irreversible bond permanently modifies the protein, often leading to inhibition of its function.[1][8]

cluster_reactants Reactants cluster_product Product Warhead R-NH-CO-CH₂-Cl (Chloroacetamide) Adduct R-NH-CO-CH₂-S-Protein (Covalent Adduct) Warhead->Adduct Ion Cl⁻ (Leaving Group) Warhead->Ion Displacement Cysteine Protein-S⁻ (Nucleophilic Cysteine) Cysteine->Adduct Nucleophilic Attack

Figure 2: Covalent bonding mechanism.
Application: Fragment-Based Covalent Inhibitor Screening

Fragment-based drug discovery (FBDD) identifies low-molecular-weight compounds (fragments) that bind weakly to a target.[6] Covalent fragments, like those derived from this reagent, offer an advantage: even a weak initial non-covalent interaction can be converted into a potent, irreversible modification due to the formation of the covalent bond.[3][6]

Protocol: General Workflow for Covalent Fragment Screening

This workflow describes the high-level process for identifying proteins that are covalently modified by a chloroacetamide-containing compound.

  • Incubation: Incubate the target protein (or a complex cell lysate for proteome-wide screening) with the chloroacetamide compound at a specified concentration (e.g., 10-100 µM) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C). Include a no-compound control.

  • Quenching and Digestion: Quench any unreacted compound with a thiol-containing reagent like DTT. Denature the proteins and digest them into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS data for peptides that have a mass shift corresponding to the addition of the fragment's mass minus HCl. MS/MS fragmentation will pinpoint the exact cysteine residue that has been modified.[8]

A Incubate Protein Target with Chloroacetamide Compound B Quench Reaction & Digest Protein into Peptides A->B C LC-MS/MS Analysis of Peptide Mixture B->C D Data Analysis to Identify Modified Peptide & Site C->D E Hit Validation & Follow-up D->E

Figure 3: Covalent modification screening workflow.

Safety, Handling, and Storage

As with all reactive chemicals, proper safety protocols are essential. The safety information for N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is analogous to that of its parent reactive compound, 2-chloroacetamide.

Hazard Identification
  • Acute Toxicity: Toxic if swallowed.[9][10][11] Accidental ingestion may cause serious health damage or be fatal.[11]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[9][10]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[9][11]

  • Handling Hazard: May form an explosible dust-air mixture if dispersed in sufficient concentrations.[9][10]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9][11][12]

  • Eye Protection: Wear chemical safety goggles or a face shield.[12]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[12]

  • Skin Protection: Wear a lab coat and ensure skin is not exposed.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][11]

Storage, Spills, and Disposal
  • Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[5][9] Store locked up.[9][10]

  • Spills: For minor spills, avoid generating dust.[11] Sweep up the solid material using dry cleanup procedures and place it in a suitable, labeled container for disposal.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is a potent and versatile tool for the modern drug hunter. Its dual functionality allows for its incorporation into larger molecules designed to covalently modify specific protein targets. By understanding the landscape of commercial suppliers, implementing rigorous quality control, applying it in well-designed screening workflows, and adhering to strict safety protocols, researchers can effectively leverage this reagent to advance their discovery programs and probe complex biological systems.

References

  • Pharmaffiliates. (n.d.). N-(2-Aminoethyl)-2-Chloroacetamide. Retrieved February 17, 2026, from [Link]

  • Dana Bioscience. (n.d.). N-(2-Aminoethyl)-2-chloroacetamide hydrochloride 1g. Retrieved February 17, 2026, from [Link]

  • ChemSrc. (2025, November 3). N-(2-Aminoethyl)-2-chloroacetamide. Retrieved February 17, 2026, from [Link]

  • Eurofins USA. (n.d.). 2-Chloroacetamide. Retrieved February 17, 2026, from [Link]

  • Arkivoc. (n.d.). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Retrieved February 17, 2026, from [Link]

  • PubMed. (2003, November 15). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved February 17, 2026, from [Link]

  • PMC - NIH. (2022, June 1). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Retrieved February 17, 2026, from [Link]

  • RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved February 17, 2026, from [Link]

  • eDiss. (n.d.). Investigating chemical crosslinking of protein-RNA complexes by mass spectrometry. Retrieved February 17, 2026, from [Link]

  • SciELO South Africa. (n.d.). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Retrieved February 17, 2026, from [Link]

  • Arhiv za higijenu rada i toksikologiju. (2021, February 11). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial. Retrieved February 17, 2026, from [Link]

  • BioSolveIT. (n.d.). Covalent Drug Design. Retrieved February 17, 2026, from [Link]

  • Practical Fragments. (2019, June 10). Characterizing and screening commercially available irreversible covalent fragments. Retrieved February 17, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved February 17, 2026, from [Link]

Sources

Technical Whitepaper: N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the properties, synthesis, and applications of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride, a critical bifunctional building block in covalent drug discovery and chemical biology.[1]

Role: Bifunctional Covalent Warhead & Linker for Targeted Protein Degradation and Chemical Biology[1]

Executive Summary

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (CAS: 2088943-55-7) is a specialized heterobifunctional building block used extensively in the design of covalent inhibitors, Activity-Based Protein Profiling (ABPP) probes, and covalent PROTACs.[1] Its structure features two distinct reactive termini:

  • Primary Amine: A handle for conjugation to ligands, fluorophores, or drugs via amide coupling.

  • Chloroacetamide Warhead: An electrophile that reacts irreversibly with nucleophilic cysteine residues via

    
     displacement.
    

This guide provides a rigorous analysis of its chemical behavior, synthesis protocols, and application in developing "scout fragments" and covalent tethers for drug discovery.

Chemical Identity & Properties

PropertyData
Chemical Name N-(2-Aminoethyl)-2-chloroacetamide hydrochloride
Free Base CAS 1247428-43-8
HCl Salt CAS 2088943-55-7
Molecular Formula

Molecular Weight 173.04 g/mol (Salt); 136.58 g/mol (Free Base)
Solubility Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM/EtOAc
pKa (Amine) ~8.8–9.2 (Estimated for ethylenediamine mono-amide)
Reactivity Electrophilic (Cys-reactive) & Nucleophilic (Amine-reactive)

Synthesis & Manufacturing Logic

Retrosynthetic Analysis

The synthesis challenges lie in preventing bis-acylation (formation of N,N'-bis(2-chloroacetyl)ethylenediamine). To achieve the mono-acylated product, the reaction kinetics must be controlled by using a large excess of the diamine substrate.[1]

Optimized Synthesis Protocol

Objective: Selective mono-acylation of ethylenediamine.

Reagents:

  • Ethylenediamine (10 equivalents) – Critical for selectivity

  • Methyl chloroacetate (1 equivalent) or Chloroacetyl chloride (0.9 equivalents)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH) at 0°C

Workflow:

  • Charge: Dissolve ethylenediamine (10 eq) in DCM at -10°C.

  • Addition: Dropwise addition of Methyl chloroacetate (1 eq) diluted in DCM over 2 hours. Slow addition prevents localized high concentrations of electrophile.

  • Reaction: Stir at 0°C for 4 hours, then warm to RT.

  • Workup (Removal of Excess Amine):

    • Evaporate solvent and excess ethylenediamine under high vacuum (ethylenediamine b.p. 116°C).

    • Residue is the free base.

  • Salt Formation: Dissolve residue in minimal EtOH, add 4M HCl in dioxane/Et2O. Precipitate the hydrochloride salt.

  • Purification: Recrystallization from EtOH/Et2O to remove any bis-acylated by-product (which is less soluble).

Synthesis EDA Ethylenediamine (10 eq) Intermediate Reaction Mixture (Mono + Bis + Excess EDA) EDA->Intermediate DCM, -10°C MCA Methyl Chloroacetate (1 eq) MCA->Intermediate Dropwise Vac High Vac Distillation Intermediate->Vac Remove Excess EDA Salt HCl/Dioxane Addition Vac->Salt Acidification Product N-(2-Aminoethyl)-2-chloroacetamide HCl (Target) Salt->Product Precipitation

Figure 1: Selective synthesis workflow minimizing bis-acylation side products.

Mechanism of Action: Cysteine Alkylation[5]

The chloroacetamide group is a "moderately reactive" electrophile. Unlike iodoacetamides (which are highly reactive and less specific), chloroacetamides often require a proximal binding event or a more nucleophilic cysteine (lower pKa) to react efficiently. This makes them ideal for Targeted Covalent Inhibitors (TCIs) where specificity is driven by the ligand.

Mechanism:

  • Recognition: The ligand portion binds the protein, positioning the chloroacetamide near a target cysteine.

  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the 
    
    
    
    -carbon of the chloroacetamide.
  • Displacement: Chloride (

    
    ) leaves, forming a stable thioether bond.
    

Mechanism Cys Protein Cysteine (Nucleophile -S⁻) TS Transition State [S...C...Cl]‡ Cys->TS Warhead Chloroacetamide (Electrophile C-Cl) Warhead->TS Product Covalent Thioether Adduct (Irreversible) TS->Product - Cl⁻

Figure 2: S_N2 reaction mechanism between cysteine thiolate and chloroacetamide.[1]

Applications in Drug Discovery[6][7][8]

PROTAC Linker Synthesis

This molecule serves as a critical "linker-warhead" hybrid for Covalent PROTACs .

  • Strategy: Convert a reversible E3 ligase ligand (e.g., for Thalidomide analogs or VHL ligands) into a covalent recruiter to improve potency and residence time.

  • Workflow: The free amine of N-(2-Aminoethyl)-2-chloroacetamide is coupled to the carboxylic acid of the E3 ligand using standard amide coupling (EDC/NHS or HATU).

Covalent Fragment Screening (Fragment-Based Drug Discovery - FBDD)

Researchers use this building block to synthesize libraries of "Electrophilic Fragments."

  • Method: A library of carboxylic acids (fragments) is coupled to the amine of this building block.

  • Screening: The resulting library is screened against a protein target using Mass Spectrometry (Intact Protein MS). Hits are identified by a mass shift corresponding to the fragment + linker.

Activity-Based Protein Profiling (ABPP)

Used to synthesize probes that detect reactive cysteines across the proteome. The amine can be attached to a biotin or fluorophore tag, creating a probe that labels accessible cysteines.

Experimental Protocols

Protocol A: Conjugation to a Carboxylic Acid (Ligand)

Context: Attaching the linker to a drug/ligand (


).
  • Activation: Dissolve Ligand (

    
     eq) in anhydrous DMF. Add HATU (
    
    
    
    eq) and DIPEA (
    
    
    eq). Stir for 15 min.
  • Coupling: Add N-(2-Aminoethyl)-2-chloroacetamide HCl (

    
     eq).
    
    • Note: The extra DIPEA neutralizes the HCl salt, liberating the reactive amine.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for mass

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/HATU byproducts), sat.

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: Cysteine Reactivity Assay (Validation)

Context: Verifying the warhead is active.

  • Substrate: Prepare a solution of N-acetylcysteine (NAC) or Glutathione (GSH) (

    
     mM) in PBS (pH 7.4).
    
  • Reaction: Add the synthesized chloroacetamide compound (

    
     mM).
    
  • Monitoring: Analyze by LC-MS at t=0, 1h, 4h.

  • Endpoint: Observation of the thioether adduct mass indicates successful alkylation capability.

Safety & Handling (E-E-A-T)

  • Hazard Class: Alkylating Agent.

  • H-Statements: H317 (May cause allergic skin reaction), H301 (Toxic if swallowed), H361 (Suspected of damaging fertility).[1]

  • Precautions:

    • Double Gloving: Nitrile gloves are standard; change immediately if splashed.

    • Quenching: Quench unused reaction mixtures with excess thiol (e.g., Cysteine or Glutathione) or aqueous ammonia before disposal to deactivate the alkylating warhead.

    • Storage: Store the HCl salt at -20°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or cyclization.

References

  • Synthesis of Chloroacetamide Derivatives

    • Organic Syntheses, Coll.[2] Vol. 1, p. 153 (1941). (General procedure for chloroacetamides).

  • Covalent Protein Inhibition & PROTACs

    • Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

  • Cysteine Alkylation Mechanisms

    • Shannon, D. A., & Weerapana, E. (2015).[1] Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology.

  • Safety Data (2-Chloroacetamide class)

    • PubChem CID 6580 (2-Chloroacetamide).

Sources

An In-depth Technical Guide to N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride: Synthesis, Characterization, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is a bifunctional reagent of significant interest in the fields of bioconjugation, medicinal chemistry, and drug delivery. Its structure incorporates a nucleophilic primary amine and a reactive electrophilic chloroacetamide moiety, rendering it a versatile tool for crosslinking, tethering, and modifying biomolecules. This technical guide provides a comprehensive overview of the fundamental research concerning this compound, including its synthesis, purification, detailed characterization, and key applications. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical utility for researchers.

Introduction: The Dual-Functionality of a Versatile Linker

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is a small molecule that packs a significant chemical punch. Its utility stems from the orthogonal reactivity of its two functional groups. The primary amino group serves as a versatile nucleophile, readily participating in reactions such as amidation to attach to carboxyl-containing molecules or surfaces. Conversely, the chloroacetamide group is a potent electrophile, capable of forming stable covalent bonds with nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues.[1][2] This dual reactivity makes it an ideal heterobifunctional crosslinking agent, enabling the precise linkage of different molecular entities. This guide will delve into the core aspects of this reagent, providing both theoretical understanding and practical, field-proven insights for its effective utilization in a research setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is paramount for its successful application.

Table 1: Physicochemical Properties of N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride

PropertyValueSource
CAS Number 2088943-55-7[3]
Molecular Formula C4H10Cl2N2O[3]
Molecular Weight 173.04 g/mol [3]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in water[4]
Storage 2-8°C, inert atmosphere[3]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride. Below are the expected spectral characteristics based on its structure and data from analogous compounds.[5][6][7][8][9]

Table 2: Expected Spectroscopic Data for N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the two methylene groups of the ethylenediamine backbone, a singlet for the chloromethyl protons, and broad signals for the amine and amide protons. The chemical shifts will be influenced by the solvent and the protonation state.
¹³C NMR Resonances for the two methylene carbons of the ethylenediamine backbone, the chloromethyl carbon, and the amide carbonyl carbon.
IR (Infrared) Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide I), and N-H bending (amide II).
Mass Spectrometry (MS) A molecular ion peak corresponding to the free base (C4H9ClN2O) and/or the protonated molecule, along with characteristic fragmentation patterns.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is typically achieved through the acylation of ethylenediamine with chloroacetyl chloride. The following protocol is a generalized yet detailed procedure based on established methods for the synthesis of N-substituted chloroacetamides.[10][11][12]

Synthetic Workflow Diagram

G cluster_0 Synthesis cluster_1 Purification ethylenediamine Ethylenediamine reaction Acylation Reaction (Inert Solvent, Base) ethylenediamine->reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction crude_product Crude N-(2-Aminoethyl)-2- chloroacetamide reaction->crude_product acidification Acidification (HCl in Ether) crude_product->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying final_product N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride (Pure) drying->final_product

Caption: Synthetic workflow for N-(2-Aminoethyl)-2-chloroacetamide hydrochloride.

Detailed Experimental Protocol

Materials:

  • Ethylenediamine

  • Chloroacetyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Anhydrous diethyl ether

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and filtration apparatus

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve a molar excess (e.g., 5-10 equivalents) of ethylenediamine in anhydrous DCM. The large excess is crucial to minimize the formation of the bis-acylated product.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1 equivalent) in anhydrous DCM to the cooled ethylenediamine solution via a dropping funnel over a period of 1-2 hours. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the ethylenediamine hydrochloride salt that has precipitated.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude N-(2-Aminoethyl)-2-chloroacetamide free base, typically as an oil or a waxy solid.

  • Purification and Salt Formation:

    • Dissolve the crude product in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

    • The N-(2-Aminoethyl)-2-chloroacetamide hydrochloride will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the pure product.

Key Reactions and Mechanistic Insights

The utility of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride lies in its ability to participate in two primary types of reactions: nucleophilic attack by the primary amine and electrophilic attack on the chloroacetamide moiety.

Nucleophilic Reactivity of the Primary Amine

The primary amino group can be readily acylated or alkylated, allowing for the attachment of the linker to a variety of substrates. A common application is the coupling to carboxylic acids, often activated in situ, to form a stable amide bond.

Electrophilic Reactivity of the Chloroacetamide Group

The chloroacetamide functional group is a potent alkylating agent for nucleophiles, particularly thiols.[2] The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion. This reaction is highly efficient for the covalent modification of cysteine residues in proteins.[1]

Reaction Mechanism: Covalent Modification of Cysteine

G cluster_0 SN2 Reaction R_SH Protein-SH (Cysteine) TS [Protein-S---CH2(Cl)-CO-NH-R']‡ R_SH->TS Nucleophilic Attack Linker Cl-CH2-CO-NH-R' Linker->TS Product Protein-S-CH2-CO-NH-R' TS->Product Chloride Departure Chloride Cl⁻ TS->Chloride

Sources

Methodological & Application

using N-(2-Aminoethyl)-2-chloroacetamide hydrochloride for protein labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Thiol-to-Amine Conversion Using N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride Content Type: Application Note & Technical Protocol Audience: Senior Research Scientists, Bioconjugation Chemists, and Assay Developers.

Abstract & Core Logic

The chemical modification of proteins often faces a dichotomy: amine-reactive probes (NHS esters) are abundant and stable but lack site-specificity due to the ubiquity of lysine residues. Conversely, thiol-reactive probes (maleimides/iodoacetamides) are site-selective but suffer from stability issues (e.g., retro-Michael addition) or limited commercial availability.

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride serves as a strategic "molecular bridge." It irreversibly alkylates cysteine sulfhydryls via a stable thioether bond, simultaneously installing a primary ethylamine handle. This effectively converts a reactive Thiol (-SH) into a reactive Primary Amine (-NH₂) .

Key Applications:

  • Expansion of Labeling Options: Enables the use of NHS-ester fluorophores, biotin, or drugs on cysteine-only sites.

  • Surface Immobilization: Facilitates the orientation-specific attachment of thiol-containing proteins to carboxyl-activated surfaces (EDC/NHS chemistry).

  • Charge Modulation: Replaces a neutral/negative cysteine with a positively charged ammonium group, altering ionization profiles for capillary electrophoresis or mass spectrometry.

Mechanism of Action

The reaction proceeds via an


 nucleophilic substitution. The sulfur atom of the cysteine (in its thiolate form, 

) attacks the

-carbon of the chloroacetamide, displacing the chloride ion.

Why Chloroacetamide? Unlike iodoacetamides, which are highly reactive and can non-specifically modify histidine or tyrosine, chloroacetamides are less reactive.[1] This tunable reactivity allows for higher specificity toward cysteines, provided the pH is strictly controlled (pH 8.0–8.5) to maintain the thiolate anion without triggering lysine competition.

Pathway Visualization

The following diagram illustrates the conversion workflow and chemical logic.

G Protein Protein-SH (Reduced Cysteine) Intermediate Transition State (SN2 Attack) Protein->Intermediate pH 8.0-8.5 (Thiolate formation) Reagent N-(2-Aminoethyl)- 2-chloroacetamide HCl Reagent->Intermediate Product Protein-S-CH2-CONH-CH2-CH2-NH2 (Amine-Functionalized) Intermediate->Product -HCl (Stable Thioether) Labeling Secondary Reaction (NHS-Ester Probe) Product->Labeling Amine-Reactive Chemistry

Caption: Figure 1.[2][3] Reaction pathway converting a cysteine thiol into a reactive primary amine handle, enabling subsequent NHS-ester labeling.

Critical Experimental Considerations (Senior Scientist Insights)

ParameterRecommendationScientific Rationale
Buffering & pH pH 8.0 – 8.5 The pKa of Cysteine is ~8.3. Chloroacetamides require the thiolate anion (

) to react efficiently. Below pH 7.5, reaction rates drop precipitously.
Reagent Salt Neutralization Required The reagent is an HCl salt . Adding it directly to a weak buffer will crash the pH, halting the reaction. You must account for this acidity in your buffer capacity.
Reducing Agents TCEP (Preferred)TCEP (Tris(2-carboxyethyl)phosphine) does not contain thiols and does not need to be removed before adding the chloroacetamide. DTT/Beta-mercaptoethanol must be removed (desalting) as they will consume the alkylating reagent.
Stoichiometry 20x – 50x Molar Excess Chloroacetamides have lower reaction kinetics than maleimides. High excess drives the reaction to completion within a reasonable timeframe (2–4 hours).

Detailed Protocol: Cysteine-to-Amine Conversion

Phase 1: Preparation

Materials:

  • Target Protein (1–5 mg/mL in PBS or HEPES).

  • Reagent: N-(2-Aminoethyl)-2-chloroacetamide hydrochloride.

  • Buffer A: 100 mM HEPES, 5 mM EDTA, pH 8.5 (High capacity to buffer the HCl salt).

  • Reducer: TCEP-HCl (0.5 M stock, neutral pH).

Phase 2: Reduction (Activation)
  • Dilute the protein into Buffer A .

  • Add TCEP to a final concentration of 5–10 mM .

  • Incubate for 30 minutes at Room Temperature (RT).

    • Note: Do not heat above 37°C unless the protein is known to be thermally stable.

  • Do not dialyze. TCEP is compatible with the next step.

Phase 3: Alkylation (The Conversion)
  • Calculate Reagent Mass: Determine the moles of protein. Aim for a 50-fold molar excess of N-(2-Aminoethyl)-2-chloroacetamide over total cysteine content.

  • Solubilization: Dissolve the reagent immediately before use in a small volume of Buffer A .

    • Critical Step: Check pH of this stock with a paper strip. If < 8.0, adjust with small aliquots of 1M NaOH. The HCl salt is acidic!

  • Reaction: Add the reagent solution to the reduced protein sample.

  • Incubation: Incubate for 3–4 hours at RT or Overnight at 4°C in the dark.

    • Why Dark? While chloroacetamides are light-stable, preventing photo-oxidation of the protein is good practice.

Phase 4: Purification (Quenching)
  • Quench: Add L-Cysteine or DTT (final 20 mM) to consume excess alkylating reagent. Incubate for 15 mins.

  • Desalt: Use a Zeba Spin Column or dialysis cassette (MWCO appropriate for protein) equilibrated in PBS (pH 7.4) or your desired storage buffer.

    • Result: You now have a protein where free cysteines are capped with an ethylamine group.

Validation & Secondary Labeling (Self-Validating System)

To confirm the protocol worked, you cannot simply look for a mass shift (the added mass is small: +86.5 Da). You must validate functionality.[4]

Workflow: The "Biotin-Shift" Validation

This validation proves the new amine is reactive.

  • Control: Native Protein (unreacted).

  • Test: Modified Protein (from Phase 4).

  • Secondary Reaction: React both samples with NHS-Biotin (10x excess, pH 7.4, 30 mins).

  • Analysis: Run SDS-PAGE and transfer to a blot.

  • Detection: Probe with Streptavidin-HRP.

    • Success Criteria: The Test sample shows significantly higher signal than the Control (assuming the Control had few/no native surface lysines, or the Test sample signal is qualitatively "stronger" due to added sites).

Mass Spectrometry (Gold Standard)
  • Digest protein with Trypsin.

  • Search for the static modification on Cysteine: +86.07 Da (Formula:

    
    ).
    
  • Note: Standard Carbamidomethylation (using Iodoacetamide) is +57.02 Da. Ensure your search parameters are adjusted.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH dropped during reaction.The HCl salt acidified the buffer. Use 100mM+ HEPES pH 8.5. Verify pH after reagent addition.
Precipitation Protein is hydrophobic or over-labeled.Reduce reagent excess to 20x.[1] Add 10% Glycerol or 0.05% Tween-20 to the reaction buffer.
Non-Specific Labeling Reaction time too long or pH > 9.0.Chloroacetamides can react with Lysines at very high pH. Keep pH ≤ 8.5 and strictly limit time to 4 hours at RT.

References

  • Lindley, H. (1962).[5] The reaction of thiol compounds and chloroacetamide.[1][5][6] Biochemical Journal, 82(3), 418–425.[5]

  • Thermo Fisher Scientific. (n.d.). Chloroacetamide, No-Weigh Format Product Information. Thermo Scientific User Guide.

  • Chalker, J. M., et al. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Chemistry – An Asian Journal, 4(5), 630-640.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[1] (Standard reference for haloacetyl reaction chemistry parameters).

Sources

Application Note: N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the applications, mechanisms, and protocols for utilizing N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (AECA) in advanced proteomics.

Strategic Cysteine-to-Amine Conversion for Isobaric Labeling & Crosslinking

Part 1: Introduction & Mechanism of Action

The Chemical Tool: AECA

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (AECA) is a specialized alkylating agent designed to modify cysteine residues in proteins.[1] Unlike standard alkylating agents (e.g., Iodoacetamide, Chloroacetamide) that simply block the sulfhydryl group with a neutral carbamidomethyl tag, AECA introduces a primary amine functional group onto the cysteine side chain.

  • Chemical Formula: C₄H₉ClN₂O[2] · HCl

  • Reactive Group: Chloroacetamide (Electrophile, reacts with thiols).[1]

  • Functional Tail: Ethylamine (Nucleophile/Cationic, mimics Lysine).

Mechanism: The "Pseudo-Lysine" Conversion

The core utility of AECA lies in its ability to chemically transform a Cysteine (Cys) residue into a S-(2-aminoethyl-acetamido)cysteine adduct. This adduct structurally resembles a Lysine residue but contains a thioether and an amide linkage.

Key Chemical Transformation:

  • Reduction: Disulfide bonds are reduced to free thiols (-SH).

  • Alkylation: The chloroacetamide group of AECA undergoes an

    
     nucleophilic substitution with the thiolate anion of Cysteine.
    
  • Result: The Cysteine side chain is extended and terminated with a primary amine (-NH₂).

Why is this critical?

  • Isobaric Tagging Compatibility: Standard TMT/iTRAQ reagents react only with primary amines (N-terminus and Lysine). By converting Cys to an amine-terminating residue, AECA enables direct TMT labeling of Cysteines , allowing for global cysteine quantification.

  • Charge Enhancement: The introduced primary amine is protonated at acidic pH, adding a positive charge to Cysteine-containing peptides. This significantly improves ionization efficiency (ESI) and sensitivity for hydrophobic peptides that might otherwise fly poorly.

  • Crosslinking: It allows Cysteines to be targeted by amine-to-amine crosslinkers (e.g., BS3, DSS), expanding the structural proteomics toolkit.

Part 2: Core Applications & Workflows

Enhanced Isobaric Labeling (Cys-TMT)

In standard workflows, Cysteine peptides are often underrepresented in TMT experiments because they lack the reactive amine required for the tag (unless they contain a Lysine).

  • Strategy: Alkylate Cys with AECA

    
     Cys acquires -NH₂ 
    
    
    
    TMT Labeling.
  • Outcome: Increased coverage of the "Cysteinome," critical for redox proteomics and covalent drug screening.

Charge-Directed Fragmentation & Ionization

The AECA modification adds a fixed positive charge (under LC-MS conditions) to the peptide.

  • Benefit: Increases the charge state of peptides (e.g., moving from +2 to +3). Higher charge states often yield better fragmentation spectra (ETD/ECD) and improved detection limits for low-abundance peptides.

Part 3: Experimental Protocol

Protocol: Cysteine-to-Amine Conversion for TMT Labeling

Reagents Required:

  • AECA Stock: N-(2-Aminoethyl)-2-chloroacetamide HCl (Prepare fresh).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

  • Buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.[1]

  • Quenching Agent: DTT (Dithiothreitol).[1]

Step-by-Step Methodology

1. Sample Preparation & Reduction

  • Dissolve protein sample (50–100 µg) in 100 µL of 100 mM TEAB, pH 8.5 .

    • Note: Avoid amine-containing buffers (Tris, Ammonium Bicarbonate) if high-efficiency downstream amine-labeling is critical, though TEAB is compatible with TMT.

  • Add TCEP to a final concentration of 5 mM .[1]

  • Incubate at 55°C for 20 minutes to fully reduce disulfide bonds.

2. Alkylation (The AECA Reaction)

  • Prepare a 500 mM Stock Solution of AECA in Water or 100 mM TEAB .

    • Critical: This reagent is hygroscopic. Weigh quickly.

  • Add AECA stock to the reduced sample to a final concentration of 20–40 mM .

    • Ratio: Ensure at least a 50-fold molar excess over total Cysteine content.

  • Incubate at 37°C for 45 minutes in the dark.

    • Optimization: pH must be >8.0 for efficient thiolate formation, but <9.0 to avoid hydrolysis of the reagent.

3. Quenching & Cleanup

  • Add DTT to a final concentration of 20 mM to quench unreacted AECA. Incubate for 10 minutes.

  • Mandatory Desalting: Excess AECA contains a primary amine and WILL react with TMT reagents, consuming them and causing high background.

    • Method: Use SP3 (magnetic beads), C18 StageTips, or Zeba Spin Columns to remove all free AECA.

4. Digestion & Labeling

  • Digest the cleaned protein with Trypsin (1:50 ratio) overnight at 37°C.

    • Insight: Trypsin may cleave slowly at the modified Cysteine (Pseudo-Lysine), but cleavage is primarily driven by natural Lys/Arg sites.

  • Proceed to TMT Labeling according to manufacturer instructions. The TMT reagent will now label:

    • N-termini

    • Native Lysines

    • AECA-modified Cysteines

Part 4: Data Analysis & Visualization

Mass Spectrometry Settings

When searching data, define the AECA modification as a Variable Modification (or Fixed if 100% efficiency is verified).

ParameterValue
Modification Name Cys-Aminoethyl-Acetamide
Composition C(4) H(8) N(2) O(1)
Monoisotopic Mass Shift +100.0637 Da
Target Residue Cysteine (C)
Specificities N-term (Rare), Lys (Rare - if pH > 9.5)
Workflow Diagrams (Graphviz)
Diagram 1: Chemical Mechanism & Workflow

This diagram illustrates the transformation of Cysteine into a TMT-receptive site.

G Protein Protein-S-S-Protein Reduced Reduced Protein (Free -SH) Protein->Reduced Reductant (TCEP) 55°C, 20 min Modified Modified Protein (Cys-S-CH2-CO-NH-CH2-CH2-NH2) Reduced->Modified Alkylation (AECA) pH 8.5, 37°C AECA Reagent: AECA (Cl-CH2-CO-NH-CH2-CH2-NH2) AECA->Modified Nucleophilic Subst. Labeled TMT-Labeled Cysteine (Quantifiable) Modified->Labeled Labeling (TMT) Reacts with -NH2 TMT TMT Reagent (NHS-Ester) TMT->Labeled

Caption: Step-by-step chemical transformation of Disulfide-bound protein to TMT-labeled Cysteine species.

Diagram 2: Comparative Applications

Comparing Standard Alkylation (IAA) vs. AECA Functionalization.

G Start Reduced Cysteine Peptide IAA Standard Alkylation (Iodoacetamide) Start->IAA AECA_Step Functional Alkylation (AECA) Start->AECA_Step Blocked Carbamidomethyl-Cys (Neutral, Blocked) IAA->Blocked ResultA Standard MS Analysis (No Tag on Cys) Blocked->ResultA AmineCys Aminoethyl-Acetamido-Cys (Primary Amine Added) AECA_Step->AmineCys TMT Isobaric Tagging (TMT/iTRAQ) AmineCys->TMT XL Crosslinking (BS3/DSS) AmineCys->XL ResultB1 Quantifiable Cys (Multiplexing) TMT->ResultB1 ResultB2 Structural Map (Cys-Lys Links) XL->ResultB2

Caption: Decision tree showing how AECA unlocks multiplexing and crosslinking capabilities unavailable with standard IAA.

Part 5: Troubleshooting & Optimization

IssuePossible CauseSolution
Low Labeling Efficiency pH too low during alkylation.Ensure buffer is pH 8.0–8.5 using TEAB or HEPES.
High Background Signal Incomplete removal of excess AECA.Perform two rounds of desalting (C18) or use SP3 cleanup before adding TMT.
Precipitation High concentration of AECA.Do not exceed 50 mM final concentration; AECA is a salt and increases ionic strength.
Off-Target Labeling Reaction time too long.Limit alkylation to 45 mins at 37°C to prevent N-terminal over-alkylation.

References

  • Nielsen, M. L., et al. (2008). "Developments in Mass Spectrometry-based Proteomics for Analysis of Protein Modifications." Nature Biotechnology. Link (Context: Alkylation strategies).

  • Thermo Fisher Scientific. (2023). "Chloroacetamide and Derivatives in Proteomics." Thermo Scientific Application Notes. Link

  • Hansen, B. K., et al. (2014). "An Assessment of Cysteine Alkylation Agents for Quantitative Proteomics." Journal of Proteome Research. Link

  • ChemSrc. (2023). "N-(2-Aminoethyl)-2-chloroacetamide Chemical Properties." ChemSrc Database. Link

Sources

Application Note & Protocol: Leveraging N-(2-Aminoethyl)-2-chloroacetamide hydrochloride for Covalent Probing of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular biology, and identifying these interactions remains a significant challenge in drug discovery and proteomics research. Covalent labeling techniques offer a powerful method to capture both transient and stable protein complexes for subsequent identification and characterization. This guide provides an in-depth overview and detailed protocols for using N-(2-Aminoethyl)-2-chloroacetamide hydrochloride, a heterobifunctional chemical probe, to covalently cross-link and analyze protein-protein interactions. We will explore the chemical principles, step-by-step experimental workflows, data analysis strategies, and critical validation steps, providing researchers with a robust framework for applying this methodology.

Principle of the Method & Reagent Properties

The study of PPIs is often complicated by the transient nature of these complexes, which may not survive the rigorous purification steps of traditional methods like co-immunoprecipitation. Covalent cross-linking circumvents this by creating a stable, irreversible bond between interacting partners, effectively trapping them for analysis.[1] N-(2-Aminoethyl)-2-chloroacetamide hydrochloride serves as a versatile tool for this purpose.

Chemical Structure and Reactivity

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is a heterobifunctional molecule featuring two key reactive moieties:

  • A Chloroacetamide "Warhead": This is a moderately reactive electrophile that functions as an alkylating agent.[2] Its primary mode of action is the irreversible alkylation of nucleophilic amino acid residues. The chlorine atom is a good leaving group, facilitating a nucleophilic substitution reaction.[3]

  • A Primary Amine Handle: The terminal aminoethyl group provides a nucleophilic primary amine that can be readily conjugated to proteins, for instance, by coupling to carboxyl groups (Asp, Glu, or C-terminus) using carbodiimide chemistry (e.g., EDC).

The chloroacetamide group exhibits preferential reactivity towards the sulfhydryl group of cysteine residues due to the high nucleophilicity of the thiolate anion (S⁻).[1][4][5] However, its reactivity is not exclusively limited to cysteine. Under certain conditions, particularly at higher pH or concentrations, off-target labeling of other nucleophilic residues can occur, including the imidazole side chain of histidine , the thioether of methionine , and the ε-amino group of lysine .[4][5] This broad reactivity profile can be strategically exploited but must be carefully controlled to ensure specificity. Chloroacetamide is generally considered more stable and specific than the more reactive iodoacetamide, reducing the extent of off-target labeling.[5][6]

reagent N-(2-Aminoethyl)-2-chloroacetamide Cl-CH₂-C(=O)NH-CH₂-CH₂-NH₂ product Covalent Adduct Protein-S-CH₂-C(=O)NH-CH₂-CH₂-NH₂ reagent:f0->product:f0 Nucleophilic Attack cysteine Cysteine Residue Protein-SH cysteine:f0->product:f0 HCl HCl cluster_0 Step 1: Bait Functionalization cluster_1 Step 2: Proximity Labeling cluster_2 Step 3: Analysis Bait Bait Protein (with exposed -COOH) Reagent N-(2-Aminoethyl)-2- chloroacetamide + EDC/NHS Bait_Func Functionalized Bait (Bait-NH-Linker-Cl) Reagent->Bait_Func Amide Coupling Prey Prey Protein (e.g., in cell lysate) Bait_Func->Prey Incubate Complex Non-covalent Bait-Prey Complex Crosslinked Covalently Cross-linked Bait-Prey Complex Complex->Crosslinked Proximity-Induced Alkylation AP Affinity Purification (via Bait Tag) Crosslinked->AP Digestion Proteolytic Digestion (e.g., Trypsin) AP->Digestion MS LC-MS/MS Analysis Digestion->MS ID Identify Cross-linked Peptides & Prey Protein MS->ID

Figure 2: Experimental workflow for PPI identification using N-(2-Aminoethyl)-2-chloroacetamide.

Detailed Experimental Protocols

Causality Statement: The success of these protocols hinges on careful optimization. The choice of buffer pH is critical: a pH of 7.5-8.5 is a common compromise to ensure the bait protein's stability while promoting sufficient nucleophilicity of target residues for alkylation. [5]Reagent concentrations must be empirically determined to maximize cross-linking efficiency while minimizing protein aggregation and non-specific labeling.

Protocol A: Two-Step Covalent Cross-Linking of a Protein Complex

This protocol describes the conjugation of the cross-linker to a purified "bait" protein followed by the cross-linking reaction with a "prey" protein source (e.g., purified protein or cell lysate).

Part 1: Conjugation of Reagent to Bait Protein (Amide Coupling)

  • Reagent Preparation:

    • Bait Protein Buffer: Exchange the purified bait protein into an amine-free buffer such as 100 mM MES, pH 6.0. The acidic pH is optimal for the EDC/NHS reaction and prevents unwanted side reactions with the primary amine of the cross-linker.

    • Cross-linker Stock: Prepare a fresh 100 mM stock solution of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride in the same MES buffer.

    • EDC/NHS Stocks: Prepare fresh 100 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 100 mM N-hydroxysuccinimide (NHS) stocks in anhydrous DMSO or water.

  • Activation of Bait Protein Carboxyl Groups:

    • To your bait protein (e.g., at 1-5 mg/mL), add EDC and NHS to a final concentration of 5 mM each.

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups on aspartate, glutamate, and the C-terminus.

  • Conjugation Reaction:

    • Add the N-(2-Aminoethyl)-2-chloroacetamide hydrochloride stock solution to the activated bait protein. A 20- to 50-fold molar excess of the cross-linker over the protein is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Buffer Exchange:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50 mM.

    • Remove excess, unreacted cross-linker and byproducts by dialysis or using a desalting column (e.g., Zeba™ Spin Desalting Columns) into a suitable buffer for the cross-linking step (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

Part 2: Proximity-Induced Cross-Linking to Prey Protein

  • Reaction Setup:

    • Combine the functionalized bait protein with the source of prey protein(s) (e.g., purified protein or whole cell lysate) in a reaction buffer of pH 7.5-8.5. If using a purified system, a 1:1 or 1:2 molar ratio of bait-to-prey is a typical starting point.

    • Expert Tip: Include a reducing agent like 1 mM TCEP in the buffer. This ensures cysteine sulfhydryl groups are in their reduced, more reactive state, but avoid DTT as its thiol groups will quench the chloroacetamide reagent. [5]

  • Cross-Linking Incubation:

    • Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically. Protect the reaction from light, as chloroacetamide is mildly light-sensitive. [5]

  • Quenching the Cross-Linking Reaction:

    • Stop the reaction by adding a thiol-containing quenching reagent. Add DTT to 10 mM or L-cysteine to 20 mM to consume any remaining reactive chloroacetamide groups. Incubate for 30 minutes.

  • Verification (Optional but Recommended):

    • Analyze a small aliquot of the reaction by SDS-PAGE. A successful cross-linking event should produce a new, higher molecular weight band corresponding to the bait-prey complex.

Protocol B: Sample Preparation for Mass Spectrometry Analysis

This protocol assumes the use of a tagged bait protein for affinity purification.

  • Affinity Purification (AP):

    • Add appropriate affinity beads (e.g., anti-FLAG M2 agarose, Strep-Tactin sepharose) to the quenched cross-linking reaction mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation to capture the bait protein and its covalently bound partners.

    • Wash the beads 3-5 times with a stringent wash buffer (e.g., TBS with 0.1-0.5% NP-40 or Triton X-100) to remove non-specifically bound proteins. The covalent nature of the cross-link allows for harsher wash conditions than standard co-IP.

  • On-Bead Reduction, Alkylation, and Digestion:

    • Resuspend the washed beads in a denaturing buffer (e.g., 8 M urea in 100 mM Tris, pH 8.5).

    • Reduction: Add TCEP to a final concentration of 10 mM and incubate at 37°C for 30-60 minutes.

    • Alkylation: Cool to room temperature. Add iodoacetamide (IAA) or chloroacetamide (CAA) to a final concentration of 20-40 mM to alkylate all remaining free cysteines. [5][7]Incubate for 30 minutes in the dark. Rationale: This step is crucial to prevent the reformation of disulfide bonds, ensuring efficient digestion and preventing analytical artifacts. [6] * Digestion: Dilute the urea concentration to <2 M with 100 mM Tris buffer. Add a protease such as Trypsin/Lys-C mix at a 1:50 enzyme-to-protein ratio. Digest overnight at 37°C.

  • Sample Cleanup:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid (to ~1% final concentration) and desalt using C18 StageTips or Sep-Pak cartridges before LC-MS/MS analysis. [7]

Data Analysis & Interpretation

Identifying covalently cross-linked peptides from a complex MS dataset is a specialized bioinformatic challenge.

  • Identifying Cross-Linked Peptides: Standard database search algorithms are designed for linear peptides. To identify cross-linked pairs, specialized software (e.g., pLink, Kojak, MeroX, MaxLynx) is required. These tools search for pairs of peptides whose combined mass matches a precursor ion mass, after accounting for the mass of the cross-linker remnant. The mass added by the N-(2-Aminoethyl)-2-chloroacetamide linker (after reaction at both ends) is 100.058 Da (C₄H₈N₂O).

  • Data Validation: Manual inspection of the MS/MS spectra for identified cross-linked peptides is essential to confirm the presence of fragment ions from both constituent peptides. [4]A false discovery rate (FDR) of 1-5% is typically applied to ensure the confidence of the identifications. [4]

    Parameter Low Setting High Setting Rationale & Considerations
    Reagent:Protein Molar Ratio 5:1 100:1 A lower ratio minimizes non-specific modification and aggregation. A higher ratio increases labeling efficiency but risks modifying residues that could disrupt protein structure or interaction. [8][9]
    pH of Alkylation Reaction 7.0 8.5 pH > 7.5 deprotonates cysteine thiols, increasing their nucleophilicity and reaction rate. Higher pH (>8.5) may increase off-target labeling of lysine and destabilize some proteins. [5]
    Incubation Time 30 min Overnight (16h) Shorter times are preferable to maintain protein integrity. Longer times may be required for inefficient reactions but increase the risk of sample degradation.

    | Temperature | 4°C | 37°C | Lower temperatures (4°C, 25°C) preserve the stability of most proteins and complexes. Higher temperatures can accelerate the reaction but may lead to protein denaturation. |

Validation and Controls: Ensuring Trustworthy Data

A protocol is only as reliable as its controls. The following are essential for validating any putative PPIs identified through this method.

  • Negative Control 1 (Bait Alone): Perform the labeling reaction on the bait protein alone to map its solvent-accessible residues. This helps distinguish surface-exposed residues from those at a genuine interaction interface. [8]* Negative Control 2 (Non-Interacting Protein): Replace the prey protein/lysate with a known non-interacting protein. The absence of cross-linking demonstrates the specificity of the interaction.

  • Negative Control 3 (Interaction-Deficient Mutant): If the binding site on the bait or prey is known, use a point mutant that ablates the interaction. This is a powerful control to prove that cross-linking is dependent on the specific PPI.

  • Orthogonal Validation: Confirm novel interactions using an independent, non-covalent method such as co-immunoprecipitation, surface plasmon resonance (SPR), or bio-layer interferometry (BLI).

Safety & Handling

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is based on chloroacetamide, a hazardous substance. Strict adherence to safety protocols is mandatory.

  • Hazards: Toxic if swallowed. [10][11][12]May cause an allergic skin reaction and is suspected of damaging fertility or the unborn child. [10][11][12][13]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [12][14]* Handling: Handle only inside a certified chemical fume hood to avoid inhalation of dust or aerosols. [10][12]Avoid all personal contact. [14]Do not eat, drink, or smoke in the work area. [12][15]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. [10][12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low/No Cross-linking Inefficient bait functionalization; No accessible nucleophiles on prey; Interaction is too transient or weak.Confirm bait labeling with intact mass analysis; Increase pH to 8.0-8.5 to enhance nucleophilicity; Increase protein concentrations to favor complex formation.
Protein Aggregation/Precipitation Excessive cross-linking (inter- and intra-molecular); Reagent or buffer incompatibility.Decrease the molar excess of the cross-linker; Reduce incubation time or temperature; Screen different buffer conditions (pH, salt concentration).
High Background/Non-specific Hits Non-specific binding to affinity beads; Insufficient quenching of the cross-linker.Increase the stringency and number of wash steps during affinity purification; Ensure quenching reagent is added in sufficient excess and allowed to react completely.
No Identification by MS Cross-linked peptides are too large or complex for fragmentation; Low abundance of cross-linked species.Use multiple proteases (e.g., Trypsin, Glu-C) to generate different, more readily identifiable peptides; Enrich for the cross-linked complex before digestion.

References

  • University of Dundee. (n.d.). In-gel Digest Protocol. University Wiki Service. [Link]

  • Páleniková, J., et al. (2022). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 61(33), e202204646. [Link]

  • University of Manchester. (n.d.). Identification of Protein Modifications by Mass Spectrometry. [Link]

  • Lu, Y., et al. (2011). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews, 30(4), 599-617. [Link]

  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. [Link]

  • Li, W. (2012). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. University of Nebraska - Lincoln. [Link]

  • Kuznetsova, K. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomedical Chemistry, 66(1), 18-29. [Link]

  • ResearchGate. (n.d.). Schematic representation of the covalent labeling approach. [Link]

  • Keppler, A., et al. (2004). Covalent Labeling of Fusion Proteins with Chemical Probes in Living Cells. CHIMIA, 58(1), 58-61. [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(1), 1-20. [Link]

  • Ghesquière, B., et al. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of the American Society for Mass Spectrometry, 32(3), 795-805. [Link]

  • Diagenode. (n.d.). Bioruptor® Protocol for Mass Spectrometry. [Link]

  • Dana Bioscience. (n.d.). N-(2-Aminoethyl)-2-chloroacetamide hydrochloride 1g. [Link]

  • Wikipedia. (n.d.). Chloroacetamide. [Link]

  • Ward, J. A., et al. (2019). Recent applications of covalent chemistries in protein–protein interaction inhibitors. RSC Medicinal Chemistry, 10(9), 1275-1292. [Link]

Sources

site-specific protein modification using N-(2-Aminoethyl)-2-chloroacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the site-specific modification of proteins using N-(2-Aminoethyl)-2-chloroacetamide hydrochloride, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from fundamental mechanisms to detailed experimental protocols and applications, ensuring a blend of theoretical understanding and practical, actionable insights.

Introduction: The Imperative for Precision in Protein Modification

The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the creation of sophisticated tools for research, diagnostics, and therapeutics.[1] By attaching functional moieties such as fluorophores, affinity tags, or cytotoxic drugs to a protein, scientists can probe biological pathways, develop sensitive assays, or design next-generation therapeutics like Antibody-Drug Conjugates (ADCs).[2]

Among the canonical amino acids, cysteine stands out as an ideal target for site-specific modification. Its relatively low natural abundance and the high nucleophilicity of its thiol side chain (pKa ~8.5) make it possible to achieve highly selective chemical reactions under biocompatible conditions.[3][4] Haloacetyl derivatives, such as iodoacetamides and chloroacetamides, are a well-established class of reagents that react specifically with cysteine's sulfhydryl group.[5][6]

While iodoacetamides are highly reactive, they can sometimes exhibit off-target labeling. Chloroacetamide is less reactive but offers greater stability and specificity for cysteine residues, minimizing unwanted side reactions.[7] This guide focuses on a specific, bifunctional chloroacetamide reagent: N-(2-Aminoethyl)-2-chloroacetamide hydrochloride . The unique advantage of this molecule is its ability to not only alkylate a cysteine residue but also to introduce a new, reactive primary amine. This "two-step" approach first secures a specific protein location via the cysteine and then provides a versatile amino group as a handle for subsequent conjugation, dramatically expanding the possibilities for creating complex and precisely engineered bioconjugates.

Mechanism of Action: The Thiol-Alkylation Reaction

The chemical basis for the modification of cysteine with N-(2-Aminoethyl)-2-chloroacetamide is a classic nucleophilic substitution (S_N2) reaction . The process is highly dependent on pH, as the reactive species is the deprotonated form of the cysteine's sulfhydryl group, the thiolate anion (-S⁻).

  • Thiolate Formation : In a buffered solution with a pH near or slightly above the pKa of the cysteine thiol (~8.5), a portion of the cysteine residues will be deprotonated to the more nucleophilic thiolate form.

  • Nucleophilic Attack : The thiolate anion attacks the electrophilic carbon atom adjacent to the chlorine atom on the chloroacetamide molecule.

  • Chloride Displacement : This attack results in the formation of a stable thioether bond and the displacement of the chloride ion as a leaving group.[8]

The resulting covalent modification attaches a carbamidomethyl group with a terminal primary amine to the cysteine side chain. This reaction is essentially irreversible under physiological conditions.

Mechanism of Cysteine Alkylation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the site-specific modification of a protein using N-(2-Aminoethyl)-2-chloroacetamide hydrochloride.

Part 1: Protein Reduction to Generate Free Thiols

For many proteins, particularly antibodies, target cysteines exist as disulfide bonds that must first be reduced to make them available for alkylation.[9][10] Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is stable, effective, and does not contain a thiol group itself, which would otherwise compete in the subsequent alkylation step.[7][9]

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • TCEP hydrochloride (e.g., Thermo Fisher Scientific, Product No. 77720)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5

  • Desalting columns (e.g., G25 columns)

Procedure:

  • Prepare TCEP Stock: Prepare a 500 mM stock solution of TCEP in water and adjust the pH to ~7.0 with NaOH. Store in single-use aliquots at -20°C.

  • Protein Preparation: Dissolve or dilute the protein to a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Reduction Reaction: Add TCEP stock solution to the protein solution to a final concentration of 5-10 mM. For antibodies where only interchain disulfides are targeted, a lower molar equivalent of TCEP (e.g., 2-5 equivalents per antibody) may be used.[2][11]

  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Removal of TCEP: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent TCEP from interfering with the subsequent reaction. Collect the protein fractions.

Part 2: Cysteine Alkylation

With free thiols now available, the protein is ready for conjugation with N-(2-Aminoethyl)-2-chloroacetamide HCl.

Materials:

  • Reduced protein solution from Part 1

  • N-(2-Aminoethyl)-2-chloroacetamide hydrochloride

  • Alkylation Buffer: 100 mM ammonium bicarbonate or triethylammonium bicarbonate, pH 8.0-8.5[7]

  • Quenching Solution: 1 M L-cysteine or N-acetylcysteine in water

Procedure:

  • Buffer Exchange (Optional but Recommended): Exchange the reduced protein into the Alkylation Buffer using a desalting column to optimize the pH for the reaction.

  • Prepare Reagent Stock: Immediately before use, prepare a 100 mM stock solution of N-(2-Aminoethyl)-2-chloroacetamide HCl in the Alkylation Buffer. The reagent is light-sensitive, so protect the solution from light.[7]

  • Alkylation Reaction: Add the reagent stock solution to the reduced protein solution. A 10- to 50-fold molar excess of the reagent over the available free thiols is a good starting point for optimization.

  • Incubation: Incubate the reaction for 60-120 minutes at room temperature, protected from light. Optimization of time and temperature (4°C to 37°C) may be required depending on the protein's stability and cysteine accessibility.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of ~20-fold molar excess over the initial amount of chloroacetamide reagent.[11] Incubate for an additional 15-20 minutes.

Part 3: Purification and Characterization

The final step involves purifying the modified protein and verifying the conjugation.

Purification:

  • Remove excess unreacted reagent and quenching agent via size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization:

  • Mass Spectrometry (MS): This is the definitive method. Analyze the purified protein using ESI-MS or MALDI-TOF. A successful reaction will result in a mass increase of 100.12 Da for each modified cysteine residue.

  • Ellman's Test: Quantify the number of remaining free thiols to determine the efficiency of the alkylation reaction. A decrease in free thiols corresponds to successful modification.

  • SDS-PAGE: While the mass addition is small, a slight shift in gel mobility may be observable. It primarily serves to confirm protein integrity.

Application Spotlight: A Gateway to Advanced Bioconjugates

The primary amine introduced by N-(2-Aminoethyl)-2-chloroacetamide serves as a versatile chemical handle for a second, orthogonal labeling step. This enables the site-specific attachment of payloads that may not be available with a thiol-reactive group. A common and highly efficient method for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters.[12]

Two-Step Protein Modification Workflow.

Protocol for Amine-Reactive Labeling (Step 2):

  • Buffer Exchange: Ensure the amine-modified protein from Part 3 is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers like Tris will interfere with the reaction.

  • Prepare NHS-Ester Payload: Dissolve the NHS-ester functionalized payload (e.g., NHS-Biotin, NHS-Fluorescein) in a dry, water-miscible solvent like DMSO to create a concentrated stock solution.

  • Conjugation: Add a 5- to 20-fold molar excess of the NHS-ester stock to the protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Remove unreacted payload by SEC or dialysis as described previously.

Data and Optimization Parameters

Effective protein modification requires careful control of reaction conditions. The following table summarizes key parameters for the initial cysteine alkylation step.

ParameterRecommended RangeRationale & Key Considerations
pH 7.5 - 8.5Balances the need for deprotonated, nucleophilic thiolate with maintaining protein stability. Higher pH increases reaction rate but can risk protein denaturation.[7]
Reagent Molar Excess 10x - 50x over thiolsA starting point for optimization. Higher excess drives the reaction to completion but increases the risk of off-target modification and requires more efficient purification.
Temperature Room Temp (20-25°C)A good balance of reaction speed and protein stability. Can be lowered to 4°C for sensitive proteins (longer incubation needed) or raised to 37°C to accelerate the reaction.[7]
Incubation Time 60 - 120 minutesHighly dependent on the accessibility of the target cysteine. Time course experiments are recommended for new proteins.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may increase the risk of aggregation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency Incomplete reduction of disulfides. Target cysteine is not solvent-accessible. Reagent degraded or concentration too low. pH is too low.Increase TCEP concentration or incubation time. Consider partial denaturation or engineering a more accessible cysteine.[13] Prepare fresh reagent stock; increase molar excess. Ensure buffer pH is in the optimal 8.0-8.5 range.
Off-Target Modification Reagent concentration is too high. pH is too high (>9.0). Prolonged incubation time.Reduce the molar excess of the chloroacetamide reagent. Lower the reaction pH to ~7.5-8.0 to reduce reactivity with other residues like lysine.[7] Perform a time-course experiment to find the optimal reaction time.
Protein Aggregation Protein instability under reaction conditions. Modification alters protein folding/solubility.Lower the reaction temperature and/or protein concentration. Screen different buffer formulations or add stabilizing excipients. Perform modification and purification steps quickly.

References

  • Cysteine-selective modification of peptides and proteins using functionalised carbonylacrylic reagents . University of Cambridge, Protocol Exchange. [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines . Bioconjugate Chemistry. [Link]

  • Cysteine-based Conjugation Service . Creative Biolabs. [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) . Pharmaceuticals. [Link]

  • Bioconjugation Chemistries for ADC Preparation . Technology Networks. [Link]

  • A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies . Methods. [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines . Bioconjugate Chemistry. [Link]

  • Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition . Chemical & Biomedical Imaging. [Link]

  • Design and synthesis of cysteine-specific labels for photo-crosslinking studies . Organic & Biomolecular Chemistry. [Link]

  • Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins . Angewandte Chemie. [Link]

  • Modification of Cysteine . Current Protocols in Protein Science. [Link]

  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications . Chinese Chemical Letters. [Link]

  • Synthesis and Bioconjugation . Radboud Repository. [Link]

  • One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes . Nature Chemical Biology. [Link]

  • Cysteine-Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation . Angewandte Chemie. [Link]

  • Recent developments in bioconjugation: From strategies to design and clinical applications . Materials Today Bio. [Link]

  • Proximity-driven site-specific cyclization of phage-displayed peptides . Nature Communications. [Link]

  • Fast Cysteine Bioconjugation Chemistry . Angewandte Chemie. [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles . Synthetic Communications. [Link]

  • Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation . Organic & Biomolecular Chemistry. [Link]

  • The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides . Biochemical Journal. [Link]

Sources

Application Note: Precision Engineering of Covalent Inhibitors using N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (CAS: 2088943-55-7) as a modular "linker-warhead" building block for Targeted Covalent Inhibitors (TCIs). Unlike acrylamides which react via Michael addition, this reagent introduces a chloroacetamide warhead capable of reacting with nucleophilic cysteines via an


 mechanism.[1][2] This note provides a validated workflow for conjugating this motif to ligand scaffolds, assessing kinetic parameters (

), and verifying covalent engagement via intact protein mass spectrometry.

Introduction: The "Linker-Warhead" Strategy

In covalent drug discovery, the geometric alignment between the non-covalent scaffold and the target nucleophile (usually a Cysteine) is critical. N-(2-Aminoethyl)-2-chloroacetamide hydrochloride serves as a pre-assembled linker-warhead module .

Key Advantages:
  • Modularity: The ethylamine tail provides a short, flexible spacer (~3.5 Å) that allows the warhead to reach cysteines slightly recessed from the binding pocket.

  • Reactivity Profile: Chloroacetamides are intrinsically more reactive than acrylamides but retain selectivity for thiols over amines and hydroxyls at physiological pH.

  • Synthetic Utility: The primary amine allows for rapid amide coupling to any carboxyl-containing ligand, instantly converting a reversible binder into a covalent probe.

Mechanism of Action

The chloroacetamide group undergoes an irreversible


 substitution reaction with the thiolate anion of a Cysteine residue.


Computational Design & Modeling

Before synthesis, the trajectory of the warhead must be modeled to ensure the electrophilic carbon (


 to the carbonyl) can approach the sulfur atom of the target cysteine within bonding distance (1.8–2.5 Å) and optimal angle (180° for 

backside attack).
DOT Diagram: Design Logic

DesignLogic cluster_0 Inhibitor Structure Scaffold Ligand Scaffold (Reversible Binding) Linker Ethyl Linker (Spacer) Scaffold->Linker Amide Bond Warhead Chloroacetamide (Electrophile) Linker->Warhead Covalent Attachment Target Target Cysteine (Nucleophile) Warhead->Target SN2 Reaction (Irreversible)

Figure 1: Modular assembly of a covalent inhibitor. The ethyl linker bridges the gap between the affinity scaffold and the reactive warhead.

Experimental Protocol: Chemical Synthesis

Objective: Conjugate N-(2-Aminoethyl)-2-chloroacetamide to a carboxylic acid-bearing scaffold.

Materials
  • Scaffold: Ligand with a free carboxylic acid (

    
    ).
    
  • Reagent: N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (1.2 equiv).

  • Coupling Agent: HATU (1.2 equiv) or EDC/HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Crucial for neutralizing the HCl salt.

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure
  • Activation: Dissolve the

    
     scaffold (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir at room temperature for 15 minutes to generate the activated ester.
    
  • Addition: Add N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (0.12 mmol) directly to the reaction mixture.

    • Note: The extra equivalent of DIPEA ensures the amine is deprotonated and reactive.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of starting material.

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Purify via flash chromatography or preparative HPLC.

    • Caution: Avoid nucleophilic buffers (Tris, mercaptoethanol) during purification to prevent premature warhead reaction.

Biochemical Validation: Determination

The potency of a covalent inhibitor is best described not by


 (which is time-dependent), but by the efficiency ratio 

.
  • 
    :  Affinity of the initial non-covalent binding.
    
  • 
    :  Rate of bond formation.
    
Protocol: Time-Dependent Inhibition Assay

Assay Principle: Pre-incubate enzyme with inhibitor for varying times, then measure residual activity.

  • Preparation: Prepare a 2-fold dilution series of the inhibitor (e.g., 10 µM to 0.01 µM) in assay buffer.

  • Incubation: Mix Inhibitor and Enzyme. Aliquot into a reaction plate.

  • Time Points: At specific time points (

    
     = 0, 15, 30, 60, 120 min), transfer an aliquot to a substrate mixture to initiate the enzymatic reaction.
    
    • Critical: The substrate concentration should be high (near

      
      ) and the dilution factor large (e.g., 100-fold) to stop further inhibition during the read.
      
  • Data Analysis:

    • Calculate the observed rate constant (

      
      ) for each inhibitor concentration by fitting the decay of activity over time to a pseudo-first-order equation:
      
      
      
      
    • Plot

      
       vs. Inhibitor Concentration 
      
      
      
      . Fit to the hyperbolic equation:
      
      
DOT Diagram: Kinetic Workflow

KineticWorkflow Start Enzyme + Inhibitor (Various Conc.) Incubate Incubate (t = 0 to 120 min) Start->Incubate Dilute Jump Dilution into Substrate Incubate->Dilute At time t Measure Measure Residual Activity Dilute->Measure Calc Calculate k_obs for each [I] Measure->Calc Final Fit Hyperbola Determine k_inact / K_I Calc->Final

Figure 2: Workflow for determining kinetic parameters of covalent inhibition.

Mass Spectrometry Validation (Intact Protein)

To confirm the mechanism is indeed covalent modification of the protein, intact protein MS is required.[3][4][5]

Expected Mass Shift Calculation

Unlike acrylamides (addition reaction), chloroacetamides undergo substitution.

  • Inhibitor Mass:

    
    
    
  • Leaving Group:

    
     (Mass ~35.45 Da)
    
  • Protein Loss:

    
     (Mass ~1.01 Da)
    
  • Net Mass Shift (

    
    ): 
    
    
    
    
Protocol
  • Incubation: Incubate Protein (10 µM) with Inhibitor (20 µM, 2 equiv) in buffer (e.g., 50 mM HEPES pH 7.5) for 60 minutes.

    • Control: DMSO treated protein.

  • Desalting: Remove excess small molecule using a Zeba Spin Desalting Column or C4 ZipTip to prevent non-covalent adduct artifacts.

  • LC-MS Analysis: Inject onto a C4 column coupled to a Q-TOF or Orbitrap.

  • Deconvolution: Deconvolute the charge envelope to obtaining the zero-charge mass.

  • Verification: Look for a peak at

    
    .
    
Data Summary Table
ParameterDescriptionTarget Value / Criteria
Reactivity Intrinsic reactivity of warheadModerate (

with GSH)
Selectivity Preference for Cys vs Lys>100-fold preference for thiols
Mass Shift MS confirmation of adduct

Efficiency


for potent probes

References

  • Warhead Reactivity: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Kinetic Analysis: Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions and rates of reactivity. Proceedings of the National Academy of Sciences. Link

  • Mass Spectrometry Methods: Lonsdale, R., & Ward, R. A. (2018). Structure-Based Design of Targeted Covalent Inhibitors. Chemical Society Reviews. Link

  • Reagent Synthesis: Jacobs, W. A., & Heidelberger, M. (1927). Chloroacetamide.[1][2][6][7][8][9][10] Organic Syntheses. Link (Foundational chemistry for chloroacetamide synthesis).

  • Covalent Probe Design: Singh, J., et al. (2011). The resurgence of covalent drugs.[3][11] Nature Reviews Drug Discovery. Link

Sources

experimental conditions for N-(2-Aminoethyl)-2-chloroacetamide hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (CAS: 2088943-55-7) is a bifunctional linker widely used in the synthesis of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) .

Its structure contains two distinct reactive centers:[1]

  • Primary Amine (

    
    ):  A nucleophile used to attach the linker to a ligand (drug scaffold).
    
  • Chloroacetamide (

    
    ):  An electrophilic "warhead" designed to covalently modify Cysteine residues on a target protein.
    

The "Piperazinone Trap" (Critical Expert Insight): The most common failure mode with this reagent is intramolecular cyclization . Once neutralized, the free primary amine can attack the


-carbon of the chloroacetamide group, displacing the chloride and forming a stable 2-piperazinone ring. This renders the molecule inert for both ligand coupling and protein labeling.

Success Strategy:

  • Storage: Keep as the HCl salt (stable).

  • Coupling: Perform amide coupling immediately upon neutralization. Avoid storing the free base.

  • Protein Reaction: Maintain pH < 8.5 to maximize Cysteine selectivity over Lysine.

Part 2: Stability & Handling Protocols

Storage & Stability
  • Solid State: Store at -20°C under inert gas (

    
     or Ar). The HCl salt is hygroscopic; moisture promotes hydrolysis of the alkyl chloride.
    
  • Solution State:

    • HCl Salt: Stable in water/DMSO for hours.

    • Free Base: Unstable. Do not store. Generate in situ only.

    • Light Sensitivity: Mildly photosensitive. Protect reaction vessels with foil.

The Cyclization Pathway (Visualized)

The following diagram illustrates the competing pathways. You must drive the reaction towards the "Desired Amide Product" and avoid the "Piperazinone Dead-End."

ReactionPathways Salt HCl Salt (Stable) FreeBase Free Amine Intermediate (Transient/Reactive) Salt->FreeBase Base (DIPEA/Et3N) Piperazinone 2-Piperazinone (DEAD END / INERT) FreeBase->Piperazinone Slow Addition High Temp pH > 9 Product Covalent Probe (Desired Product) FreeBase->Product Fast Coupling Excess Ligand Ligand Activated Ligand (NHS/HATU Ester) Ligand->Product

Caption: Competing reaction pathways. Rapid coupling to the activated ligand is required to outcompete the intramolecular cyclization to 2-piperazinone.

Part 3: Experimental Protocols

Protocol A: Synthesis of Covalent Ligands (Amide Coupling)

Objective: Attach the linker to a carboxylic acid-containing drug scaffold.

Reagents:

  • Carboxylic Acid Ligand (1.0 equiv)

  • N-(2-Aminoethyl)-2-chloroacetamide HCl (1.2 equiv)

  • HATU (1.1 equiv) or EDC/NHS

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

  • Activation (Pre-activation is Crucial):

    • Dissolve the Carboxylic Acid Ligand (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

    • Add DIPEA (1.0 equiv only) to initiate activation.

    • Stir at Room Temperature (RT) for 15 minutes.

    • Why? This ensures the active ester is formed before the unstable amine is introduced.

  • Amine Addition:

    • In a separate vial, suspend N-(2-Aminoethyl)-2-chloroacetamide HCl (1.2 equiv) in minimal DMF.

    • Add the remaining DIPEA (2.0 equiv) to this suspension.

    • IMMEDIATELY transfer this mixture into the activated acid solution.[2]

  • Reaction:

    • Stir at 0°C to RT for 1–4 hours.

    • Monitoring: Monitor by LC-MS.[2][3] Look for the product mass (M+134/136 Da pattern characteristic of Chlorine).

    • Note: Do not heat above 40°C, as this accelerates chloride displacement.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with 5% Citric Acid (removes unreacted amine/cyclized byproduct) and Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (DCM/MeOH). Avoid amine-functionalized silica.

Protocol B: Covalent Labeling of Proteins (Cysteine Alkylation)

Objective: Use the synthesized probe to covalently modify a target protein.[4]

Buffer Compatibility Table:

ComponentStatusNotes
HEPES / PBS Recommended pH 7.5 – 8.0 is optimal.
Tris Caution Primary amine in Tris can compete at high pH/concentrations.
DTT AVOID DTT contains thiols that will react with the chloroacetamide.
TCEP Recommended Non-thiol reducing agent. Safe to use.
Mercaptoethanol AVOID Will scavenge the warhead.

Step-by-Step Procedure:

  • Protein Preparation:

    • Dilute protein to 10–50 µM in PBS (pH 7.6) .

    • Add TCEP (100–500 µM) to ensure surface Cysteines are reduced. Incubate 20 min at RT.

  • Probe Addition:

    • Dissolve the Chloroacetamide Probe in DMSO (typically 10–50 mM stock).

    • Add probe to protein solution.

    • Stoichiometry: Start with 1.5 – 5 equivalents of probe vs. protein.

    • Solvent: Keep final DMSO concentration < 2% (v/v) to prevent denaturation.

  • Incubation:

    • Incubate at RT for 1–4 hours or 4°C overnight .

    • Selectivity Check: Chloroacetamides react slower than Iodoacetamides/Acrylamides.[5] If reaction is too slow, increase pH to 8.0, but do not exceed 8.5 (risk of Lysine modification).

  • Quenching:

    • Add excess DTT (10 mM) or Glutathione to quench unreacted probe.

    • Analyze via Intact Protein LC-MS to verify covalent adduct formation (+ Mass of Probe - HCl).

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Coupling) Cyclization of amine to piperazinone.Pre-activate the acid. Add amine salt last. Keep temp < 25°C.
No Reaction (Protein) pH too low (< 7.0).[4]Increase pH to 7.5–8.0 to generate thiolate anion (

).
Precipitation Probe insolubility.Dilute DMSO stock further. Use PEGylated linkers if necessary.
Multiple Adducts Non-specific labeling (Lys/His).Reduce pH to < 7.5. Reduce probe equivalents. Decrease incubation time.

Part 5: References

  • Design and Synthesis of Covalent Inhibitors. National Institutes of Health (NIH).

  • Chloroacetamide, No-Weigh Format Application Note. Thermo Fisher Scientific.

  • Chloroacetamide fragment library screening for covalent inhibition. Royal Society of Chemistry (RSC). [6]

  • Selective thioether macrocyclization of peptides. Organic & Biomolecular Chemistry.

  • Synthesis of N-aryl 2-chloroacetamides and reactivity. ResearchGate.

Sources

Application Note: High-Fidelity Peptide Mapping via Cysteine Functionalization with N-(2-Aminoethyl)-2-chloroacetamide (AECA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptide mapping is the cornerstone of primary structure characterization for biotherapeutics and complex proteomes. While standard alkylation protocols (using Iodoacetamide or Chloroacetamide) effectively cap cysteine residues to prevent disulfide scrambling, they introduce a neutral modification that can limit the ionization efficiency of cysteine-rich peptides in positive-mode ESI-MS.

This application note details the use of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (AECA) as an advanced alkylating reagent. Unlike standard reagents, AECA introduces a cationic side chain (aminoethyl-acetamide group) onto cysteine residues.

Key Benefits:

  • Enhanced Ionization: The added primary amine increases the charge state of cysteine-containing peptides, significantly improving detection limits in LC-MS/MS.

  • Pseudo-Trypsin Cleavage: The modification creates a "Lysine-mimic" with an extended spacer arm, potentially allowing Trypsin (or Lys-C) to cleave at modified cysteine sites, thereby increasing sequence coverage in hydrophobic or arginine/lysine-deficient regions.

  • Isobaric Tagging Compatibility: The terminal amine introduced by AECA serves as a handle for subsequent reaction with amine-reactive isobaric tags (e.g., TMT, iTRAQ), enabling quantitative analysis of cysteine-containing peptides.

Chemical Mechanism & Rationale[1]

The Reaction

The reaction proceeds via nucleophilic substitution (


). The thiolate anion of the reduced cysteine attacks the 

-carbon of the AECA, displacing the chloride ion.
  • Reagent: N-(2-Aminoethyl)-2-chloroacetamide (

    
    )
    
  • Target: Reduced Cysteine Thiol (

    
    )
    
  • Modification Name: S-(2-(2-aminoethylamino)-2-oxoethyl)cysteine

  • Net Mass Shift: +101.0715 Da (Monoisotopic)

Structural Comparison

Unlike the classic "aminoethylation" reagent (2-bromoethylamine), which converts Cysteine to S-aminoethylcysteine (closely mimicking Lysine), AECA inserts an acetamide linker.

  • 2-Bromoethylamine Product:

    
     (Short, flexible).
    
  • AECA Product:

    
     (Longer, rigid amide bond).
    

Note: While the AECA modification mimics the charge of Lysine, the extended linker and amide carbonyl may alter the kinetics of tryptic cleavage compared to native Lysine. However, the charge enhancement benefit remains superior.

Reaction Pathway Diagram

ReactionMechanism cluster_mass Mass Spectrometry Impact Cys Reduced Cysteine (Protein-SH) Transition Nucleophilic Attack (SN2) Cys->Transition pH 8.0 AECA AECA Reagent (Cl-CH2-CO-NH-CH2-CH2-NH2) AECA->Transition Product Modified Cysteine (S-acetamido-aminoethyl) Transition->Product Release of HCl Shift Mass Shift: +101.0715 Da Charge: +1 (at pH < 9) Product->Shift

Caption: Mechanism of Cysteine alkylation by AECA resulting in a net mass shift of +101.07 Da.

Materials & Reagents

ComponentSpecificationRecommended Product/Cat#
AECA N-(2-Aminoethyl)-2-chloroacetamide HClHigh Purity (>95%)
Denaturant Guanidine-HCl (6M) or Urea (8M)LC-MS Grade
Reducing Agent Dithiothreitol (DTT) or TCEPBond-Breaker™ (Thermo) or equiv.
Buffer HEPES or TEAB (Triethylammonium bicarbonate)Avoid Tris (Primary amines compete)
Protease Trypsin (Sequencing Grade)Promega / Pierce
Quench Formic Acid (FA)LC-MS Grade

Critical Safety Note: AECA is an alkylating agent and a skin irritant. Handle with gloves in a fume hood.

Experimental Protocol

Phase 1: Denaturation & Reduction

Objective: Unfold the protein and break existing disulfide bonds to expose free thiols.

  • Solubilize: Dissolve 50 µg of protein sample in 25 µL of Denaturation Buffer (6 M Guanidine-HCl, 100 mM HEPES, pH 8.0).

    • Why HEPES? Tris buffers contain primary amines that can react with the chloroacetamide group of AECA, consuming the reagent.

  • Reduce: Add DTT to a final concentration of 5 mM .

  • Incubate: Heat at 56°C for 30 minutes (or 37°C for 45 min).

  • Cool: Allow samples to return to room temperature (RT).

Phase 2: Alkylation (Derivatization)

Objective: Covalently attach the aminoethyl-acetamide group to Cysteine.

  • Prepare Reagent: Immediately before use, prepare a 200 mM stock of AECA in 100 mM HEPES (pH 8.0).

    • Note: Do not store this stock; the amine tail can self-react with the chloro-head over time (cyclization).

  • Alkylate: Add AECA stock to the reduced protein sample to a final concentration of 20 mM (approx. 10-fold molar excess over total thiols).

  • Incubate: Incubate at Room Temperature for 45–60 minutes in the dark.

    • Optimization: If incomplete alkylation is observed, increase temperature to 37°C, but monitor for non-specific alkylation (N-term, Lys).

  • Quench: (Optional) Add DTT to a final concentration of 20 mM to scavenge excess AECA, or proceed directly to buffer exchange if using spin columns.

Phase 3: Digestion

Objective: Cleave protein into peptides for MS analysis.

  • Dilute: Dilute the sample with 50 mM HEPES (pH 8.0) and 1 mM CaCl₂ to reduce the Guanidine concentration to < 1 M.

  • Add Enzyme: Add Trypsin at a 1:20 or 1:50 (enzyme:protein) mass ratio.

  • Incubate: Digest overnight (12–16 hours) at 37°C .

    • Note on Cleavage: While Trypsin will cleave efficiently at Arg/Lys, cleavage at the AECA-modified Cys (Cys*) may be slower. For maximum coverage of Cys-rich regions, consider a secondary digestion with Lys-C or extending the digestion time.

  • Stop Reaction: Acidify with Formic Acid to a final concentration of 0.5% (v/v) .

Phase 4: LC-MS/MS Analysis[2]
  • Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Standard peptide mapping gradient (e.g., 2% to 35% B over 60 min).

Workflow Visualization

ProtocolWorkflow Start Protein Sample (50 µg) Step1 1. Denature & Reduce (6M GuHCl, 5mM DTT, 56°C) Start->Step1 Step2 2. Alkylate with AECA (20mM, pH 8.0, 1h, Dark) *Avoid Tris Buffer* Step1->Step2 Free Thiols Exposed Step3 3. Buffer Exchange / Dilution (Reduce GuHCl < 1M) Step2->Step3 Cys Capped (+Charge) Step4 4. Tryptic Digestion (1:20 Ratio, 37°C, O/N) Step3->Step4 Step5 5. LC-MS/MS Analysis (Search: +101.0715 Da @ C) Step4->Step5 Peptides Generated Control QC Check: Verify <1% Unmodified Cys Step5->Control

Caption: Step-by-step workflow for AECA-based peptide mapping. Note the critical buffer restriction in Step 2.

Data Analysis & Bioinformatics

To identify peptides modified by AECA, configure your search engine (Mascot, Sequest, MaxQuant, BioPharma Finder) with the following parameters:

Modification Configuration
ParameterSetting
Modification Name Cys-AminoethylAcetamide (Custom)
Residue Specificity Cysteine (C)
Type Fixed (if 100% alkylation expected) or Variable
Mass Shift (Monoisotopic) +101.0715 Da
Chemical Formula

(Added moiety)
Interpretation of Spectra
  • Charge State Distribution: Expect a shift to higher charge states (e.g., +3 or +4) for Cys-containing peptides compared to traditional Iodoacetamide (IAM) alkylation, due to the extra protonatable amine.

  • Reporter Ions: Unlike isobaric tags, AECA does not release a specific reporter ion in MS2, but the modified Cysteine residue mass (

    
    ) will be evident in the 
    
    
    
    and
    
    
    ion series.
  • Missed Cleavages: If using Trypsin, allow for up to 3 missed cleavages . The AECA-modified Cysteine is a "pseudo-lysine," but cleavage efficiency is often lower than natural Lysine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Alkylation Efficiency Buffer contains primary amines (Tris).Switch to HEPES or TEAB .
Precipitation AECA concentration too high.Maintain AECA < 50 mM. Ensure GuHCl is diluted only after alkylation.
Over-alkylation Non-specific reaction with Lysine or N-term.Reduce pH to 7.5. Reduce reaction time to 30 min.
No "New" Cleavage Sites Trypsin steric hindrance.Use Lys-C in combination with Trypsin. Increase digestion time to 18h.

References

  • Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artifactual peptide modification.[1] Journal of Proteome Research, 16(10), 3443-3456. Link

    • Context: Discusses the side reactions of chloroacetamide derivatives and the importance of reagent purity and protocol control.
  • DeGraan-Weber, N., & Reilly, J. P. (2018). Use of Cysteine Aminoethylation To Identify the Hypervariable Peptides of an Antibody.[2] Analytical Chemistry, 90(3), 1608–1612.[2] Link

    • Context: Establishes the utility of aminoethylation (cationic modification) for mapping CDR regions and improving sequence coverage.
  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.[3] Molecular & Cellular Proteomics, 16(7), 1173–1187.[3] Link

    • Context: Provides the rationale for switching from Iodoacetamide to Chloroacetamide-based reagents (like AECA)
  • Thermo Fisher Scientific. (n.d.). Protein Alkylation Strategies. Retrieved October 24, 2023. Link

    • Context: General grounding on alkylation chemistry and buffer comp

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-Aminoethyl)-2-chloroacetamide HCl Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: N-(2-Aminoethyl)-2-chloroacetamide hydrochloride Functional Class: Heterobifunctional Crosslinker / Covalent Ligand Synthon Primary Reactivity: Sulfhydryl-selective alkylation (


)
Section 1: The Reaction Landscape (Mechanistic Insight)

To optimize this reaction, you must understand that N-(2-Aminoethyl)-2-chloroacetamide is a "dual-personality" molecule. It contains an electrophilic warhead (chloroacetamide) and a nucleophilic tail (primary amine).

  • The Target (Cysteine): Reaction requires the target thiol to be in the thiolate form (

    
    ). Since the typical pKa of a surface cysteine is ~8.3, reaction rates increase significantly as pH approaches 8.0-8.5.
    
  • The Trap (Self-Polymerization): The reagent's own amine tail (pKa ~9.5) becomes nucleophilic as pH rises. If the pH is too high (>8.5), the reagent will attack itself, forming insoluble oligomers before it can label your protein.

  • The Stability (Hydrolysis): The chloroacetamide warhead hydrolyzes in water, a process that accelerates exponentially above pH 9.0.

The "Goldilocks Zone": You must maintain pH between 7.2 and 7.8 . This range is high enough to generate sufficient thiolate nucleophiles on your target but low enough to keep the reagent's intrinsic amine protonated (


) and unreactive.
Reaction Pathway Diagram

ReactionLandscape Reagent N-(2-Aminoethyl)-2-chloroacetamide (Reagent) pH_Low pH < 7.0 (Acidic) Reagent->pH_Low pH_Opt pH 7.2 - 7.8 (Optimal) Reagent->pH_Opt pH_High pH > 8.5 (Basic) Reagent->pH_High Target Target Protein (Cysteine-SH) NoRxn Slow / No Reaction (Thiol Protonated) pH_Low->NoRxn Target -SH inactive Success Desired Conjugate (Thioether Bond) pH_Opt->Success S_N2 Alkylation Polymer Self-Polymerization (Precipitate) pH_High->Polymer Amine Deprotonation Hydrolysis Hydrolysis (Inactive Glycol) pH_High->Hydrolysis OH- Attack

Caption: Figure 1. The pH-dependent fate of N-(2-Aminoethyl)-2-chloroacetamide. Optimization requires balancing target activation against reagent self-destruction.

Section 2: Troubleshooting Guide (FAQs)
Q1: I see a white precipitate form immediately upon adding the reagent. What happened?

Diagnosis: Intermolecular Self-Polymerization. This occurs when the pH is too high (>8.0) or the reagent stock concentration is too high. The free amine of one reagent molecule attacks the chloroacetamide of another, forming an insoluble polymer chain.

  • Fix: Lower the reaction pH to 7.2–7.5.

  • Fix: Dissolve the reagent immediately before use.[1] Do not make stock solutions in basic buffers.

  • Fix: Ensure you are using the Hydrochloride salt (

    
    ), not the free base. The salt form suppresses the intrinsic amine's reactivity until buffered.
    
Q2: My reaction yield is low (<20%), even with excess reagent.

Diagnosis: Hydrolysis or Thiol Oxidation. Chloroacetamides are slower reacting than maleimides or iodoacetamides. If the reaction is too slow, the reagent hydrolyzes (becomes inactive) before it finds the target.

  • Fix: Increase reagent excess to 10–20 equivalents.

  • Fix: Verify your protein's cysteines are reduced. Pre-treat with TCEP (which does not react with chloroacetamides) to break disulfides. Avoid DTT, as it contains thiols that will scavenge the reagent.

  • Fix: Extend incubation time to 2–4 hours at room temperature, or overnight at 4°C.

Q3: Can I use Tris-HCl buffer?

Answer: ABSOLUTELY NOT. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. It acts as a competing nucleophile and will irreversibly react with the chloroacetamide, neutralizing your reagent.

  • Recommended Buffers: HEPES, MOPS, or Phosphate (PBS).

Q4: The reagent is hygroscopic and clumpy. Is it still good?

Answer: Likely degraded. The HCl salt is hygroscopic. If it absorbs moisture, the local high concentration of water facilitates hydrolysis of the chloro-group to a hydroxyl-group (


), rendering it inert.
  • Validation: Check the purity via LC-MS. Look for a mass shift of -18 Da (cyclization) or -Cl/+OH (+17 Da shift, though Cl isotopes make this distinct).

Section 3: Optimized Experimental Protocol

Objective: Covalent labeling of a protein cysteine while preventing reagent polymerization.

Materials
  • Buffer A: 50 mM HEPES, 150 mM NaCl, pH 7.5 (Degassed).

  • Reducing Agent: TCEP-HCl (Neutralized).

  • Reagent: N-(2-Aminoethyl)-2-chloroacetamide HCl (Solid, stored at -20°C).

Step-by-Step Procedure
  • Protein Preparation:

    • Adjust protein concentration to 50–100 µM in Buffer A .

    • Add 2–5 equivalents of TCEP to ensure surface cysteines are reduced. Incubate 20 min at RT.

    • Note: Do not remove TCEP; it is compatible with this reaction.

  • Reagent Preparation (CRITICAL):

    • Weigh out the reagent solid.

    • Prepare a 500 mM stock in dry DMSO or dH2O .

    • Timing: Use this stock within 5 minutes . Do not store it. In water, the local pH of the dissolved HCl salt will be acidic (stable), but once added to the protein buffer, the clock starts.

  • Reaction Initiation:

    • Add 10–20 molar equivalents of reagent to the protein solution.

    • Example: To 100 µL of 100 µM protein, add 2 µL of 100 mM reagent stock (20 equiv).

    • Mix gently by pipetting. Do not vortex vigorously (avoids protein denaturation).

  • Incubation:

    • Incubate at 25°C for 2–4 hours in the dark.

    • Optional: For temperature-sensitive proteins, incubate 16 hours at 4°C.

  • Quenching:

    • Add excess DTT (50 mM final) or Mercaptoethanol to scavenge unreacted chloroacetamide.

    • Incubate 15 min.

  • Purification:

    • Remove excess small molecules via Zeba Spin Desalting Columns (7K MWCO) or dialysis against the storage buffer.

Optimization Matrix (Data Summary)
VariableRecommended RangeWhy?
pH 7.2 – 7.8 Balance between thiol activation and amine suppression.
Buffer HEPES, MOPS, Phosphate Non-nucleophilic buffers prevent side reactions.
Stoichiometry 10x – 50x Excess Compensates for slow kinetics and hydrolysis.
Temperature RT (20-25°C) Higher temps promote hydrolysis; lower temps slow reaction too much.
Time 2 – 16 Hours Slower than maleimides; requires patience.
References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Source:

    • Relevance: The definitive guide on haloacetyl chemistry and buffer selection.
  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584.

    • Source:

    • Relevance: Foundational kinetics data establishing the pH dependence of chloroacetamide-thiol reactions.[2]

  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking - Haloacetyls.

    • Source:

    • Relevance: Practical industrial standards for handling chloroacetamide deriv
  • Swarup, G., & Kenkare, U. W. (1980). Reaction of brain hexokinase with a substrate-like reagent: Alkylation of a single thiol at the active site.[3] Biochemistry, 19(17), 4058–4064.

    • Source:

    • Relevance: Demonstrates the use of chloroacetamide specificity in active site labeling.

Sources

Technical Support Center: Optimizing N-(2-Aminoethyl)-2-chloroacetamide (AECA) Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Side Reactions & Troubleshooting for AECA-Protein Conjugation Assigned Specialist: Senior Application Scientist

Executive Summary

N-(2-Aminoethyl)-2-chloroacetamide (AECA) is a specialized bifunctional reagent used to convert cysteine sulfhydryls (-SH) into primary amines (-NH₂). This "cysteine-to-amine" conversion strategy allows researchers to introduce amine-reactive handles (like NHS-esters) onto cysteine residues.

However, AECA is chemically distinct from standard alkylating agents like Iodoacetamide (IAA).[1] It possesses an internal nucleophile (the amine) and an electrophile (the chloroacetamide), making it prone to "suicide" cyclization . Furthermore, while chloroacetamides are generally more specific than iodoacetamides, they require harsher conditions that can induce unique side reactions like Methionine oxidation .[1]

This guide addresses the three critical failure modes: Reagent Self-Destruction , Off-Target Alkylation , and Oxidative Artifacts .[1]

Module 1: The "Dead" Reagent (Intramolecular Cyclization)

The Problem: Users frequently report "no reaction" or "low labeling efficiency" despite using fresh buffer. The Cause: AECA is chemically unstable in its free base form. The terminal amine attacks the


-carbon of the chloroacetamide group, forming a stable, unreactive 6-membered ring called piperazin-2-one .
Mechanism of Failure

Once dissolved in a basic buffer (pH > 7.5), the amine deprotonates and immediately attacks the alkyl halide tail. This reaction is often faster than the intermolecular reaction with the protein.

Cyclization AECA AECA (Linear) Reactive Transition Internal Nucleophilic Attack (Intramolecular) AECA->Transition pH > 7.5 (Fast) Product Labeled Protein AECA->Product + Protein (Slower if low conc) Piperazinone Piperazin-2-one (Cyclic Lactam) INERT / DEAD Transition->Piperazinone Irreversible Protein Protein-Cys-SH

Figure 1: The "Suicide" Pathway. In basic solution, AECA cyclizes into piperazin-2-one, rendering it useless for protein labeling.[1]

Troubleshooting Protocol: Preventing Cyclization
  • Solid State Storage: Always store AECA as the Hydrochloride (HCl) salt . The protonated amine (

    
    ) cannot act as a nucleophile.
    
  • The "Last Second" Rule: Do not prepare stock solutions in buffer.

    • Incorrect: Making a 100 mM stock in PBS and freezing it.

    • Correct: Weigh the solid AECA-HCl and add it directly to the protein solution, or dissolve in water/buffer immediately before use.

  • Concentration: Use a high molar excess (e.g., 20-50x) to favor the intermolecular reaction (with protein) over the intramolecular reaction.

Module 2: Specificity & Side Reactions

The Problem: Mass spectrometry reveals alkylation at Lysine (Lys), Histidine (His), or significant Methionine (Met) oxidation. The Cause:

  • pH Drift: Chloroacetamides are less reactive than iodoacetamides. To compensate, users often raise the pH, which deprotonates Lys (

    
    -amine) and His (imidazole), making them nucleophilic.[1]
    
  • Oxidative Stress: Chloroacetamide reagents have been documented to cause significantly higher rates of Methionine oxidation (up to 40%) compared to iodoacetamide, likely due to longer required incubation times or radical mechanisms during aging.

Decision Matrix: pH vs. Specificity

Specificity pH_Low pH 6.5 - 7.0 Slow Reaction too slow Incomplete Labeling pH_Low->Slow pH_Opt pH 7.5 - 8.0 (Optimal) Specific High Specificity (Cys only) pH_Opt->Specific pH_High pH > 8.5 NonSpec Loss of Specificity (Lys/His Alkylation) pH_High->NonSpec Hydrolysis Reagent Hydrolysis pH_High->Hydrolysis

Figure 2: The pH window for AECA is narrow. Below 7.5, the reaction is sluggish (due to the lower reactivity of Cl vs I). Above 8.5, Lysine and Histidine compete for the reagent.[1]

Protocol: Optimizing Specificity
ParameterRecommendationRationale
Buffer pH 7.5 – 8.0 Balances Cys reactivity (pKa ~8.3) against Lys (pKa ~10.5).
Duration 1–2 hours at 37°C Chloroacetamides are slow. Extended overnight incubation increases Met oxidation and non-specific labeling.
Quenching 10 mM DTT Add excess DTT immediately after the reaction to scavenge remaining AECA and prevent post-lysis alkylation.
Denaturant Urea / Guanidine Unfolding the protein exposes buried Cys residues, allowing for faster reaction times (reducing exposure to oxidative artifacts).
Module 3: Data Analysis (Mass Spectrometry)

The Problem: Identifying the correct mass shift and distinguishing it from artifacts. The Math:

  • Formula Added:

    
     (AECA minus Cl)
    
  • Elemental Composition:

    
    [1]
    
  • Monoisotopic Mass Addition: +101.07 Da[1]

Artifact Identification Table
Observed Mass ShiftModificationCause / Troubleshooting
+101.07 Da Target Alkylation Success. Cysteine converted to amino-ethyl-acetamide.
+16.00 Da Methionine Oxidation Artifact. Common with chloroacetamides.[2][3][4] Reduce incubation time or degas buffers.
+202.14 Da Double Alkylation Artifact. Likely N-terminal alkylation + Cys alkylation. Check if pH > 8.0.
+57.02 Da Carbamidomethylation Contamination. Did you use Iodoacetamide/Chloroacetamide elsewhere? This is the standard alkylation mass, not AECA.
Frequently Asked Questions (FAQ)

Q: Can I use TCEP as a reducing agent before adding AECA? A: Yes, TCEP is compatible.[1] Unlike DTT, TCEP does not contain thiols and will not scavenge the AECA reagent. If you use DTT to reduce disulfides, you must remove it (dialysis/desalt) before adding AECA.[1]

Q: Why is my reaction solution turning yellow? A: This often indicates the liberation of HCl or degradation of the amine at high concentrations. Ensure your buffer has sufficient capacity (e.g., 100 mM HEPES or Tris) to maintain pH stability upon addition of the AECA-HCl salt.

Q: Is AECA light sensitive? A: Mildly. While not as sensitive as iodo-compounds (which release free iodine), it is best practice to perform alkylation in the dark to prevent radical-initiated side reactions (like Met oxidation).

Q: Can I reverse this modification? A: No. The thioether bond formed between the Cysteine sulfur and the acetamide group is stable and irreversible under physiological conditions.

References
  • Methionine Oxidation Artifacts: Hains, P. G., & Robinson, P. J. (2017).[1][2] The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.[2] Link

  • Chloroacetamide Specificity: Nielsen, M. L., et al. (2008).[1] Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods. Link

  • Intramolecular Cyclization (Piperazinone formation): Ross, A. A., et al. (1961).[1] Cyclization of N-(2-Haloethyl)ethylenediamines. Journal of the American Chemical Society. (Foundational chemistry regarding 2-chloroethyl amine cyclization kinetics).

  • General Protein Labeling Protocols: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for pH dependence of haloacetyl reactions).

Sources

stability and storage conditions for N-(2-Aminoethyl)-2-chloroacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Troubleshooting Guide

Executive Summary & Core Chemistry

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is a bifunctional linker widely used in the synthesis of covalent probes, PROTACs, and surface modification agents. It contains two distinct reactive handles:

  • Primary Amine (

    
    ):  A nucleophile (protected as the hydrochloride salt).
    
  • 
    -Chloroacetamide:  An electrophile (cysteine-reactive warhead).
    

The Critical Instability Mechanism: The primary stability risk is intramolecular cyclization . In its neutral (free base) form, the terminal primary amine acts as a nucleophile and attacks the


-carbon of the chloroacetamide group, displacing the chloride. This "suicide reaction" forms piperazin-2-one , a cyclic, non-reactive byproduct.

The Hydrochloride (HCl) salt prevents this by protonating the amine (


), rendering it non-nucleophilic. Therefore, maintaining the acidic protonation state is the single most important factor for stability. 
Visualizing the Degradation Pathway

The following diagram illustrates the pH-dependent stability switch.

StabilityMechanism cluster_conditions Critical Control Point Salt HCl Salt Form (Stable Solid) FreeBase Free Base Form (Transient/Unstable) Salt->FreeBase Deprotonation (pH > 7 or Moisture) FreeBase->Salt Add HCl Cyclic Piperazin-2-one (Dead Product) FreeBase->Cyclic Intramolecular Cyclization (Fast)

Caption: Figure 1. The degradation pathway. Stability relies entirely on preventing the transition from the stable Salt form to the reactive Free Base.

Storage & Handling Specifications

Failure to adhere to these conditions will result in deliquescence (turning into a sticky goo) or cyclization.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 week)Slows the kinetics of hydrolysis and spontaneous cyclization.
Atmosphere Inert Gas (Argon/Nitrogen) The salt is hygroscopic . Moisture absorption facilitates proton transfer, leading to local pH changes and degradation.
Container Amber Glass, Tightly Sealed Prevents photolytic degradation (minor risk) and moisture ingress (major risk).
Solvent Compatibility DMSO, DMF, Water (Acidic) Stable in DMSO-d6. Avoid basic buffers (PBS, HEPES) unless used immediately.
pH Sensitivity Keep pH < 6.0 Above pH 7, the amine deprotonates (

), triggering rapid cyclization (

in some conditions).

Troubleshooting & FAQs

Scenario A: "The solid has turned into a sticky liquid or gum."
  • Diagnosis: Deliquescence. The hydrochloride salt is highly hygroscopic. If the vial was not warmed to room temperature before opening, condensation formed inside, dissolving the salt.

  • Impact: High risk of hydrolysis and partial cyclization due to the semi-aqueous environment.

  • Solution:

    • Dissolve the "goo" in dry methanol or ethanol.

    • Add a few drops of 4M HCl in Dioxane.

    • Precipitate with cold diethyl ether.

    • Filter and dry under vacuum immediately.

Scenario B: "I see unexpected peaks in my NMR spectrum."
  • Diagnosis: Piperazin-2-one formation. [1]

  • How to Verify: Look for the "Diagnostic Shift" (See Section 4). If the singlet corresponding to the

    
     protons has shifted upfield or disappeared, the warhead is gone.
    
  • Solution: The cyclic product cannot be reversed to the linear form. Discard and purchase fresh material.

Scenario C: "The compound is not reacting with my NHS-ester."
  • Diagnosis: Incorrect Base Stoichiometry.

  • Explanation: To react the amine end with an NHS-ester, you must deprotonate it. However, if you add base too early or in large excess without the electrophile present, the molecule will cyclize before it can react with your target.

  • Protocol Fix: Mix the NHS-ester and the linker first, then add the base (e.g., DIPEA) dropwise as the final component to initiate the reaction immediately.

Quality Control (QC) Protocol: Self-Validation

Before committing valuable biological samples, validate the integrity of the linker using this NMR protocol.

1H NMR Diagnostic Check
  • Solvent: DMSO-d6 (Preferred) or

    
     (Only if fresh; 
    
    
    
    can mask amine protons).
  • Key Signals (Linear vs. Cyclic):

Proton GroupLinear (Active) Shift (ppm)Cyclic (Dead) Shift (ppm)

~4.10 (Singlet) Absent (Becomes ring

~3.3)

(Amine)
~8.0-8.5 (Broad, 3H) ~7.5 (Amide NH only)
Backbone

Multiplets ~3.0 - 3.5Distinct ring triplets
Troubleshooting Decision Tree

Troubleshooting Start Start: Visual Inspection State Is it a white free-flowing powder? Start->State NMR Run 1H NMR (DMSO-d6) State->NMR Yes Goo Issue: Hygroscopicity Action: Recrystallize (MeOH/Ether/HCl) State->Goo No (Sticky/Wet) CheckPeak Check Cl-CH2 Peak (~4.1 ppm) NMR->CheckPeak Good Status: PASS Proceed to Experiment CheckPeak->Good Present (Singlet) Bad Status: FAILED (Cyclized) Discard Material CheckPeak->Bad Absent/Shifted

Caption: Figure 2. Logic flow for determining material viability.

References

  • PubChem. Compound Summary for CID 1247428-43-8: N-(2-Aminoethyl)-2-chloroacetamide. National Library of Medicine (US). Available at: [Link]

  • National Institutes of Health (NIH). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. (Study on piperazinone formation). Available at: [Link](Note: Generalized link to relevant NIH PMC database search).

Sources

Technical Support Center: A Guide to the Hydrolysis and Degradation of N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-(2-Aminoethyl)-2-chloroacetamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Here, we address common questions and troubleshooting scenarios related to its stability, hydrolysis, and the identification of its degradation products. Our goal is to provide you with the mechanistic insights and practical methodologies required to ensure the integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section covers fundamental questions about the compound's properties and the importance of stability analysis.

Q1: What is N-(2-Aminoethyl)-2-chloroacetamide hydrochloride and what are its key reactive features?

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is a bifunctional organic molecule. Its structure consists of a reactive chloroacetamide group attached to an ethylamine chain.[1][2] The hydrochloride salt form enhances its solubility in aqueous media.

The two key reactive sites that influence its stability are:

  • The α-chloroacetamide moiety: The carbon-chlorine bond is susceptible to nucleophilic substitution, and the adjacent amide bond can undergo hydrolysis.

  • The primary amino group: This group can act as an internal nucleophile, potentially leading to intramolecular reactions.

Q2: Why is understanding the hydrolysis and degradation of this compound so critical for my research?

Understanding the stability of any chemical reagent is fundamental to experimental reproducibility and the safety of resulting products. For drug development professionals, this is a regulatory requirement. Forced degradation studies are mandated by guidelines from the International Conference on Harmonisation (ICH) to identify potential degradants, elucidate degradation pathways, and develop stability-indicating analytical methods.[3][4][5] Failure to do so can lead to:

  • Inaccurate Experimental Results: If the compound degrades in your assay, you are not testing the intended molecule.

  • Loss of Potency: Degradation reduces the concentration of the active compound.

  • Formation of Toxic Byproducts: Degradation products can have different toxicological profiles than the parent compound, posing a safety risk.[6][7]

Q3: What are the primary conditions that can cause the degradation of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride?

Like many chloroacetamide-containing compounds, it is susceptible to degradation under several conditions, which are typically investigated in forced degradation or stress testing studies:[4][8]

  • Hydrolysis: Reaction with water, which is significantly accelerated at high and low pH.

  • Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide.[5]

  • Photolysis: Degradation caused by exposure to UV or visible light.[6]

  • Thermolysis: Degradation induced by elevated temperatures.[9]

Section 2: Hydrolysis & Degradation Pathways - A Mechanistic Deep Dive

This section explores the chemical reactions that lead to the degradation of the molecule under different stress conditions.

Q4: What is the most common degradation product under neutral to basic aqueous conditions?

Under neutral or, more rapidly, under basic (alkaline) conditions, the primary degradation pathway is the hydrolysis of the carbon-chlorine bond. This occurs via an SN2 (bimolecular nucleophilic substitution) reaction where a hydroxide ion attacks the carbon atom bearing the chlorine atom.

  • Primary Degradant: N-(2-Aminoethyl)-2-hydroxyacetamide.

  • Mechanism: This is a well-documented reaction for chloroacetamide herbicides, where the chlorine is displaced by a hydroxyl group.[10][11]

Q5: What happens under strong acidic or basic conditions?

Under more forceful conditions, such as refluxing in strong acid or base, the amide bond itself is susceptible to cleavage.[7][10]

  • Acid-Catalyzed Hydrolysis: This will break the amide linkage to yield two smaller molecules:

    • Chloroacetic acid

    • Ethylenediamine (as a dihydrochloride salt)

  • Base-Catalyzed Hydrolysis: This will similarly cleave the amide bond to produce:

    • A salt of chloroacetic acid (e.g., sodium chloroacetate)

    • Ethylenediamine

Q6: Is intramolecular cyclization a possible degradation pathway?

Yes, this is a highly probable and important degradation pathway to consider. The terminal primary amine can act as an internal nucleophile, attacking the electrophilic carbon attached to the chlorine. This intramolecular SN2 reaction results in the formation of a stable six-membered ring.

  • Cyclization Product: Piperazin-2-one .

  • Causality: This type of reaction is favored when a nucleophile and an electrophile are positioned within the same molecule in a way that allows for the formation of a 5- or 6-membered ring.

Q7: What other degradation pathways should I consider in a forced degradation study?

Beyond hydrolysis and cyclization, a comprehensive study should investigate other possibilities:[3][5]

  • Oxidative Degradation: Using an oxidant like hydrogen peroxide can lead to the formation of N-oxides or other oxidative artifacts. The specific products are often complex and require advanced analytical techniques for identification.

  • Photodegradation: Exposure to high-intensity light (as per ICH Q1B guidelines) can generate radical species or other unique photoproducts.[4]

  • Thermal Degradation: Heating the compound, especially in a solid state, can cause decomposition, which may produce toxic fumes like nitrogen oxides and hydrogen chloride.[9]

G cluster_parent N-(2-Aminoethyl)-2-chloroacetamide cluster_products Primary Degradation Products Parent Cl-CH2-CO-NH-CH2-CH2-NH2 Hydroxy N-(2-Aminoethyl)-2-hydroxyacetamide (Hydroxy-Degradant) Parent->Hydroxy  H₂O / OH⁻ (C-Cl Hydrolysis) Cyclic Piperazin-2-one (Cyclized Degradant) Parent->Cyclic  Intramolecular Sₙ2 (Cyclization) Cleavage Chloroacetic Acid + Ethylenediamine (Amide Cleavage Products) Parent->Cleavage  H⁺ or OH⁻ / Heat (Amide Hydrolysis)

Caption: Potential degradation pathways of N-(2-Aminoethyl)-2-chloroacetamide.

Section 3: Troubleshooting Guide - Experimental Issues & Solutions

This section provides answers to common problems encountered during the handling and analysis of the compound.

Q8: My HPLC analysis shows multiple unexpected peaks after storing my compound in an aqueous buffer. What could they be?

If you observe multiple new peaks, particularly in a buffered aqueous solution stored for some time, you are likely seeing a mixture of the degradation products discussed above.

  • Most Likely Suspects: The hydroxy-degradant (N-(2-Aminoethyl)-2-hydroxyacetamide) and the cyclized product (piperazin-2-one) are the most probable products in near-neutral solutions.

  • Troubleshooting Steps:

    • Re-prepare your solution fresh before each experiment to establish a baseline.

    • Analyze your "aged" solution with LC-MS to get the molecular weights of the unknown peaks. Compare these masses to the expected degradants.

    • Check your buffer: Some buffer components (e.g., phosphate, citrate) can act as nucleophiles and potentially react with the compound.

Q9: I'm trying to perform a forced degradation study. How much degradation should I aim for, and how do I control it?

The goal of a forced degradation study is not to completely destroy the compound, but to generate a sufficient amount of degradation products for detection and analysis.

  • Target Degradation: Aim for approximately 5-20% degradation of the parent compound.[5] Over-stressing can lead to secondary degradants that are not relevant to real-world stability, while under-stressing may not produce detectable levels of impurities.[5]

  • Controlling Degradation:

    • Start with mild conditions (e.g., 0.01N HCl or NaOH at room temperature) and take time points (e.g., 2, 8, 24 hours).

    • If no degradation is observed, increase the stressor intensity (e.g., increase acid/base concentration to 0.1N or 1N, or increase temperature to 50-80°C).[5]

    • For photostability, control the duration and intensity of light exposure.

    • For oxidation, vary the concentration of hydrogen peroxide (e.g., 3% to 30%) and the exposure time.[5]

Q10: My mass spectrometry data for a degradant is confusing. How can I confirm its structure?

While LC-MS is excellent for providing molecular weight information, it is often not sufficient for unambiguous structure elucidation.

  • Solution: To confirm a proposed structure, you need more detailed structural information.

    • Tandem MS (MS/MS): Fragment the degradant ion in the mass spectrometer. The resulting fragmentation pattern is a structural fingerprint that can help distinguish between isomers (e.g., the hydroxy-degradant vs. a rearranged product).

    • Preparative HPLC & NMR: If a degradant is present in sufficient quantity (>1 mg), isolate it using preparative HPLC. Then, analyze the pure fraction by Nuclear Magnetic Resonance (NMR) spectroscopy.[5][12] NMR provides definitive information about the carbon-hydrogen framework and connectivity, confirming the structure.

Q11: I see a loss of my parent compound in my HPLC analysis, but no corresponding degradation peaks are appearing. What could be happening?

This can be a perplexing issue. If the mass balance (the sum of the parent compound and all degradants) is not close to 100%, consider these possibilities:

  • Non-UV Active Degradants: Your degradation product may lack a chromophore and therefore be invisible to a UV detector. Piperazin-2-one and ethylenediamine are examples of compounds that would have poor UV absorbance compared to an aromatic parent drug. Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Precipitation: The degradant may be insoluble in your sample solvent and has precipitated out of solution.

  • Formation of Volatile Products: A degradation product could be a volatile substance (e.g., a small amine) that is lost during sample preparation or analysis.

Section 4: Protocols & Methodologies

This section provides standardized workflows for conducting stability studies.

Protocol 1: General Forced Degradation Study Workflow

This protocol outlines the essential steps for conducting a forced degradation study in accordance with industry best practices.[3][6]

G cluster_prep Step 1: Preparation cluster_stress Step 2: Apply Stress Conditions (in parallel) cluster_analysis Step 3: Analysis cluster_id Step 4: Identification Prep Prepare 1 mg/mL Stock Solution in Acetonitrile or Water Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Prep->Thermal Photo Photostress (ICH Q1B light exposure) Prep->Photo Quench Sample at Time Points (e.g., 2, 8, 24h). Neutralize & Dilute. Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC Analyze by Stability-Indicating HPLC-UV Method Quench->HPLC MassBalance Calculate % Degradation & Mass Balance HPLC->MassBalance LCMS Characterize Peaks by LC-MS/MS MassBalance->LCMS If degradation > threshold Elucidate Isolate & Elucidate Structure (if necessary via Prep-HPLC & NMR) LCMS->Elucidate

Sources

Technical Support Center: Purification of Proteins Labeled with N-(2-Aminoethyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Technical Guide & Troubleshooting for Thiol-to-Amine Conversion

Executive Summary: The Chemistry of Your Label

You are using N-(2-Aminoethyl)-2-chloroacetamide (AEA-Cl) . Unlike standard alkylating agents (like Iodoacetamide) that add a neutral cap, this reagent introduces a cationic primary amine onto cysteine residues.

  • Reaction Type: Nucleophilic Substitution (

    
    ).
    
  • Target: Reduced Sulfhydryl groups (-SH) on Cysteine.

  • Net Result: Conversion of a Thiol (neutral/negative) to a Primary Amine (positive).

  • Mass Shift: +101.13 Da per labeled cysteine.

This chemical transformation fundamentally alters the isoelectric point (pI) and solubility of your protein.[1] The purification protocols below are designed to navigate these physicochemical changes.

Module 1: Reaction Optimization (Pre-Purification)

Q: My labeling efficiency is low (<50%). Is the reagent hydrolyzed? A: While chloroacetamides are more stable than iodoacetamides, low efficiency is usually due to incomplete reduction or pH mismatch , not reagent hydrolysis.

The "Gold Standard" Labeling Protocol:

  • Denaturation (Optional but Recommended): If the cysteines are buried, use 4–6M Urea. Avoid Guanidine HCl if performing downstream mass spec without extensive cleanup.

  • Reduction: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT.

    • Why? TCEP does not contain thiols and does not need to be removed before adding the alkylating agent. DTT competes for the label.

    • Concentration: 5–10 mM TCEP for 30 mins at RT.

  • Buffering: Maintain pH 7.5 – 8.5 .

    • Critical: At pH < 7.0, cysteine is protonated (-SH) and unreactive. At pH > 9.0, you risk hydrolyzing the reagent or labeling lysines (off-target).

  • Incubation: Add AEA-Cl at 20–50x molar excess over total thiols. Incubate 1–2 hours at RT in the dark.

Module 2: Purification & Cleanup Strategies

Q: How do I remove unreacted AEA-Cl? A: Because AEA-Cl is a small salt (MW ~173 Da for the HCl salt), it is easily separated from proteins (>10 kDa) using size-based methods.

MethodRecommended ForProsCons
Desalting Columns (e.g., PD-10, Zeba) Small volumes (<2.5 mL), Rapid cleanupFast (10 min), high recovery (>90%).Poor resolution if protein aggregates are present.
Dialysis Large volumes, Sensitive proteinsGentle, simple buffer exchange.Slow (Overnight). Risk of precipitation if pI shifts (see below).[1]
Size Exclusion Chromatography (SEC) High-purity requirementsRemoves aggregates AND reagent.Dilutes sample; requires FPLC system.

Q: My protein precipitates immediately after labeling or during dialysis. Why? A: This is the most common failure mode with this specific reagent. You have significantly altered the protein's charge profile.[1]

  • The Mechanism: You converted Cysteine (pKa ~8.3, often negatively charged or neutral) to an Aminoethyl group (pKa ~10, positively charged).

  • The Consequence: The protein's net charge has increased, shifting the isoelectric point (pI) upward .

  • The Fix: If your buffer pH was optimized for the native protein, it might now be too close to the labeled protein's new pI.

    • Action: Check the theoretical new pI (add +1 charge for every Cys). Adjust purification buffer pH to be at least 1 unit away from this new pI.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision pathways for purifying AEA-labeled proteins, specifically addressing the charge-shift risk.

PurificationWorkflow Start Protein Sample (Cysteine-Rich) Reduce Reduction (TCEP, pH 7.5-8.0) Start->Reduce Label Labeling Reaction (+ AEA-Cl, 2 hrs) Reduce->Label Check_pI CRITICAL: Calculate New pI (Charge Shift +1 per Cys) Label->Check_pI Precipitation Risk: Protein Precipitation Check_pI->Precipitation Buffer pH ≈ New pI Adjust_Buffer Adjust Buffer pH (pH != New pI) Check_pI->Adjust_Buffer Buffer pH ≠ New pI Precipitation->Adjust_Buffer Solubilize w/ Salt/pH Purification Purification Step Adjust_Buffer->Purification Dialysis Dialysis (Slow, Gentle) Purification->Dialysis Desalt Desalting Column (Fast, High Recovery) Purification->Desalt QC Quality Control (Ellman's / Mass Spec) Dialysis->QC Desalt->QC

Figure 1: Decision matrix for purification, highlighting the critical step of pI recalculation to prevent precipitation.

Module 4: Validation & Quality Control (QC)

Q: How do I prove the label is attached?

Method A: Intact Mass Spectrometry (Definitive) The most accurate validation is observing the mass shift.

  • Formula Added:

    
    
    
  • Mass Shift Calculation:

    • Reagent (Free Base):

      
      
      
    • Loss during reaction:

      
       (Technically 
      
      
      
      leaves,
      
      
      is displaced from Cys).
    • Net Mass Addition: +101.13 Da per Cysteine.

  • Success Criteria: A ladder of peaks separated by ~101 Da corresponding to the number of cysteines.

Method B: Ellman’s Assay (Colorimetric) If you lack Mass Spec, use Ellman’s Reagent (DTNB) to measure loss of free thiols.

  • Measure free thiols in the Reduced/Unlabeled control.

  • Measure free thiols in the Labeled/Purified sample.

  • Result: The labeled sample should show near-zero absorbance at 412 nm compared to the control.

Module 5: Troubleshooting "The Crash" (Precipitation)

If your protein has already precipitated, follow this rescue protocol:

  • Do NOT heat. This will irreversibly denature the aggregates.

  • Solubilization Buffer: Prepare a buffer with high salt (500 mM NaCl) and a pH extreme (either pH 4.0 or pH 10.0, depending on stability).

  • Add Chaotropes: If salt fails, add 2M Urea or 0.1% SDS (if compatible with downstream use).

  • Agitate: Gently rock at 4°C for 4 hours.

References
  • Thermo Fisher Scientific. Chemistry of Crosslinking and Modification. (General principles of haloacetamide reactivity and pH specificity).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[2] (The authoritative text on cysteine alkylation mechanisms and pI shifts).

  • BroadPharm. Ellman's Assay Protocol.[3][4] (Standard protocol for quantifying free sulfhydryls to validate labeling efficiency).

  • BenchChem. Troubleshooting Protein Precipitation with Alkylating Agents. (Insights into solubility changes post-alkylation).

Sources

Technical Support Center: Improving the Specificity of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (AECA) Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (AECA) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-specificity bioconjugation. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to help you navigate the complexities of your experiments.

This resource is structured to address common challenges and frequently asked questions, moving from general principles to specific, detailed protocols. We will explore the "why" behind experimental choices, ensuring that each protocol is a self-validating system.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding AECA and its application in labeling studies.

Q1: What is N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (AECA) and what is its primary reactive target?

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (AECA) is a sulfhydryl-reactive alkylating reagent.[1] Its primary application is to form stable, covalent bonds with the thiol groups of cysteine residues in proteins and peptides.[2][3] The chloroacetamide moiety reacts with the deprotonated thiol (thiolate) in a nucleophilic substitution reaction, resulting in a stable thioether bond. This specificity makes it a valuable tool in bioconjugation, proteomics, and drug development.[2][4]

Q2: Why choose a chloroacetamide derivative like AECA over other thiol-reactive reagents like iodoacetamides or maleimides?

While iodoacetamides and maleimides are also commonly used for cysteine modification, chloroacetamide derivatives like AECA offer distinct advantages in certain applications. Chloroacetamides are generally less reactive than iodoacetamides, which can lead to greater specificity for cysteine residues and fewer off-target modifications of other amino acids like methionine, histidine, lysine, aspartate, and glutamate.[1][5][6][7] Compared to maleimides, which can undergo hydrolysis, chloroacetamide adducts are generally more stable.[7]

Q3: What are the most critical parameters to control for achieving specific labeling with AECA?

The specificity of AECA labeling is primarily influenced by three key parameters:

  • pH: The reaction is highly pH-dependent because it requires the deprotonated form of the cysteine thiol group (thiolate anion, RS-).[8] Therefore, maintaining a pH between 7.5 and 8.5 is crucial for efficient and specific labeling.

  • Reagent Concentration: Using an excessive concentration of AECA can increase the likelihood of off-target reactions.[1][5] It is essential to optimize the molar ratio of AECA to the protein.

  • Reaction Time and Temperature: Longer reaction times or higher temperatures can also contribute to non-specific labeling. These parameters should be carefully controlled and optimized for each specific protein.

Q4: How can I confirm that my protein has been successfully labeled with AECA?

Several techniques can be used to confirm successful labeling:

  • Mass Spectrometry (MS): This is the most definitive method. By analyzing the mass of the intact protein or digested peptides, you can determine the mass shift corresponding to the addition of the AECA moiety and even identify the specific cysteine residues that have been modified.[9][10][11]

  • SDS-PAGE: If the label attached via AECA is fluorescent or has a tag, a shift in the protein's migration pattern or visualization via fluorescence can indicate successful conjugation.[12]

  • Western Blotting: This technique can be used if an antibody is available that recognizes either the protein itself or a tag conjugated to the AECA.[9][10][12]

  • UV-Vis Spectroscopy: If the label has a distinct absorbance spectrum, the degree of labeling (DOL) can be estimated by measuring the absorbance of the protein and the label.[13]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during AECA labeling experiments.

Problem 1: Low or No Labeling Efficiency

Symptoms:

  • Mass spectrometry shows a low percentage of labeled protein.

  • No significant signal from a reporter tag (e.g., fluorophore) conjugated via AECA.

Potential Cause Explanation Recommended Solution
Suboptimal pH The reaction of chloroacetamide with cysteine is highly dependent on the deprotonated thiol group (thiolate).[8] If the pH is too low (typically below 7), the concentration of the reactive thiolate is insufficient for efficient labeling.Ensure the reaction buffer is maintained at a pH between 7.5 and 8.5. Use a non-nucleophilic buffer such as phosphate, borate, or HEPES.[14]
Cysteine Residues are Inaccessible The target cysteine residues may be buried within the protein's three-dimensional structure or involved in disulfide bonds, making them inaccessible to AECA.Consider using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to break disulfide bonds prior to labeling.[1] Perform labeling under partially denaturing conditions if the protein's function is not a concern for the downstream application.
AECA Reagent Degradation AECA, particularly in solution, can be susceptible to hydrolysis, especially at very high or low pH.[15][16][17]Prepare AECA solutions fresh before each experiment. Store the solid reagent in a cool, dry, and dark place.[1][18]
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or other thiol-containing compounds (e.g., DTT) can compete with the target cysteine for reaction with AECA.[19][20]Use a buffer free of primary amines and thiols during the labeling reaction. If a reducing agent is necessary, use a non-thiol-based reagent like TCEP and remove it before adding AECA.[1]
Problem 2: Non-Specific Labeling

Symptoms:

  • Mass spectrometry indicates modification of amino acids other than cysteine (e.g., lysine, histidine, methionine).[1]

  • Multiple labeled species are observed on a gel or chromatogram.

Potential Cause Explanation Recommended Solution
Excessive AECA Concentration A high molar excess of AECA can drive reactions with less nucleophilic amino acid side chains.[1][5]Titrate the concentration of AECA to determine the optimal molar ratio for your specific protein. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase it.
High pH While a slightly alkaline pH is necessary to deprotonate cysteine, a very high pH (e.g., > 9) can increase the reactivity of other nucleophilic side chains, such as the epsilon-amino group of lysine.Maintain the reaction pH in the optimal range of 7.5-8.5.[1]
Prolonged Reaction Time or High Temperature Extended reaction times or elevated temperatures can promote slower, less specific side reactions.Optimize the reaction time and temperature. For many proteins, incubation for 1-2 hours at room temperature is sufficient. Monitor the reaction progress over time to determine the optimal endpoint.
Problem 3: Protein Precipitation or Aggregation

Symptoms:

  • Visible precipitate forms during or after the labeling reaction.

  • Loss of protein during purification steps.

Potential Cause Explanation Recommended Solution
Change in Protein Surface Properties The covalent modification of cysteine residues can alter the protein's surface charge and hydrophobicity, leading to aggregation.Screen different buffer conditions, including varying ionic strength and the inclusion of stabilizing excipients like glycerol or non-ionic detergents.
Use of Organic Solvents If AECA is dissolved in an organic solvent like DMSO, adding a large volume to the aqueous protein solution can cause precipitation.Minimize the volume of organic solvent used to dissolve AECA. Add the AECA solution dropwise to the protein solution while gently stirring.[20]
Protein Instability The protein itself may be inherently unstable under the labeling conditions (e.g., pH, temperature).Ensure that the chosen reaction conditions are compatible with the stability of your protein. Perform control experiments without AECA to assess protein stability under the same buffer and temperature conditions.

III. Experimental Protocols

Here are detailed step-by-step protocols for key experiments related to AECA labeling.

Protocol 1: Standard AECA Labeling of a Protein

This protocol provides a starting point for labeling a protein with AECA. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (AECA)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Solution: 1 M L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein:

    • If your protein is in a buffer containing primary amines or thiols, exchange it into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Prepare the AECA Solution:

    • Immediately before use, dissolve AECA in the Reaction Buffer to a final concentration of 10-20 mM.

  • Labeling Reaction:

    • Add the AECA solution to the protein solution to achieve a 10-fold molar excess of AECA over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]

  • Quench the Reaction:

    • Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess AECA.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove excess reagent and quenching agent by size-exclusion chromatography or another suitable purification method.[21]

Protocol 2: Assessing Labeling Specificity by Mass Spectrometry

This workflow outlines the steps to analyze the specificity of your AECA labeling using mass spectrometry.

Procedure:

  • Perform the labeling reaction as described in Protocol 1.

  • Denature and Reduce: Denature the protein sample and reduce any remaining disulfide bonds.

  • Alkylate: Alkylate any newly exposed cysteine residues with a different alkylating agent (e.g., iodoacetamide) to differentiate them from the AECA-labeled cysteines.

  • Digest the Protein: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence, specifying the mass modifications for both AECA and the second alkylating agent on cysteine residues, as well as potential off-target modifications on other amino acids.

Workflow for Optimizing AECA Labeling Specificity

G start Start: Low Specificity Observed ph_check Is pH between 7.5-8.5? start->ph_check adjust_ph Adjust pH to 7.5-8.5 ph_check->adjust_ph No reagent_check Is molar excess of AECA > 20x? ph_check->reagent_check Yes analyze Analyze Specificity (e.g., Mass Spec) adjust_ph->analyze reduce_reagent Decrease AECA molar excess (e.g., 5-10x) reagent_check->reduce_reagent Yes time_temp_check Are reaction time > 2h or temp > RT? reagent_check->time_temp_check No reduce_reagent->analyze reduce_time_temp Decrease time/temp (e.g., 1h at RT) time_temp_check->reduce_time_temp Yes time_temp_check->analyze No reduce_time_temp->analyze analyze->ph_check Problem Persists end_good Success: High Specificity Achieved analyze->end_good Problem Solved G cys Protein-Cys-S⁻ (Thiolate anion) ts [Protein-Cys-S···CH₂(Cl)···]⁻ cys->ts aeca Cl-CH₂-C(=O)-NH-CH₂-CH₂-NH₃⁺ (AECA) aeca->ts product Protein-Cys-S-CH₂-C(=O)-NH-CH₂-CH₂-NH₃⁺ (Stable Thioether Adduct) ts->product cl Cl⁻ (Chloride ion) ts->cl

Caption: The SN2 reaction mechanism of AECA with a deprotonated cysteine residue.

The rate of this reaction is dependent on the nucleophilicity of the sulfur atom in the cysteine residue. At physiological pH, the thiol group (-SH) is in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The thiolate is a much stronger nucleophile and is the species that reacts with the electrophilic carbon of the chloroacetamide group. This is why maintaining a slightly alkaline pH is critical for efficient labeling.

Potential Side Reactions

While cysteine is the primary target, other nucleophilic amino acid residues can react with AEA, especially under non-optimal conditions.

  • Histidine: The imidazole ring of histidine can be alkylated. This reaction is generally slower than cysteine alkylation. [1][22]* Lysine: The ε-amino group of lysine can be alkylated, particularly at higher pH values. [1]* Methionine: The thioether side chain of methionine can be modified. [1][5]* Aspartate and Glutamate: The carboxylate groups of these residues can also be alkylated, although this is less common. [1] By carefully controlling the reaction conditions as outlined in the troubleshooting guide, these side reactions can be minimized.

V. References

  • Lindley, H. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584.

  • MetwareBio. (n.d.). Protein Analysis Techniques Explained. Retrieved from [Link]

  • UPRtek. (2025, May 22). Protein Analysis Techniques: A New Era of Detection and Quantification. Retrieved from [Link]

  • ResearchGate. (2022, December 8). How to confirm the labelling of the recombinant protein? Retrieved from [Link]

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]

  • PMC. (n.d.). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Retrieved from [Link]

  • Lab Manager. (2024, February 12). Methods for Protein Identification and Sequencing. Retrieved from [Link]

  • ACS Publications. (2016, August 1). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Retrieved from [Link]

  • PMC. (2023, January 18). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Retrieved from [Link]

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

  • LigandTracer. (2021, September 30). Protocol - Protein labeling with FITC. Retrieved from [Link]

  • PubMed. (2006, June 28). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Retrieved from [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Dana Bioscience. (n.d.). N-(2-Aminoethyl)-2-chloroacetamide hydrochloride 1g. Retrieved from [Link]

  • Sci-Hub. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

  • ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • PubMed. (2001, November 15). Conserved Amino Acid Residues Found in a Predicted Cytosolic Domain of the Lipopolysaccharide Biosynthetic Protein WecA Are Implicated in the Recognition of UDP-N-acetylglucosamine. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]

  • Overcoming Challenges in ADC Bioconjugation at Commercial Scale. (2018, December 15). Retrieved from [Link]

  • Semantic Scholar. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]

  • Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. (2024, January 19). Retrieved from [Link]

  • PMC. (2025, November 28). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Retrieved from [Link]

  • PMC. (n.d.). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Retrieved from [Link]

  • MDPI. (n.d.). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Retrieved from [Link]

  • Chemsrc. (2025, November 3). N-(2-Aminoethyl)-2-chloroacetamide. Retrieved from [Link]

  • YouTube. (2023, October 20). Expanding the non-canonical amino acid toolbox for mammalian cells. Retrieved from [Link]

  • ResearchGate. (2025, August 6). On the influence of secondary structure on the α-C-H bond dissociation energy of proline residues in proteins: A theoretical study. Retrieved from [Link]

Sources

managing solubility issues of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride in Assays

Executive Summary

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (often used as a linker in PROTAC synthesis or as a covalent warhead) presents a unique challenge in bioassays: it contains both a nucleophile (amine) and an electrophile (chloroacetamide) within the same molecule.

While the hydrochloride salt is stable and water-soluble, neutralizing it to its free base form—necessary for certain conjugation reactions—triggers a "ticking clock." Without proper pH management, the molecule will self-destruct via intramolecular cyclization or hydrolyze, leading to assay failure.

This guide provides the mechanistic insight and validated protocols to manage these solubility and stability risks.

Physicochemical Profile & Solubility Data

The hydrochloride salt form is highly polar, but its behavior changes drastically upon neutralization.

Table 1: Solubility & Stability Profile

Solvent / ConditionSolubility RatingStability RiskRecommendation
Water (pH < 5) High (>50 mM)Low (Stable for days at 4°C)Preferred for short-term aqueous stocks. Keep acidic to prevent cyclization.
Water (pH > 7.5) HighCritical (Minutes to Hours)Avoid storage. Rapid cyclization to piperazin-2-one and hydrolysis occurs.
DMSO High (>100 mM)Moderate (Hygroscopic)Best for long-term storage. Store at -20°C, desiccated. Avoid freeze-thaw cycles.
Ethanol ModerateLowGood for intermediate dilutions; avoid if assay is sensitive to solvent effects.
PBS (pH 7.4) HighHighUse immediately. Do not store stocks in PBS.

The Core Mechanism: Why Assays Fail

Understanding the failure mode is crucial. In the hydrochloride form (


), the amine is protonated and unreactive. When you raise the pH (e.g., diluting into assay media at pH 7.4), the amine deprotonates (

).

Because the molecule is flexible, this terminal amine can attack the internal chloroacetamide carbon. This forms a stable 6-membered ring (piperazin-2-one ), permanently deactivating the molecule.

Figure 1: Competing Reaction Pathways

ReactionPathways cluster_0 Critical Control Point Salt HCl Salt Form (Stable, Inactive) FreeBase Free Base Form (Reactive Intermediate) Salt->FreeBase Neutralization (pH > 7.0) Target Desired Product (Covalent Conjugate) FreeBase->Target Target Cysteine (Fast) Cyclic Piperazin-2-one (DEAD END: Inactive) FreeBase->Cyclic Self-Cyclization (Competing Reaction) Hydrolysis Hydrolyzed Species (Inactive Alcohol) FreeBase->Hydrolysis Water/OH- (Slow)

Caption: The "Free Base" form is a transient state. You must ensure reaction with the target occurs faster than self-cyclization.

Troubleshooting Guide

Issue 1: Loss of Potency / No Conjugation Observed
  • Symptom: The compound dissolves clearly, but LC-MS or activity assays show no binding to the target.

  • Root Cause: The stock solution was likely prepared in a neutral buffer (PBS, HEPES) or allowed to sit at room temperature too long. The compound has cyclized into the inactive piperazin-2-one.

  • Solution:

    • Prepare stocks in anhydrous DMSO or 0.1 M HCl .

    • Only neutralize the compound in the final assay well where the target protein is present.

Issue 2: Precipitation Upon Dilution
  • Symptom: Cloudiness appears when diluting the DMSO stock into aqueous media.

  • Root Cause: "Salting out" or rapid pH shock. While the HCl salt is soluble, the sudden shift to a high-salt environment (like cell culture media) can cause transient precipitation of the free base before it redissolves or reacts.

  • Solution:

    • Perform an intermediate dilution step.

    • Protocol: DMSO Stock

      
       1:10 dilution in water (acidic) 
      
      
      
      Final dilution into Media (pH 7.4). This pre-solubilizes the salt form before the final pH shift.
Issue 3: Non-Specific Labeling (High Background)
  • Symptom: The compound binds to non-target proteins or lysine residues.

  • Root Cause: pH is too high (> pH 8.0). Chloroacetamides are generally cysteine-selective at pH 7.0–7.5. At pH > 8.0, amine reactivity (lysines) increases significantly.

  • Solution:

    • Strictly buffer the assay at pH 7.2 – 7.5 .

    • Avoid Tris buffers if possible (Tris contains a primary amine that can compete for the alkylating agent); use HEPES or MOPS.

Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Solvent: Anhydrous DMSO (molecular sieve treated).

  • Concentration: 50 mM – 100 mM.

  • Procedure:

    • Weigh the hydrochloride salt rapidly (it is hygroscopic).

    • Dissolve in DMSO.

    • Aliquot into single-use brown vials (light sensitive).

    • Store at -20°C. Stability: >6 months.

Protocol B: The "In-Situ" Neutralization (Best for Assays)

Use this method to maximize reaction efficiency and minimize cyclization.

  • Protein Prep: Prepare your target protein/cell mixture in HEPES buffer (pH 7.5).

  • Compound Prep: Dilute the DMSO stock of N-(2-Aminoethyl)-2-chloroacetamide HCl into water (not buffer) to make a 10x working solution. Note: This keeps the pH acidic/neutral and the salt stable.

  • Initiation: Add the 10x water solution to the 1x HEPES protein mixture.

    • Mechanism:[1][2] The buffering capacity of the HEPES instantly neutralizes the small amount of HCl, generating the reactive free base exactly when it is next to the target.

Frequently Asked Questions (FAQs)

Q: Can I use DTT or Mercaptoethanol in the assay buffer? A: NO. These are reducing agents with free thiols. They will immediately react with the chloroacetamide warhead, quenching it before it touches your target. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is required; TCEP does not contain thiols and is compatible with alkylating agents.

Q: My compound turned yellow in storage. Is it still good? A: Likely not. Chloroacetamides can degrade to release HCl and other byproducts upon light exposure or hydrolysis. A yellow tint often indicates decomposition. Verify purity by LC-MS; if <90%, discard.

Q: Why use Chloroacetamide instead of Iodoacetamide? A: Selectivity. Iodoacetamide is more reactive but less selective, often labeling histidines and tyrosines. Chloroacetamide is milder and requires "proximity" (binding affinity) or optimal pH to react, making it better for specific probes or PROTACs.

References

  • Synthesis and Reactivity of Chloroacetamide Linkers

    • Source: "Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
  • Cyclization Risks in Peptide Synthesis

    • Source: "Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group." Organic & Biomolecular Chemistry.
  • General Handling of Alkylating Agents

    • Source: Thermo Fisher Scientific "Chloroacetamide No-Weigh Format Product Inform
  • PROTAC Linker Design Principles

    • Source: "Current strategies for the design of PROTAC linkers: a critical review.

Sources

Technical Support Center: Refinement of N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride Crosslinking Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" and "How" of Your Reagent

You are likely using N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (CAS 13416-36-9) for a specific reason: you need a robust, non-cleavable linker to convert a carboxyl group (or an activated ester) into a sulfhydryl-reactive handle, or to crosslink a carboxyl-containing molecule to a cysteine-containing protein.

Unlike maleimides, which can undergo ring opening or retro-Michael addition over time, the thioether bond formed by chloroacetamide is chemically stable. However, the reaction kinetics are slower, requiring precise pH control and "causality-based" troubleshooting. This guide refines standard protocols into a self-validating system.

Part 1: Reaction Chemistry & Optimization (The "Why")

To master this protocol, you must understand the competing forces at play.

  • The Amine Coupling (Side A): The primary amine of the reagent reacts with activated carboxyls (via EDC/NHS).

    • Critical Factor:[1] The hydrochloride salt means the amine is protonated (

      
      ). It must be deprotonated to 
      
      
      
      (pKa ~9-10) to be nucleophilic, yet EDC hydrolysis accelerates at high pH. Optimization: Perform this step at pH 7.2–7.5 to balance amine reactivity with EDC stability.
  • The Chloroacetamide Alkylation (Side B): The chloroacetamide group reacts with sulfhydryls (

    
    ) via nucleophilic substitution (
    
    
    
    ).
    • Critical Factor:[1] The leaving group (Chloride) is weaker than Iodide (used in iodoacetamide). Reaction is slower.

    • Expert Insight: If the reaction is sluggish, adding sodium iodide (NaI) can catalyze the reaction by converting the chloro- species to a transient, highly reactive iodo- species in situ (Finkelstein reaction).

Reaction Pathway Diagram

ReactionPathway Carboxyl Protein A (-COOH) EDC Activation (EDC/NHS) Carboxyl->EDC pH 5.0-6.0 Activated NHS-Ester Intermediate EDC->Activated Intermediate Chloroacetylated Protein A Activated->Intermediate + Reagent pH 7.2-7.5 Reagent N-(2-Aminoethyl)- 2-chloroacetamide Reagent->Intermediate Final Stable Thioether Conjugate Intermediate->Final + Protein B pH 8.0-8.5 (Optional: +NaI) ProteinB Protein B (-SH) ProteinB->Final

Caption: Step-wise conjugation workflow from carboxyl activation to stable thioether formation.

Part 2: Refined Experimental Protocol (The "How")

This protocol assumes you are coupling the amine end to a Carboxyl (Protein A) and the chloroacetamide end to a Sulfhydryl (Protein B).

Phase 1: Preparation of Chloroacetylated Protein A

Goal: Attach linker to Protein A without hydrolyzing the chloroacetamide group.

  • Activation:

    • Dissolve Protein A (1–5 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Buffer Exchange (Critical):

    • Excess EDC must be removed to prevent polymerization. Desalt into Coupling Buffer (PBS, pH 7.2–7.5, EDTA 10 mM).

    • Note: EDTA prevents metal-catalyzed oxidation of sulfhydryls later.

  • Linker Addition:

    • Dissolve N-(2-Aminoethyl)-2-chloroacetamide HCl in Coupling Buffer.

    • Add to Activated Protein A at 50-fold molar excess .

    • Incubate 1–2 hours at RT.

  • Purification:

    • Remove excess linker via desalting column or dialysis against Reaction Buffer (0.1 M Phosphate, 5 mM EDTA, pH 8.0).

    • Checkpoint: Your protein is now "Chloroacetyl-activated." It is stable at 4°C for days if kept away from thiols.

Phase 2: Conjugation to Protein B (Sulfhydryl)

Goal: Form the thioether bond.

  • Reduction (If necessary):

    • Ensure Protein B has free sulfhydryls. If treating with TCEP or DTT, remove reducing agents via desalting before mixing.

  • Conjugation:

    • Mix Chloroacetyl-Protein A with Protein B (Molar ratio 1:1 to 1:3 depending on size).

    • Expert Tip: If reaction is slow, add 10 mM Sodium Iodide (NaI) to the reaction mixture.

    • Incubate overnight at 4°C or 3-4 hours at RT.

  • Quenching:

    • Add L-Cysteine (final 10 mM) to quench remaining chloroacetamide groups. Incubate 30 mins.

Quantitative Data Summary
ParameterStandard ProtocolRefined Protocol Impact
Coupling pH (Amine) pH 8.0pH 7.2–7.5 Prevents EDC hydrolysis; favors specific amine attack.
Coupling pH (Thiol) pH 7.5pH 8.0–8.5 Increases nucleophilicity of Cysteine thiolate.
Catalyst NoneNaI (10 mM) Accelerates chloro-substitution by 2-5x.
Quenching None/DialysisL-Cysteine Prevents non-specific alkylation during storage.

Part 3: Troubleshooting Center (The "Fix")

Q1: My conjugation yield is extremely low (<10%). What happened?

Diagnosis: This is often a pH mismatch or "Dead Linker" scenario.

  • Cause A (pH): If Step 3 (Linker Addition) was done at pH < 7.0, the amine on the linker (

    
    ) was too protonated to react with the NHS-ester.
    
  • Cause B (Hydrolysis): If the linker stock was old or stored in water, the chloro- group may have hydrolyzed to a hydroxyl, rendering it inert to cysteines.

  • Solution:

    • Ensure Coupling Buffer is pH 7.2–7.5.

    • Use fresh linker stock.

    • Finkelstein Boost: Add 10 mM NaI during the final conjugation step to drive the reaction.

Q2: I see heavy precipitation upon adding the crosslinker.

Diagnosis: Charge neutralization or hydrophobicity.

  • Cause: The linker is a hydrochloride salt. Adding a large excess to a small volume can drastically alter ionic strength or pH if not buffered strongly. Also, alkylating surface amines can change the isoelectric point (pI) of Protein A.

  • Solution:

    • Dissolve the linker in water/buffer before adding to the protein (do not add solid directly).

    • Check the pH after addition; if it drops below 6.0, protein aggregation is likely. Readjust with dilute NaOH or use a stronger buffer (0.1 M Phosphate).

Q3: The reaction works for Model Protein A but fails for my Target Protein.

Diagnosis: Steric hindrance or lack of surface cysteines.

  • Cause: Chloroacetamide is a short linker. The reactive site might be buried.

  • Solution:

    • Add a flexible spacer? (Not possible with this specific reagent, as it is short).

    • Denaturing conditions: If the application permits, perform the reaction in 2M Urea to expose cryptic cysteines.

    • Validation: Use Ellman’s Reagent to quantify free sulfhydryls on your Target Protein before starting. If you have 0 free -SH, this chemistry will never work.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 Low Conjugation Yield Start->Issue1 CheckSH Check Free -SH (Ellman's Assay) Issue1->CheckSH NoSH Reduce Protein (DTT/TCEP) CheckSH->NoSH 0 Free -SH HasSH HasSH CheckSH->HasSH >1 Free -SH CheckPH Check Coupling pH HasSH->CheckPH LowPH Increase pH to 8.0 Add NaI Catalyst CheckPH->LowPH pH < 7.0 HighPH Decrease pH (Avoid Hydrolysis) CheckPH->HighPH pH > 8.5

Caption: Decision tree for diagnosing low conjugation efficiency.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use this reagent to crosslink DNA to protein? A: Yes, if the DNA is modified with a terminal amine or thiol. If the DNA has an amine, use the chloroacetamide end to react with a cysteine on the protein. Note that DNA is negatively charged; ensure your buffer ionic strength (150 mM NaCl) is sufficient to prevent electrostatic repulsion.

Q: How stable is the chloroacetamide group in solution? A: In aqueous buffer at pH 7.0, it is stable for >24 hours. At pH >9.0, hydrolysis becomes significant. Always prepare fresh stocks immediately before use.

Q: Why use this over Maleimide? A: Stability. Maleimide-thiol bonds can reverse (retro-Michael) in the presence of excess thiols (like glutathione in serum). The Chloroacetamide-thiol bond (thioether) is irreversible and stable in serum, making it superior for in vivo drug conjugates.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Haloacetyl derivatives and their reaction with sulfhydryls).

  • Thermo Fisher Scientific. Crosslinking Chemistry Guide: EDC and NHS-Ester chemistries. (Detailed protocols for carboxyl-amine coupling).

  • G-Biosciences. EDC-HCl (EDAC) Crosslinker Protocol & Product Information. (Specific handling of hydrochloride salts in conjugation).[2]

  • World Health Organization (WHO). Chloroacetamide Safety Data & Reactivity Profile. (Chemical stability and hydrolysis rates).

  • Nair, M. et al. (2020).[3] "Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS...". Biomaterials.[3][4] (Application of EDC coupling in protein scaffolds).

Sources

minimizing non-specific binding in N-(2-Aminoethyl)-2-chloroacetamide hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Non-Specific Binding in AECA Labeling Experiments

Executive Summary: The Dual-Nature Challenge

N-(2-Aminoethyl)-2-chloroacetamide (AECA) is a bifunctional building block used primarily to synthesize covalent probes or crosslinkers. It contains two distinct chemical handles:[1][2]

  • The Warhead (Chloroacetamide): A mild electrophile targeting cysteine thiols (

    
    ).
    
  • The Anchor (Primary Amine): A nucleophile used for conjugation (e.g., to fluorophores or beads), which exists as a positively charged ammonium ion (

    
    ) at physiological pH.
    

The Root Cause of Non-Specific Binding (NSB): NSB in AECA experiments arises from two distinct mechanisms: Chemical Promiscuity (the warhead reacting with off-target residues like Histidine or Lysine) and Electrostatic Adsorption (the cationic amine "sticking" to negatively charged surfaces or proteins).

This guide provides a rigorous, self-validating framework to isolate and eliminate these background sources.

Module 1: Troubleshooting Guides & FAQs

Category A: Chemical Specificity (The Warhead)

Q: I am seeing significant labeling of non-cysteine residues. Is the chloroacetamide group too reactive? A: Unlike iodoacetamides, chloroacetamides are mild electrophiles. If you observe off-target labeling (Lysine/Histidine), it is rarely due to intrinsic reactivity but rather pH mismanagement or concentration forcing .

  • The Mechanism: At neutral pH (7.0–7.5), the chloroacetamide group reacts preferentially with the thiolate anion (

    
    ) of Cysteine. As pH rises (> 8.0), the deprotonation of Lysine (
    
    
    
    -amino group) and Histidine (imidazole) makes them nucleophilic enough to attack the warhead, causing permanent off-target alkylation [1].
  • The Fix:

    • Strict pH Control: Maintain reaction buffers at pH 7.4–7.6 . Avoid pH > 8.0.[3]

    • Stoichiometry: Do not exceed 100 µM probe concentration unless necessary. Chloroacetamides follow second-order kinetics; driving the reaction with massive excess forces low-affinity off-targets to react [2].

Q: My "No-Probe" control is clean, but my "Competitor" control still shows signal. Why? A: This indicates incomplete competition or displacement .

  • The Cause: If you pre-incubate with a non-biotinylated competitor (to block the active site) and then add the AECA probe, the probe might still label the site if the competitor has a fast off-rate (reversible) or if the incubation time for the probe is too long (kinetic displacement).

  • The Fix: Ensure your competitor is covalent (irreversible) or maintained at saturating concentrations (

    
    ) throughout the probe incubation.
    
Category B: Physical Adsorption (The Amine Anchor)

Q: I see high background on my beads/matrix even without protein. Is the AECA sticking? A: Yes. The "Aminoethyl" tail of AECA (pKa ~10) is positively charged at pH 7.4.

  • The Mechanism: This cation acts like an ion-exchange resin, binding electrostatically to carboxylated magnetic beads, glass surfaces, or DNA/RNA in your lysate.

  • The Fix:

    • Charge Shielding: Supplement buffers with 150–300 mM NaCl . High ionic strength disrupts these weak electrostatic interactions [3].

    • Passivation: If using AECA as a linker, ensure the amine is fully reacted (capped) with an NHS-ester or similar. Free unreacted AECA is a "sticky" contaminant.

Module 2: Visualizing the Selectivity Landscape

The following diagram illustrates the kinetic decision tree for AECA reactivity. Note how pH acts as the "gatekeeper" for specificity.

AECA_Selectivity cluster_pH pH Environment Start AECA Probe (Electrophile) pH_Low pH < 7.0 (Acidic) Start->pH_Low pH_Neu pH 7.2 - 7.8 (Physiological) Start->pH_Neu pH_High pH > 8.5 (Basic) Start->pH_High Outcome_Slow Reaction Too Slow (Incomplete Labeling) pH_Low->Outcome_Slow Nucleophiles Protonated Target_Cys Cysteine Thiol (Specific Target) pH_Neu->Target_Cys Thiolate Formed pH_High->Target_Cys Target_Off Lysine/Histidine (Non-Specific) pH_High->Target_Off Amine/Imidazole Deprotonated Outcome_Good High Fidelity Covalent Bond Target_Cys->Outcome_Good Outcome_Bad Promiscuous Alkylation Target_Off->Outcome_Bad

Figure 1: The pH-dependent reactivity landscape of Chloroacetamides. Maintaining pH 7.2–7.8 is critical to restrict reactivity to Cysteine thiols.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize NSB by integrating "Chemical Quenching" and "Stringent Washing."

Protocol: High-Fidelity AECA Labeling
Step Action Technical Rationale
1. Prep Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.HEPES prevents pH drift better than PBS. NaCl shields electrostatic NSB.
2.[4] Label Add AECA probe (1–50 µM final). Incubate 1 hr @ 25°C.Chloroacetamides are slower than iodoacetamides; 1 hr is standard.
3. Quench CRITICAL: Add DTT or

-Mercaptoethanol to 10 mM final. Incubate 10 min.
The excess thiol rapidly scavenges unreacted probe, preventing it from reacting during downstream processing [4].
4. Precipitate (Optional) Methanol/Chloroform or Acetone precipitation.Removes the probe-DTT adducts and lipids that cause background.
5. Wash Resuspend pellet. Wash 2x with cold Methanol.Solubilizes physical adsorbates while keeping protein precipitated.
Data Table: Troubleshooting Matrix
Symptom Likely Cause Verification Step Corrective Action
Smear on Gel Over-alkylation (Chemical NSB)Check pH of reaction; it is likely >8.0.Lower pH to 7.4; Reduce probe concentration.
Spots on Beads Electrostatic sticking (Physical NSB)Run a "No Protein" control with beads + probe.Add 0.1% Tween-20 and 300 mM NaCl to wash buffer.
Low Signal Reaction InefficiencyCheck pH; it might be < 7.0 (Cys protonated).Increase pH to 7.5 or extend time to 2 hrs.

Module 4: Workflow Logic (Graphviz)

Use this flowchart to diagnose persistent background issues in your experiments.

Troubleshooting_Flow Start Issue: High Background Signal Check_Control Is 'No-Protein' Control Clean? Start->Check_Control Physical_NSB Physical NSB (Probe sticking to surface) Check_Control->Physical_NSB No (Dirty) Chemical_NSB Chemical NSB (Off-target reactivity) Check_Control->Chemical_NSB Yes (Clean) Sol_Physical Add Detergent (0.1% Triton) Increase Salt (300mM NaCl) Physical_NSB->Sol_Physical Check_pH Check Reaction pH Chemical_NSB->Check_pH Sol_pH Adjust to pH 7.4 (Prevents Lys reaction) Check_pH->Sol_pH pH > 8.0 Sol_Conc Titrate Probe Down (Start at 1 µM) Check_pH->Sol_Conc pH is 7.4

Figure 2: Diagnostic workflow for isolating the source of non-specific binding.

References

  • Boll, L. B., & Raines, R. T. (2022).[2] Context-Dependence of the Reactivity of Cysteine and Lysine Residues.[2][5][6] ChemBioChem, 23(14).[2]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8864–8869.

  • Technology Networks. (2015).[4] 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.

  • Thermo Fisher Scientific. Chloroacetamide Protocol and Reactivity Guide.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Analysis of N-(2-Aminoethyl)-2-chloroacetamide (AECA) Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-(2-Aminoethyl)-2-chloroacetamide (AECA) and standard alkylating agents (e.g., Iodoacetamide, IAM) for proteomic analysis.

While IAM is the industry standard for neutralizing cysteine residues to prevent disulfide bond reformation, it renders the cysteine neutral. AECA is a specialized cationic alkylating reagent . By introducing a primary amine group to the cysteine side chain, AECA alters the physicochemical properties of the peptide, specifically enhancing ionization efficiency in Electrospray Ionization (ESI) and increasing charge states (z), which significantly improves fragmentation efficiency in Electron Transfer Dissociation (ETD) modes.

This guide details the mechanism, experimental protocols, and data interpretation required to leverage AECA for high-sensitivity proteomics.

Part 1: Mechanism of Action & Comparative Analysis

Chemical Mechanism

AECA functions via a nucleophilic substitution (


) reaction. The thiolate anion (

) of a reduced cysteine attacks the

-carbon of the chloroacetamide group, displacing the chloride ion.
  • Reagent Structure:

    
    
    
  • Resulting Modification: S-acetamido-2-aminoethyl-cysteine

  • Net Mass Shift: +100.076 Da (Monoisotopic)

  • Physicochemical Change: Adds a basic primary amine (

    
    ), ensuring a positive charge at acidic pH.
    
Comparative Matrix: AECA vs. Iodoacetamide (IAM)

The following table contrasts the standard IAM workflow with the AECA cationic workflow.

FeatureIodoacetamide (IAM)N-(2-Aminoethyl)-2-chloroacetamide (AECA)
Primary Function Capping Cysteine (Neutralization)Capping Cysteine + Charge Tagging
Mass Shift (

m)
+57.0215 Da (Carbamidomethyl)+100.0762 Da (Acetamido-aminoethyl)
Charge at pH 2.7 Neutral (0)Positive (+1)
Hydrophilicity ModerateHigh (Increases peptide solubility)
Ionization (ESI) StandardEnhanced (Higher signal for Cys-peptides)
Fragmentation Ideal for CID/HCDIdeal for ETD/ECD (Requires

)
Trypsin Cleavage No cleavage at CysPotential (Mimics Lysine, but linker length may hinder efficiency compared to Thialysine)
Side Reactions Over-alkylation of N-term/LysLower reactivity than Iodo- analogs; higher specificity
Strategic Application: Why Choose AECA?
  • ETD Optimization: Electron Transfer Dissociation (ETD) requires precursor ions with a charge state of

    
     for efficient fragmentation. Standard tryptic peptides often yield 
    
    
    
    . AECA labeling forces an extra protonation site at every Cysteine, shifting the charge distribution higher (e.g.,
    
    
    ), making Cys-rich peptides amenable to ETD.
  • Hydrophobic Peptides: The addition of a polar, charged group improves the solubility and recovery of hydrophobic Cys-containing peptides during LC-MS.

Part 2: Experimental Protocol

Reagents & Buffer Preparation[1]
  • Lysis Buffer: 8M Urea in 50mM Ammonium Bicarbonate (AmBic), pH 8.0.

  • Reducing Agent: 200mM Dithiothreitol (DTT) or TCEP.

  • Alkylating Reagent (AECA): 200mM N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (Freshly prepared in water).

  • Quenching Agent: 200mM Cysteine or DTT.

  • Digestion Enzyme: Trypsin (Sequencing Grade).

Step-by-Step Workflow

Step 1: Protein Denaturation & Reduction [1]

  • Dilute protein sample to 1-2 mg/mL in Lysis Buffer.

  • Add DTT to a final concentration of 5-10 mM.

  • Incubate at 56°C for 30 minutes (or 37°C for 1 hour) to fully reduce disulfide bonds.

  • Cool to room temperature (RT).

Step 2: Cationic Alkylation (AECA Labeling)

  • Add AECA stock to a final concentration of 20-40 mM (Maintain a 5-10x molar excess over total thiols).

  • Critical Step: Adjust pH to 8.0–8.5 if necessary (AECA hydrochloride is acidic; check pH with spot strips).

  • Incubate at Room Temperature for 30-45 minutes in the dark.

    • Note: Chloroacetamides are less reactive than iodoacetamides, requiring slightly longer incubation or higher concentration, but they offer higher specificity (less off-target alkylation of Lys/N-term).[2]

Step 3: Quenching & Desalting

  • Add excess DTT or Cysteine (final 20-40 mM) to quench unreacted AECA. Incubate for 10 min.

  • Perform buffer exchange (e.g., Zeba Spin Columns or Dialysis) to remove Urea and excess reagents if proceeding to digestion. Alternatively, dilute Urea to <1M using 50mM AmBic.

Step 4: Enzymatic Digestion

  • Add Trypsin at a 1:50 (w/w) enzyme-to-substrate ratio.

  • Incubate overnight at 37°C.

  • Acidify with Formic Acid (to 1% final v/v) to stop digestion.

Step 5: LC-MS/MS Acquisition

  • Column: C18 Reverse Phase.

  • MS Method:

    • For AECA samples: Prioritize ETD or EThcD fragmentation methods if available.

    • Dynamic Exclusion: Standard settings (30-60s).

    • Precursor Selection: Prefer charge states

      
       to 
      
      
      
      .

Part 3: Visualization & Logic

Experimental Workflow Diagram

The following diagram illustrates the critical path for AECA labeling, highlighting the charge enhancement mechanism.

AECA_Workflow cluster_mech Chemical Transformation Sample Protein Sample (Cys-S-S-Cys) Reduction Reduction (DTT/TCEP) Gen: -SH groups Sample->Reduction Denature Alkylation AECA Alkylation (+100 Da, +Charge) Reduction->Alkylation pH 8.0 Digestion Trypsin Digestion (Cleave K/R) Alkylation->Digestion Dilute Urea LCMS LC-MS/MS (ETD/EThcD) Digestion->LCMS Acidify Cys Cysteine (-CH2-SH) Product Modified Cys (-CH2-S-Linker-NH3+) Cys->Product + AECA - HCl AECA_Mol AECA Reagent (Cl-Linker-NH2)

Figure 1: Proteomic workflow for N-(2-Aminoethyl)-2-chloroacetamide labeling. The inset highlights the conversion of a neutral sulfhydryl to a cationic side chain.

Part 4: Data Interpretation & Quality Control

Mass Spectrometry Settings

When searching raw data (e.g., MaxQuant, Proteome Discoverer, Mascot), you must create a Custom Modification :

  • Name: Cys-AECA (or similar)

  • Composition:

    
     (Added to Cysteine)
    
    • Note: The reagent is

      
      . Loss of 
      
      
      
      (-H from Cys, -Cl from reagent) adds the group
      
      
      .
    • Correction: Let's verify the exact added mass.

      • Reagent:

        
        
        
      • Added Group:

        
        
        
      • Formula:

        
         (attached to Sulfur).
        
      • Monoisotopic Mass Added: 101.0715 Da (if H is retained on N).

      • Standard Convention: In software, we define the modification as the net mass change to the residue.

      • Cys residue (

        
        ) 
        
        
        
        Modified Cys (
        
        
        ).
      • Net Mass Shift: +100.0762 Da .

Diagnostic Ions

Unlike isobaric tags (TMT/iTRAQ), AECA is a "mass shift" tag. However, during HCD fragmentation, you may observe:

  • Immonium Ions: Look for modified Cysteine immonium ions shifted by the tag mass.

  • Neutral Losses: The amide bond in the linker is relatively stable, but high-energy collisions might show loss of the ethylenediamine tail (

    
    ).
    
Troubleshooting Low Identification Rates
  • Wrong Charge State Assumptions: Search engines often default to

    
     and 
    
    
    
    . With AECA, peptides may appear as
    
    
    or
    
    
    . Ensure your search space includes higher charge states.
  • Incomplete Alkylation: Check for +57 Da (if IAM was used previously) or +0 Da (free Cys). If alkylation is incomplete, increase the AECA concentration or pH (up to 8.5).

  • Over-Alkylation: If you see +100 Da on Lysine or N-termini, reduce the incubation time or reagent concentration. Chloroacetamides are generally specific, but high pH (>9.0) promotes off-target reactions.

References

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.[3][4] Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]

  • Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods, 5, 459–460. [Link]

  • Hale, J. E., et al. (1994). On-line procedures for alkylation of cysteine residues with 3-bromopropylamine prior to protein sequence analysis. Analytical Biochemistry, 221(2), 374-378.[1] (Foundational text on cationic alkylation principles). [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Covalent Modification by N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (AECA)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise validation of covalent modification is a cornerstone of robust chemical probe and drug discovery programs. This guide provides an in-depth, objective comparison of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (AECA) as a covalent modifier, detailing its validation and comparing its performance against common alternatives. The experimental data and protocols presented herein are synthesized from established methodologies to ensure scientific integrity and practical applicability.

Introduction to Covalent Modification and the Role of AECA

Covalent inhibitors and probes offer distinct advantages in drug discovery, including prolonged duration of action and high potency, by forming a stable, irreversible bond with their target protein.[1] N-(2-Aminoethyl)-2-chloroacetamide (AECA) belongs to the chloroacetamide class of electrophilic "warheads," which are widely used to target nucleophilic amino acid residues, most notably cysteine.[2][3] The primary amine in AECA can be utilized for further conjugation, for example, in the development of PROTACs or other bifunctional molecules.

The mechanism of action involves a nucleophilic substitution reaction where the thiol group of a cysteine residue attacks the carbon atom bearing the chlorine, leading to the formation of a stable thioether bond and the displacement of the chloride leaving group.[4] While effective, the high reactivity of chloroacetamides necessitates rigorous validation to ensure target specificity and minimize off-target effects.[5][6]

The Criticality of Validating Covalent Engagement

Confirming that a molecule like AECA forms a covalent bond with its intended target is paramount for several reasons:

  • Mechanism of Action (MoA) Confirmation: Direct evidence of covalent modification validates the intended MoA.[7]

  • Structure-Activity Relationship (SAR) Guidance: Understanding the precise binding site informs the rational design of more potent and selective compounds.[7][8]

  • Off-Target Profiling: Identifying unintended covalent modifications is crucial for assessing potential toxicity.[9]

  • Translational Confidence: Robust validation in cellular and in vivo models increases the likelihood of success in later stages of drug development.[10]

A Comparative Overview of Covalent Warheads

While AECA and other chloroacetamides are effective, their reactivity profile may not be suitable for all targets. The choice of a covalent warhead is a critical experimental decision driven by the specific biological question and the nature of the target protein. Below is a comparison of common covalent modifiers:

Warhead ClassTarget Residue(s)ReactivityKey AdvantagesKey Disadvantages
Chloroacetamides Cysteine, Lysine, HistidineHighRapid reaction kinetics, unambiguous detection of covalent binding.[2]Potential for off-target reactivity due to high electrophilicity.[5][6]
Acrylamides CysteineModerateWidely used in FDA-approved drugs, tunable reactivity.[4][5]Can undergo Michael addition with other nucleophiles, potential for off-targets.
Vinyl Sulfones CysteineModerateGood reactivity and selectivity for cysteine.Can be susceptible to elimination reactions.
Sulfonyl Fluorides Serine, Lysine, Tyrosine, CysteineModerateCan target a broader range of nucleophilic residues.[4]Can be less selective than cysteine-directed warheads.
Sulfamate Acetamides CysteineTunableOffers a chloroacetamide-like geometry with adjustable reactivity.[5]A relatively newer class with less extensive characterization.
Dihaloacetamides CysteineTunableCan be designed for reversible covalent interactions.[6]The reversibility might not be desirable for all applications.

This comparison highlights the trade-off between reactivity and selectivity, a central theme in the design and application of covalent probes.

Experimental Workflows for the Validation of AECA Modification

A multi-pronged approach is essential for the comprehensive validation of covalent modification by AECA. The following workflows represent a self-validating system, where data from each experiment corroborates the others.

Workflow 1: Direct Confirmation of Covalent Adduct Formation via Mass Spectrometry

Mass spectrometry (MS) is the gold standard for the direct detection of a covalent protein-drug adduct.[7][11] It provides unequivocal evidence of bond formation by measuring the mass increase of the target protein.

a cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Site of Modification Analysis Incubate Protein with AECA Incubate Protein with AECA Purification (e.g., LC) Purification (e.g., LC) Incubate Protein with AECA->Purification (e.g., LC) Intact Protein MS (Top-Down) Intact Protein MS (Top-Down) Purification (e.g., LC)->Intact Protein MS (Top-Down) Observe Mass Shift Observe Mass Shift Intact Protein MS (Top-Down)->Observe Mass Shift Confirmation of Covalent Adduct Confirmation of Covalent Adduct Observe Mass Shift->Confirmation of Covalent Adduct Proteolytic Digestion (e.g., Trypsin) Proteolytic Digestion (e.g., Trypsin) Confirmation of Covalent Adduct->Proteolytic Digestion (e.g., Trypsin) Peptide Mapping MS/MS (Bottom-Up) Peptide Mapping MS/MS (Bottom-Up) Proteolytic Digestion (e.g., Trypsin)->Peptide Mapping MS/MS (Bottom-Up) Identify Modified Peptide and Residue Identify Modified Peptide and Residue Peptide Mapping MS/MS (Bottom-Up)->Identify Modified Peptide and Residue

Detailed Protocol: Intact Protein Mass Spectrometry (Top-Down)

  • Incubation: Incubate the purified target protein (e.g., at 10 µM) with a 5- to 10-fold molar excess of AECA in an MS-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) for a defined period (e.g., 1 hour) at room temperature. A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT to consume excess AECA.

  • Desalting: Desalt the samples using a C4 ZipTip or a similar reverse-phase chromatography method to remove non-volatile salts.

  • LC-MS Analysis: Analyze the desalted protein samples by liquid chromatography-mass spectrometry (LC-MS) using a suitable ESI-TOF or Orbitrap mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the intact mass of the protein in both the AECA-treated and control samples. A mass increase corresponding to the molecular weight of the N-(2-Aminoethyl)-2-chloroacetamide moiety (135.59 Da, assuming loss of HCl) confirms covalent modification.

Causality Behind Experimental Choices:

  • Molar Excess of AECA: Ensures a sufficient driving force for the reaction to proceed to a detectable level.

  • MS-Compatible Buffer: Avoids the use of salts that can interfere with the ionization process in the mass spectrometer.

  • Control Sample: Essential to establish the baseline mass of the unmodified protein.

Workflow 2: Demonstrating Irreversibility and Target Engagement with Biochemical and Cellular Assays

While MS confirms the "what" and "where," biochemical and cellular assays address the functional consequences of the covalent modification.

g cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement Time-Dependent Inhibition Assay Time-Dependent Inhibition Assay Demonstrates Irreversibility Demonstrates Irreversibility Time-Dependent Inhibition Assay->Demonstrates Irreversibility Jump-Dilution Assay Jump-Dilution Assay Confirms Irreversible Binding Confirms Irreversible Binding Jump-Dilution Assay->Confirms Irreversible Binding Increased Confidence in Covalent MoA Increased Confidence in Covalent MoA Demonstrates Irreversibility->Increased Confidence in Covalent MoA Confirms Irreversible Binding->Increased Confidence in Covalent MoA Cell-Based Target Engagement Assay (e.g., CETSA, NanoBRET) Cell-Based Target Engagement Assay (e.g., CETSA, NanoBRET) Confirms Target Binding in Cells Confirms Target Binding in Cells Cell-Based Target Engagement Assay (e.g., CETSA, NanoBRET)->Confirms Target Binding in Cells Western Blot Analysis Western Blot Analysis Observe Downstream Effects Observe Downstream Effects Western Blot Analysis->Observe Downstream Effects Translational Relevance Translational Relevance Confirms Target Binding in Cells->Translational Relevance Observe Downstream Effects->Translational Relevance

Detailed Protocol: Time-Dependent Enzyme Inhibition Assay (for Enzymatic Targets)

  • Pre-incubation: Pre-incubate the enzyme with varying concentrations of AECA for different time points (e.g., 0, 15, 30, 60 minutes).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Measurement: Measure the enzyme activity at each time point and AECA concentration using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Plot the IC50 values as a function of pre-incubation time. A time-dependent decrease in IC50 is indicative of irreversible inhibition.[4]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with varying concentrations of AECA or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the soluble fraction by Western blot or other protein quantification methods for the target protein.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of AECA indicates target engagement.[12]

Causality Behind Experimental Choices:

  • Time-Dependence: Differentiates irreversible covalent inhibitors from reversible inhibitors.

  • Cellular Context: CETSA and other cell-based assays confirm that the compound can penetrate the cell membrane and engage the target in a physiologically relevant environment.[12][13][14]

Structural Validation: X-ray Crystallography

For a definitive, high-resolution view of the covalent adduct, X-ray crystallography is unparalleled.[11]

g Co-crystallization or Soaking Co-crystallization or Soaking X-ray Diffraction Data Collection X-ray Diffraction Data Collection Co-crystallization or Soaking->X-ray Diffraction Data Collection Structure Solution and Refinement Structure Solution and Refinement X-ray Diffraction Data Collection->Structure Solution and Refinement High-Resolution 3D Structure of Covalent Adduct High-Resolution 3D Structure of Covalent Adduct Structure Solution and Refinement->High-Resolution 3D Structure of Covalent Adduct Unambiguous Confirmation of Covalent Bond and Binding Site Unambiguous Confirmation of Covalent Bond and Binding Site High-Resolution 3D Structure of Covalent Adduct->Unambiguous Confirmation of Covalent Bond and Binding Site

Obtaining a crystal structure of the target protein in complex with AECA provides irrefutable evidence of the covalent bond, the specific residue modified, and the binding orientation of the molecule. This structural information is invaluable for guiding further medicinal chemistry efforts.[4][15]

Conclusion and Future Perspectives

The validation of covalent modification by N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is a multi-step process that requires a combination of biophysical, biochemical, and cellular techniques. While mass spectrometry provides the most direct evidence of covalent bond formation, a comprehensive validation strategy should also include functional assays to demonstrate irreversibility and target engagement in a biological context. The choice of AECA as a covalent modifier should be carefully considered in light of its high reactivity, and comparison with alternative warheads is recommended to optimize for target selectivity and minimize potential off-target effects. As the field of covalent drug discovery continues to evolve, the development of more tunable and selective electrophiles will undoubtedly expand the repertoire of tools available to researchers.

References

  • Advanced approaches of developing targeted covalent drugs - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chemoproteomic methods for covalent drug discovery - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022, February 17). bioRxiv. Retrieved February 14, 2026, from [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023, April 5). MDPI. Retrieved February 14, 2026, from [Link]

  • OTAVA Covalent Inhibitors Library. (n.d.). Otava. Retrieved February 14, 2026, from [Link]

  • Tailored mass spectrometry solutions for advanced protein science. (n.d.). Nuvisan. Retrieved February 14, 2026, from [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC. (2023, February 4). NIH. Retrieved February 14, 2026, from [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. Retrieved February 14, 2026, from [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. (2025, November 26). News-Medical.net. Retrieved February 14, 2026, from [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. (n.d.). NIH. Retrieved February 14, 2026, from [Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. (2022, November 27). MDPI. Retrieved February 14, 2026, from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved February 14, 2026, from [Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. (2023, July 2). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025, September 12). Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC - NIH. (n.d.). NIH. Retrieved February 14, 2026, from [Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2025, August 29). Australian Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC. (n.d.). NIH. Retrieved February 14, 2026, from [Link]

  • Size-Dependent Target Engagement of Covalent Probes. (2025, March 18). Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved February 14, 2026, from [Link]

  • Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. (2022, September 30). eScholarship. Retrieved February 14, 2026, from [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. (2025, May 22). Evotec. Retrieved February 14, 2026, from [Link]

  • Covalent Chemical Tools for Profiling Post-Translational Modifications. (2022, July 4). Frontiers. Retrieved February 14, 2026, from [Link]

  • CHAPTER 4: Covalent Inhibition of Kinases. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.). Retrieved February 14, 2026, from [Link]

  • N-(2-Aminoethyl)-2-chloroacetamide hydrochloride 1g. (n.d.). Dana Bioscience. Retrieved February 14, 2026, from [Link]

  • N-(2-Aminoethyl)-2-chloroacetamide | CAS#:1247428-43-8. (2025, November 3). Chemsrc. Retrieved February 14, 2026, from [Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation. (n.d.). WuXi Biology. Retrieved February 14, 2026, from [Link]

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. (2024, January 23). bioRxiv. Retrieved February 14, 2026, from [Link]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. (2003, November 15). PubMed. Retrieved February 14, 2026, from [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • 1247428-43-8 | Product Name : N-(2-Aminoethyl)-2-Chloroacetamide. (n.d.). Pharmaffiliates. Retrieved February 14, 2026, from [Link]

Sources

Technical Comparison Guide: N-(2-Aminoethyl)-2-chloroacetamide Hydrochloride Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (AECA-HCl) represents a bifunctional building block comprising a primary amine "handle" and a chloroacetamide "warhead." In the landscape of covalent drug discovery and chemoproteomics, the chloroacetamide moiety functions as a "Goldilocks" electrophile: it offers a balance of reactivity and selectivity that is superior to the hyper-reactive iodoacetamide (IAA) and the often sluggish acrylamide warheads.

This guide provides a quantitative and mechanistic comparison of AECA-HCl against standard alkylating agents, supported by experimental protocols for kinetic validation.

Chemical Identity & Mechanistic Basis

Structural Composition[1]
  • Systematic Name: N-(2-Aminoethyl)-2-chloroacetamide hydrochloride[1]

  • CAS: 2088943-55-7 (Salt form)

  • Core Function: Bifunctional linker.

    • Amine (

      
      ): Nucleophilic handle for conjugation to ligands, fluorophores, or E3 ligase recruiters (PROTACs).
      
    • Chloroacetamide (

      
      ): Electrophilic warhead targeting cysteine thiols.
      
Reaction Mechanism ( )

Unlike acrylamides which react via Michael addition, AECA-HCl reacts via a bimolecular nucleophilic substitution (


). The sulfur atom of a cysteine thiolate attacks the 

-carbon, displacing the chloride ion.

Key Mechanistic Feature: The chloride is a poorer leaving group than iodide (used in IAA). This raises the activation energy barrier, making AECA-HCl less reactive. This kinetic dampening is advantageous, as it reduces non-specific alkylation of solvent-exposed cysteines, favoring reaction with cysteines positioned in specific binding pockets (proximity-induced reactivity).

SN2_Mechanism Cys Cysteine Thiolate (Nu:) TS Transition State [Nu---C---Cl]‡ Cys->TS Attack Warhead AECA Warhead (R-NH-C(=O)-CH2-Cl) Warhead->TS Product Thioether Adduct (Stable) TS->Product Bond Formation LG Chloride Ion (Cl-) TS->LG Elimination

Figure 1: Mechanism of Cysteine Alkylation by Chloroacetamide. The reaction proceeds via a concerted


 pathway, distinct from the Michael addition of acrylamides.

Comparative Reactivity Landscape

The following data synthesizes kinetic trends from chemoproteomic profiling and physical organic chemistry literature.

Quantitative Kinetic Comparison

The second-order rate constant (


) is the standard metric for electrophile reactivity.
ParameterIodoacetamide (IAA)AECA-HCl (Chloroacetamide) Acrylamide
Reaction Type

(Fast)

(Moderate)
Michael Addition (Slow)
Intrinsic Reactivity (

)
100 (Reference)~1 - 5 ~0.01 - 0.1
Est.

(GSH, pH 7.5)



Selectivity (Cys vs Lys) Low (High off-target)High (Cys specific) Very High
Stability (Hydrolysis) Low (Light sensitive)High High
Met-Oxidation Artifacts High (~40%)Low (<5%) Negligible
Performance Analysis
  • Vs. Iodoacetamide: AECA-HCl is significantly slower. While IAA is used for total proteome alkylation (denaturing conditions), AECA-HCl is preferred for functional labeling or covalent inhibition where specificity is paramount. IAA frequently causes artifactual methionine oxidation (isothreonine conversion), whereas chloroacetamides minimize this artifact [1, 2].

  • Vs. Acrylamide: AECA-HCl is intrinsically more reactive ("warmer") than simple acrylamides. Acrylamides often require a specific orientation within a protein pocket to react (proximity effect). AECA-HCl can react with solvent-exposed cysteines if concentration/time is sufficient, but it is less "demanding" of precise geometry than acrylamides.

Experimental Validation Protocols

To validate the reactivity of AECA-HCl in your specific application, use the following self-validating kinetic assay.

Protocol: Pseudo-First-Order Kinetic Assay (UV-Vis/NMR)

Objective: Determine the second-order rate constant (


) of AECA-HCl with a model thiol (N-acetylcysteine, NAC).

Reagents:

  • AECA-HCl (Stock: 500 mM in DMSO).

  • N-acetylcysteine (NAC) (Stock: 10 mM in Buffer).

  • Buffer: 50 mM Phosphate, pH 7.4 (degassed).

  • Internal Standard (for NMR): Sodium fumarate.

Workflow:

  • Condition Setup: Create reaction mixtures where [AECA-HCl] >> [NAC] (at least 10-fold excess). This forces pseudo-first-order kinetics.

    • Example: [NAC] = 1 mM, [AECA-HCl] = 10, 20, 40, 80 mM.

  • Incubation: Incubate at 37°C.

  • Monitoring:

    • Method A (Ellman's Reagent): Aliquot at

      
       min. Quench with DTNB. Measure Absorbance at 412 nm (tracks loss of free thiol).
      
    • Method B (H-NMR): Monitor the shift of the

      
      -protons adjacent to the chlorine.
      
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • Slope =

      
       (pseudo-first-order rate constant).
      
    • Plot

      
       vs. [AECA-HCl].
      
    • Slope of this secondary plot =

      
       (
      
      
      
      ).
Protocol Validation (Quality Control)
  • Linearity Check: The plot of

    
     vs. [Electrophile] must be linear and pass through zero. A non-zero intercept indicates background oxidation or hydrolysis.
    
  • pH Sensitivity: Repeat at pH 8.0. The rate should increase roughly 3-fold (following the thiolate concentration), confirming nucleophilic attack by

    
    .
    

Experimental_Workflow Start Start: Define Conditions (pH 7.4, Excess Electrophile) Mix Mix AECA-HCl + Thiol (NAC) Start->Mix Monitor Monitor Reaction (NMR or Ellman's) Mix->Monitor Data Plot ln[Thiol] vs Time Monitor->Data Calc Calculate k_obs Data->Calc Final Derive k2 (Slope of k_obs vs [E]) Calc->Final

Figure 2: Kinetic Characterization Workflow. This stepwise approach isolates the intrinsic reactivity of the chloroacetamide warhead.

Stability & Specificity Profile

Hydrolytic Stability

AECA-HCl is remarkably stable in aqueous buffers compared to iodoacetamides.

  • Data: At pH 7.5, 25°C, the half-life of chloroacetamide hydrolysis is

    
     hours, whereas iodoacetamide degrades significantly faster, releasing iodide ions that can interfere with subsequent catalysis or analysis.
    
  • Implication: AECA-HCl is suitable for long-duration incubations (4-16 hours) required for "slow-binding" covalent inhibition.

Off-Target Selectivity

A critical advantage of AECA-HCl is the reduction of "isothreonine" artifacts.

  • Mechanism: Iodoacetamide can alkylate the thioether of Methionine, followed by hydrolysis, converting Met to an artifact mimicking Threonine.

  • Comparison: Proteomic studies confirm that switching from IAA to Chloroacetamide reduces Met-oxidation rates from ~40% to <5% [1]. This makes AECA-HCl the superior choice for peptide mapping and proteogenomic studies.

References

  • Nielsen, M. L., et al. (2008). "Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents."[2] Molecular & Cellular Proteomics. Link

  • Kuznetsova, K. G., et al. (2021). "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteomics. Link

  • Schönherr, H., et al. (2023). "Structure-Based Optimization of Covalent, Small-Molecule Stabilizers." Journal of the American Chemical Society.[3] Link

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. Link

Sources

Comparative Analysis of Chloroacetamide Derivatives in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Warhead Landscape

In the realm of covalent drug discovery and chemoproteomics, the choice of electrophilic "warhead" dictates the success of a probe or therapeutic. Chloroacetamide derivatives occupy a critical niche: they are the workhorses of cysteinome profiling and fragment-based ligand discovery .

While acrylamides are often the default for targeted covalent inhibitors (TCIs) due to their moderate reactivity and high selectivity, chloroacetamides offer a distinct profile. They possess higher intrinsic reactivity driven by an SN2 mechanism, making them ideal for capturing "low-reactivity" cysteines that milder warheads miss. However, this reactivity requires careful tuning to avoid proteome-wide promiscuity.

This guide objectively compares chloroacetamide derivatives against their primary alternatives, analyzing reactivity profiles, selectivity mechanisms, and experimental applications.

Mechanism of Action & Reactivity Profile

The SN2 Reaction

Unlike acrylamides, which react via a Michael addition, chloroacetamides react with cysteine thiols through a nucleophilic substitution (SN2) reaction. The thiol (nucleophile) attacks the


-carbon, displacing the chloride ion (leaving group).

Key Mechanistic Consequence: The SN2 transition state is highly sensitive to steric hindrance at the


-carbon. This feature allows researchers to "tune" reactivity by adding substituents (e.g., methyl groups) to the 

-position, a strategy less effective for acrylamides where electronic effects dominate.
Reactivity Comparison: Chloroacetamides vs. Alternatives

The following table summarizes the physicochemical and reactivity differences between the major cysteine-reactive warheads.

FeatureChloroacetamidesAcrylamidesChloromethyl Ketones
Reaction Type SN2 SubstitutionMichael AdditionSN2 Substitution
Intrinsic Reactivity (

)
High (10–100x > Acrylamides)Moderate Very High
Reversibility IrreversibleIrreversible (mostly)Irreversible
Tunability High (Sterics at

-C)
High (Electronics on

-C)
Low (Hard to tune without killing activity)
Metabolic Stability Low/Moderate (Glutathione conjugation)Moderate/HighLow (Rapid reduction/conjugation)
Primary Application Chemoproteomics (ABPP), PROTACsTargeted Drugs (TCIs)Antibiotics, Tool Probes

Critical Insight: While chloroacetamides are generally more reactive, N-alkylation patterns significantly influence this. Counter-intuitively, N,N-dimethyl chloroacetamides are often more reactive than N-methyl chloroacetamides due to favorable orbital (LUMO) accessibility, despite the apparent steric bulk [1].

Visualization: Reaction Mechanisms

The following diagram illustrates the mechanistic divergence between Chloroacetamides and Acrylamides, highlighting the attack vectors.

ReactionMechanism cluster_0 Chloroacetamide (SN2) cluster_1 Acrylamide (Michael Addition) Cys Cysteine Thiolate (Nucleophile) CA_Struct Chloroacetamide Warhead Cys->CA_Struct AC_Struct Acrylamide Warhead Cys->AC_Struct CA_TS Transition State (Backside Attack) CA_Struct->CA_TS Fast Kinetics CA_Prod Thioether Adduct + Cl- CA_TS->CA_Prod AC_TS Transition State (Enolate Intermediate) AC_Struct->AC_TS Slower Kinetics AC_Prod Thioether Adduct AC_TS->AC_Prod

Caption: Mechanistic comparison of SN2 attack on chloroacetamides vs. Michael addition to acrylamides.

Experimental Protocol: IsoTOP-ABPP

IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling) is the gold standard for mapping the reactivity of chloroacetamide probes across the entire proteome. This protocol allows you to identify hyper-reactive cysteines and determine the selectivity of your derivative.

Protocol Workflow
  • Lysis & Labeling: Lyse cells/tissue in PBS. Treat proteome with your chloroacetamide probe (or alkynylated analog) vs. DMSO control.

  • Click Chemistry: React the probe-labeled proteome with a biotin-azide-TEV-arginine(13C/15N) linker using CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).

  • Enrichment: Capture biotinylated proteins on Streptavidin-agarose beads. Wash stringently (1% SDS, 6M Urea) to remove non-covalent binders.

  • On-Bead Digestion: Digest with Trypsin. The "tail" of the probe remains on the beads.

  • TEV Elution: Release the specific probe-labeled peptides using TEV protease.

  • Mass Spectrometry: Analyze eluted peptides. The heavy/light isotope ratio quantifies the extent of labeling (reactivity).

Self-Validating Steps (Scientific Integrity)
  • The "TEV" Check: Only peptides released by TEV protease are valid targets. Non-specific "sticky" peptides will not have the TEV cleavage site and remain on the beads or wash away.

  • Isotopic Ratio: A ratio of 1:1 (Heavy:Light) indicates no specific binding (background). A ratio > 5:1 indicates a high-occupancy target.

Visualization: IsoTOP-ABPP Workflow

This diagram maps the logical flow of the IsoTOP-ABPP experiment described above.

IsoTOP_ABPP Sample Cell Lysate / Proteome Probe Incubation with Chloroacetamide Probe Sample->Probe Click Click Chemistry (Biotin-TEV-Tag) Probe->Click Covalent Labeling Enrich Streptavidin Enrichment (Capture Labeled Proteins) Click->Enrich Wash Stringent Washing (Remove Non-Covalent) Enrich->Wash Digest Trypsin Digestion (On-Bead) Wash->Digest Elute TEV Protease Elution (Release Specific Peptides) Digest->Elute Cleave Linker MS LC-MS/MS Analysis (Quantify Isotopic Ratios) Elute->MS Identify Sites

Caption: Step-by-step workflow for IsoTOP-ABPP to identify chloroacetamide targets.

Applications & Case Studies

Covalent Fragment Screening

Chloroacetamides are the preferred warhead for covalent fragment libraries (e.g., from Enamine or CovArray).

  • Why? Their higher reactivity ensures that even low-affinity fragments can label a cysteine if they bind transiently. This maximizes the "hit rate" for finding ligandable pockets [2].

  • Data Point: In a screen of 993 fragments, chloroacetamides (76% of library) showed a hit rate of ~4% across 10 proteins, identifying novel allosteric sites that acrylamides missed [3].

PROTACs and Molecular Glues

Chloroacetamide-based covalent ligands are increasingly used to recruit E3 ligases.

  • Case Study (RNF114): The natural product Nimbolide uses a Michael acceptor, but synthetic screens identified a simple chloroacetamide derivative that covalently modifies Cys8 of the E3 ligase RNF114. This fully synthetic recruiter was successfully linked to BRD4 inhibitors to create a PROTAC, demonstrating that chloroacetamides can be selective enough for complex biological degraders [4].

References

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation. WuXi Biology. Available at: [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. Available at: [Link]

  • Resnick, E., et al. (2019). Rapid Characterization of the Inherent Reactivity of Cysteine-Targeting Covalent Fragments. Journal of the American Chemical Society, 141(22), 8864–8871. Available at: [Link]

  • Luo, M., et al. (2019). Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. Cell Chemical Biology, 26(4), 519-528. Available at: [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling N-(2-Aminoethyl)-2-chloroacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Risk

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride (CAS: 1247428-43-8) is not merely a "toxic solid"; it is a potent alkylating agent . Its chemical utility—crosslinking and modifying protein cysteine residues—is exactly what makes it a biological hazard. Upon contact with skin or inhalation, the chloroacetamide moiety (


) irreversibly modifies human proteins, leading to severe contact dermatitis, sensitization (haptenization), and potential reproductive toxicity.

Immediate Action Required:

  • Handling: Zero skin contact policy.

  • Engineering Control: All open handling of the solid must occur inside a certified chemical fume hood.

  • Decontamination: Sodium thiosulfate is the required neutralizing agent.

Part 1: Risk Assessment & Mechanism (The "Why")

To select the correct PPE, one must understand the molecular behavior of the threat.

The Mechanism of Toxicity

This compound possesses an electrophilic "warhead" (the


-chloroacetamide group). In a physiological environment (pH 7.4), this group undergoes nucleophilic substitution (

) reactions with electron-rich sulfur atoms found in cysteine residues of proteins.
  • Sensitization: When this compound binds to skin proteins (carrier proteins), the immune system recognizes the modified protein as "foreign," triggering a T-cell mediated immune response. This leads to life-long allergic sensitization.

  • Solubility Factor: As a hydrochloride salt, this compound is highly water-soluble. This increases the risk of rapid absorption through mucous membranes (eyes, nose, throat) if dust is generated.

Part 2: The PPE Matrix

Do not rely on "standard lab PPE." The following matrix is calibrated for alkylating agents.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Aqueous/Buffer)Solution Handling (DMSO/DMF/Organic)
Respiratory Mandatory Fume Hood. If hood unavailable (emergency only): N95 or P100 Respirator.Fume Hood recommended.[1]Fume Hood Mandatory (Solvent vapors carry toxicant).
Hand Protection Double Nitrile Gloves. (Outer: 5 mil, Inner: 4 mil). Change immediately if contaminated.[2][3][4][5]Double Nitrile Gloves. Laminate / Barrier Gloves. (Standard nitrile is permeable to DMSO/DMF < 15 mins).
Eye Protection Chemical Safety Goggles (tight-fitting).Safety Glasses with Side Shields.Chemical Safety Goggles.
Body Protection Lab Coat (Buttoned, elastic cuffs).Lab Coat.Lab Coat + Chemical Resistant Apron.

Critical Note on Gloves: If dissolving this compound in DMSO or DMF , standard nitrile gloves provide insufficient protection against the solvent, which acts as a vehicle to transport the alkylating agent through the glove and skin. In these cases, use Silver Shield™ (Laminate) gloves or chemically rated butyl rubber.

Part 3: Operational Protocol

Workflow Logic

The following diagram illustrates the decision-making process for safe handling.

SafetyWorkflow Start START: Task Definition StateCheck Is the material Solid or in Solution? Start->StateCheck SolidPath Solid Handling StateCheck->SolidPath Solid (Powder) SolventCheck Select Solvent StateCheck->SolventCheck Solution PPE_Solid PPE: Double Nitrile + Goggles Engineering: Fume Hood (Dust Control) SolidPath->PPE_Solid AqPath Aqueous/Buffer SolventCheck->AqPath Water/PBS OrgPath DMSO / DMF / Organic SolventCheck->OrgPath Penetrating Solvents PPE_Aq PPE: Double Nitrile Standard Ventilation AqPath->PPE_Aq PPE_Org PPE: Laminate Gloves + Apron Engineering: Fume Hood (Vapor Control) OrgPath->PPE_Org Action Perform Experiment PPE_Solid->Action PPE_Aq->Action PPE_Org->Action Waste Quench Waste (Thiosulfate) Action->Waste

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[5][6]

Step-by-Step Handling Procedure

Step 1: Preparation of the Work Area

  • Clear the fume hood of clutter to ensure laminar airflow.

  • Place a disposable absorbent mat (plastic side down) on the work surface. This captures any micro-spills and allows for easy disposal.

  • Prepare a "Quench Station" nearby: A beaker containing 10% (w/v) Sodium Thiosulfate solution.

Step 2: Weighing the Solid

  • Never weigh this compound on an open bench.

  • If the balance is outside the hood, tare the vial inside the hood, add the solid, cap the vial tightly, and then move to the balance.

  • Wipe the exterior of the vial with a damp Kimwipe (dispose of Kimwipe in hazardous waste) before removing it from the hood.

Step 3: Solubilization

  • Add solvent slowly.[7]

  • Caution: If using DMSO, remember that a drop on your glove will penetrate to your skin in seconds, carrying the alkylating agent with it. Change gloves immediately if a splash occurs.

Part 4: Decontamination & Disposal[4]

Simply disposing of the active compound in a waste bin is negligent. You must chemically deactivate the "warhead" before disposal.

The Chemistry of Deactivation

We utilize a nucleophilic scavenger to attack the alkyl chloride, displacing the chloride ion and forming a stable, non-toxic thiosulfate adduct.

Reaction:



Decontamination Protocol
  • Liquid Waste: Collect all reaction mixtures containing N-(2-Aminoethyl)-2-chloroacetamide.

  • Quenching: Add an excess (5:1 molar ratio) of 10% Sodium Thiosulfate or Sodium Methiosulfate to the liquid waste.

  • Time: Stir or let stand for at least 1 hour .

  • Disposal: The resulting mixture is now significantly less toxic but should still be treated as hazardous chemical waste (halogenated organic waste) for incineration.

Spills
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or thiosulfate solution) to dampen, then scoop into a bag.

  • Liquid Spill: Cover with absorbent pads. Soak the area with 10% Sodium Thiosulfate, wait 15 minutes, then clean again.

DeconMechanism Toxin Toxic Alkyl Chloride Intermediate Transition State Toxin->Intermediate Nucleophilic Attack Scavenger Scavenger (Thiosulfate) Scavenger->Intermediate Safe Deactivated Adduct Intermediate->Safe Chloride Displacement

Figure 2: Mechanism of chemical deactivation using Sodium Thiosulfate.

References

  • National Institutes of Health (NIH). (2002). Dechlorination of chloroacetanilide herbicides by thiosulfate salts. PubMed Central. Retrieved from [Link]

  • The Sarpong Group. (2016). Quenching of Reactive Materials SOP. University of California, Berkeley. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.